2,6-Bis(trifluoromethyl)phenylboronic acid
Description
The exact mass of the compound (2,6-Bis(trifluoromethyl)phenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2,6-bis(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF6O2/c10-7(11,12)4-2-1-3-5(8(13,14)15)6(4)9(16)17/h1-3,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMPGNNEOZGBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1C(F)(F)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382526 | |
| Record name | [2,6-Bis(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681812-07-7 | |
| Record name | [2,6-Bis(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Bis(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,6-Bis(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,6-bis(trifluoromethyl)phenylboronic acid, a valuable reagent in organic synthesis, particularly in the formation of sterically hindered biaryl compounds and as a protective group for diols. This document details the primary synthetic methodologies, including Grignard reaction and lithiation-borylation pathways. It offers detailed experimental protocols, summarizes quantitative data, and presents visual diagrams of the reaction pathways and experimental workflows to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is an organoboron compound characterized by the presence of two trifluoromethyl groups ortho to the boronic acid functionality. These sterically demanding and electron-withdrawing groups impart unique reactivity to the molecule. It is utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules and has found application as a recoverable and reusable protective agent for diols due to the stability of the resulting cyclic boronic esters.[1] This guide will focus on the practical synthesis of this important building block.
Synthetic Pathways
The synthesis of this compound predominantly proceeds through the formation of an organometallic intermediate from a halogenated precursor, followed by quenching with a borate ester. The two main strategies are:
-
Grignard Reaction: This is the most common method, involving the reaction of a Grignard reagent, formed from an aryl halide and magnesium, with a trialkyl borate.
-
Lithiation-Borylation: This method utilizes an organolithium intermediate, which is then reacted with a borate ester.
This guide will provide a detailed protocol for the Grignard-based synthesis, as it is a widely used and reliable method.
Experimental Protocol: Grignard-Based Synthesis
The following protocol is a well-established method for the synthesis of arylboronic acids and can be adapted for the specific synthesis of this compound.
Starting Material: 1-Bromo-2,6-bis(trifluoromethyl)benzene Key Reagents: Magnesium turnings, Triisopropyl borate, Diethyl ether (anhydrous), Hydrochloric acid
Formation of the Grignard Reagent
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 equivalents).
-
The apparatus is flushed with dry nitrogen.
-
A small crystal of iodine can be added to activate the magnesium surface.
-
Anhydrous diethyl ether is added to cover the magnesium.
-
A solution of 1-bromo-2,6-bis(trifluoromethyl)benzene (1.0 equivalent) in anhydrous diethyl ether is added to the dropping funnel.
-
A small portion of the bromide solution is added to the magnesium suspension. The reaction is initiated, which is often indicated by a color change and gentle refluxing. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.
Borylation
-
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, a solution of triisopropyl borate (1.5 equivalents) in anhydrous diethyl ether is cooled to -78 °C using a dry ice/acetone bath.
-
The freshly prepared Grignard reagent is transferred via cannula to the cold borate solution dropwise, ensuring the internal temperature is maintained below -70 °C.
-
After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
Workup and Isolation
-
The reaction is quenched by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C until the solution is acidic.
-
The mixture is stirred for 30 minutes at room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of arylboronic acids via the Grignard method. Yields for the specific synthesis of this compound may vary depending on the exact reaction conditions and scale.
| Parameter | Value | Reference |
| Starting Material | 1-Bromo-2,6-bis(trifluoromethyl)benzene | General Knowledge |
| Key Reagents | Magnesium, Triisopropyl borate | General Knowledge |
| Typical Yield | 50-70% | [General procedure for arylboronic acids] |
| Purity (after purification) | >97% | [Typical purity for commercial products] |
| Melting Point | 168-171 °C | [Sigma-Aldrich product page] |
| Molecular Formula | C8H5BF6O2 | [Thermo Fisher Scientific product page] |
| Molecular Weight | 257.93 g/mol | [Thermo Fisher Scientific product page] |
Visualizations
Synthetic Pathway
Caption: Grignard-based synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Considerations
-
Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.
-
Diethyl ether is highly flammable. All operations should be performed in a well-ventilated fume hood, away from ignition sources.
-
The reaction of Grignard reagents with borate esters can be exothermic. Slow, controlled addition and efficient cooling are crucial.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The Grignard-based methodology presented in this guide offers a robust and accessible route to this valuable synthetic intermediate. By following the detailed experimental protocol and adhering to the necessary safety precautions, researchers can successfully prepare this compound for a wide range of applications in organic chemistry and drug discovery.
References
An In-depth Technical Guide to 2,6-bis(trifluoromethyl)phenylboronic Acid: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and key synthetic applications of 2,6-bis(trifluoromethyl)phenylboronic acid. This sterically hindered organoboron compound is a valuable building block in modern organic synthesis, particularly in cross-coupling reactions and as a robust protecting group. This document consolidates available data on its physicochemical properties, provides detailed experimental protocols for its use, and illustrates relevant reaction pathways.
Core Chemical and Physical Properties
This compound is a white to pale cream or yellow powder.[1][2] Its core identifiers and physical properties are summarized in the table below. The presence of two bulky trifluoromethyl groups in the ortho positions significantly influences its reactivity and physical characteristics compared to other phenylboronic acid derivatives.
| Property | Value | Reference(s) |
| CAS Number | 681812-07-7 | [2][3][4] |
| Molecular Formula | C₈H₅BF₆O₂ | [2][3][4] |
| Molecular Weight | 257.93 g/mol | [3][4] |
| IUPAC Name | [2,6-bis(trifluoromethyl)phenyl]boronic acid | [2][3] |
| Appearance | Pale cream to cream to yellow powder | [1][2] |
| Melting Point | 168-171 °C | |
| Purity | ≥96.0% (HPLC) or >97.0% | [1][2] |
Physicochemical Characteristics
pKa Estimation
Solubility Profile
Specific solubility data for this compound in various organic solvents is not extensively documented. However, based on the general solubility of phenylboronic acids, it is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and tetrahydrofuran (THF).[5][6] Its solubility is likely to be moderate in less polar solvents like chloroform and dichloromethane, and low in nonpolar solvents such as hexanes and other aliphatic hydrocarbons.[5][6] The presence of the fluorinated groups may enhance its solubility in fluorous solvents.
Spectral Data
Detailed ¹H and ¹⁹F NMR spectral data for this compound are not widely published beyond confirmation of its structure.[1][2] The expected ¹H NMR spectrum in a solvent like CDCl₃ would show a multiplet for the aromatic protons and a broad singlet for the B(OH)₂ protons. The ¹⁹F NMR spectrum would exhibit a singlet corresponding to the six equivalent fluorine atoms of the two CF₃ groups.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of a corresponding Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. A general protocol for the synthesis of sterically hindered arylboronic acids is provided below.[7]
Materials:
-
1-bromo-2,6-bis(trifluoromethyl)benzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of 1-bromo-2,6-bis(trifluoromethyl)benzene (1.0 equivalent) dissolved in anhydrous THF to initiate the Grignard reaction.
-
Once the reaction begins, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add triisopropyl borate (1.5 equivalents) dropwise via a syringe, keeping the internal temperature below -60 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purify the crude product by recrystallization from a suitable solvent system, such as diethyl ether/hexanes, to afford this compound.
Suzuki-Miyaura Cross-Coupling with a Sterically Hindered Aryl Halide
This compound can be employed in Suzuki-Miyaura cross-coupling reactions to synthesize sterically congested biaryl compounds. The following is a general protocol adapted for sterically hindered substrates.
Materials:
-
Aryl halide (e.g., 2-bromo-1,3-dimethylbenzene) (1.0 equivalent)
-
This compound (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous toluene
-
Water
Procedure:
-
To a Schlenk flask, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and a small amount of water (e.g., toluene/water 10:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protection of Diols
As reported by Shimada et al. in Organic Letters (2018, 20, 6064-6068), this compound is an effective reagent for the protection of diols, forming stable cyclic boronic esters.[8][9]
Protection Protocol:
-
Dissolve the diol (1.0 equivalent) and this compound (1.1 equivalents) in an appropriate solvent (e.g., toluene or CH₂Cl₂).
-
Add a dehydrating agent, such as anhydrous MgSO₄, or use a Dean-Stark apparatus to remove water.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter off the dehydrating agent and concentrate the solvent to obtain the protected diol. The product can often be used in the next step without further purification.
Deprotection Protocol:
-
The boronic ester can be cleaved under mild conditions. One common method is transesterification with a diol scavenger like pinacol or by treatment with an aqueous base.
-
Alternatively, the boronic ester can be cleaved by treatment with a mild acid, such as acetic acid in a protic solvent.
Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diol Protection and Deprotection Workflow
The use of this compound as a protecting group for diols provides a robust method for masking hydroxyl functionalities during multi-step syntheses.
Caption: Workflow for diol protection and deprotection.
Conclusion
This compound is a specialized reagent with unique properties conferred by its sterically demanding and electron-withdrawing substituents. While some of its fundamental physicochemical data require further experimental determination, its utility in organic synthesis is evident. It serves as a valuable partner in constructing highly substituted biaryl systems via Suzuki-Miyaura coupling and as a robust and easily removable protecting group for diols. The provided protocols and reaction pathway diagrams offer a practical guide for researchers looking to incorporate this versatile building block into their synthetic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,6-Bis(trifluoromethyl)benzeneboronic acid, 97% 250 mg | Request for Quote [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2,6-Bis(trifluoromethyl)benzeneboronic Acid (CAS 681812-07-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of the chemical compound with CAS number 681812-07-7, identified as 2,6-Bis(trifluoromethyl)benzeneboronic acid. This organoboron compound is a valuable reagent in modern organic synthesis, primarily utilized as a building block in cross-coupling reactions. Its utility is underscored by the presence of two trifluoromethyl groups, which impart unique electronic properties beneficial for the synthesis of complex molecules, including pharmaceutical intermediates. This document summarizes the available physicochemical data, outlines its primary synthetic applications, and provides essential safety information.
Physicochemical Properties
The fundamental physicochemical properties of 2,6-Bis(trifluoromethyl)benzeneboronic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| CAS Number | 681812-07-7 | N/A |
| Molecular Formula | C8H5BF6O2 | [1][2][3][4] |
| Molecular Weight | 257.93 g/mol | [2][3] |
| Appearance | White to pale cream or yellow powder/solid | [4] |
| Melting Point | 114-116 °C or 150 °C | [1][4] |
| Solubility | Insoluble in water; Soluble in organic solvents like ether and alcohol | [1] |
| Purity | Typically ≥96-97% (by HPLC) | N/A |
Synthesis
It is important to note that specific, reproducible experimental protocols for the synthesis of this compound are not publicly documented.
Applications in Organic Synthesis
2,6-Bis(trifluoromethyl)benzeneboronic acid is primarily employed as a reagent and intermediate in organic synthesis.[1] Its most significant application is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. The strong electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring enhances the reactivity and influences the electronic properties of the resulting coupled products. This makes it a valuable building block for introducing the 2,6-bis(trifluoromethyl)phenyl moiety into a wide range of molecular scaffolds.
This compound serves as a key intermediate in the synthesis of:
-
Pharmaceuticals: It is used in the development of new drug candidates.
-
Metal Coordination Chemistry: It can be used to synthesize ligands for catalysts.[1]
-
Organic Light-Emitting Diode (OLED) Materials: It has been cited in patents related to the synthesis of materials for OLEDs.
Representative Reaction: Suzuki-Miyaura Cross-Coupling
The diagram below illustrates a generic Suzuki-Miyaura cross-coupling reaction, a primary application for boronic acids such as 2,6-Bis(trifluoromethyl)benzeneboronic acid. This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.
Biological Activity and Signaling Pathways
Based on available literature, there are no specific studies detailing the biological activity, mechanism of action, or involvement in signaling pathways for 2,6-Bis(trifluoromethyl)benzeneboronic acid itself. Its primary role is that of a synthetic intermediate used to construct larger, potentially biologically active molecules. Therefore, no quantitative biological data such as IC50 values or binding affinities are available for this compound.
Safety and Handling
2,6-Bis(trifluoromethyl)benzeneboronic acid is classified as an irritant. It is important to handle this compound with appropriate safety precautions in a well-ventilated area.
-
Hazards: Causes skin, eye, and respiratory system irritation.[4]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1]
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[1]
-
Storage: Store in a dry, cool place, away from flammable substances.[1]
Conclusion
2,6-Bis(trifluoromethyl)benzeneboronic acid (CAS 681812-07-7) is a valuable synthetic building block, particularly for introducing the sterically hindered and electron-deficient 2,6-bis(trifluoromethyl)phenyl group into various molecules through Suzuki-Miyaura cross-coupling reactions. While it is a key reagent in the synthesis of potentially active pharmaceutical and materials science compounds, there is a lack of publicly available data on its own biological activity, detailed experimental protocols for its synthesis and use, and its role in any specific biological pathways. Researchers and drug development professionals should view this compound as a specialized chemical intermediate and handle it according to the provided safety guidelines.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)phenylboronic Acid
This technical guide provides a comprehensive overview of this compound, a key reagent in modern organic synthesis and drug discovery. The document details its chemical properties, experimental protocols for its application, and its role in the development of novel therapeutics, with a focus on data presentation and procedural clarity.
Core Compound Data
This compound is a substituted arylboronic acid featuring two electron-withdrawing trifluoromethyl groups. These groups significantly influence the electronic properties of the molecule, enhancing its utility in various chemical transformations.
| Property | Data | Reference |
| Molecular Weight | 257.93 g/mol | |
| Molecular Formula | C₈H₅BF₆O₂ | |
| CAS Number | 681812-07-7 | |
| IUPAC Name | [2,6-bis(trifluoromethyl)phenyl]boronic acid | |
| Physical Form | Pale cream to yellow powder/solid | |
| Melting Point | 168-171 °C | |
| Boiling Point | 258.3 ± 50.0 °C at 760 mmHg | |
| SMILES | OB(O)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F | |
| InChI Key | WAMPGNNEOZGBHR-UHFFFAOYSA-N |
Role in Drug Discovery and Development
The unique structure of this compound makes it a valuable building block in medicinal chemistry. The trifluoromethyl (-CF₃) group is crucial in modern drug design, as its incorporation can enhance a compound's lipophilicity, metabolic stability, and binding affinity. Boronic acids, in general, are pivotal in the synthesis of complex organic molecules that often form the core of new drug candidates.
The strong electron-withdrawing nature of the two trifluoromethyl groups in the 2,6-positions enhances the Lewis acidity of the boron atom and can increase the reactivity and selectivity in palladium-catalyzed cross-coupling reactions. This is particularly relevant for the Suzuki-Miyaura coupling, a foundational method for creating carbon-carbon bonds in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Furthermore, boronic acids themselves are a class of compounds with therapeutic potential. The first boronic acid-containing drug approved by the FDA was Bortezomib (Velcade) in 2003, a proteasome inhibitor for treating multiple myeloma. This has spurred significant interest in developing other boron-based therapeutic agents.
Caption: Logical relationships in drug discovery involving boronic acids.
Experimental Protocols
Protection of Diols
This compound serves as a highly effective and reusable protecting group for diols. The resulting cyclic boronic esters exhibit remarkable stability to air and water and are compatible with a range of organic transformations. Deprotection can be achieved under mild conditions.
General Protocol:
-
Protection: Dissolve the diol and an equimolar amount of this compound in an aprotic solvent (e.g., toluene or dichloromethane). Heat the mixture, often with azeotropic removal of water using a Dean-Stark apparatus, until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude cyclic boronic ester can often be used directly in the next step or purified by column chromatography.
-
Deprotection: The boronic ester can be cleaved by treatment with an aqueous solution (e.g., aqueous acetone) or by transesterification with a volatile diol like propane-1,3-diol, followed by purification to isolate the deprotected diol.
Caption: Experimental workflow for diol protection using the target compound.
Catalysis of Amidation
Arylboronic acids bearing electron-withdrawing groups are known to be highly efficient catalysts for the direct amidation between carboxylic acids and amines, providing a practical alternative to methods requiring pre-activation of the carboxylic acid.
General Protocol:
-
Reaction Setup: In a reaction vessel, combine the carboxylic acid (1.0 equiv.), the amine (1.0-1.2 equiv.), and a catalytic amount of this compound (e.g., 5 mol%) in a suitable solvent such as toluene.
-
Reaction Conditions: Heat the mixture to reflux, typically with azeotropic removal of water, for several hours until the starting materials are consumed (monitored by TLC or LC-MS).
-
Purification: After cooling, the reaction mixture is washed with an aqueous acid and/or base to remove unreacted starting materials and the catalyst. The organic layer is then dried and concentrated, and the resulting amide is purified by recrystallization or column chromatography.
Caption: Proposed mechanism for boronic acid-catalyzed amidation.
An In-depth Technical Guide on 2,6-bis(trifluoromethyl)phenylboronic acid: Physicochemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
2,6-bis(trifluoromethyl)phenylboronic acid is a white to pale cream crystalline powder. The presence of two trifluoromethyl groups on the phenyl ring significantly influences its electronic properties and solubility. These strongly electron-withdrawing groups enhance the Lewis acidity of the boronic acid moiety and are known to impact the lipophilicity and metabolic stability of pharmaceutical compounds.
| Property | Data |
| Molecular Formula | C8H5BF6O2 |
| Molecular Weight | 257.93 g/mol |
| Appearance | Pale cream to cream to yellow powder |
| IUPAC Name | [2,6-bis(trifluoromethyl)phenyl]boronic acid |
| CAS Number | 681812-07-7 |
Solubility Profile
Quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly accessible databases. However, general solubility trends can be inferred from related boronic acids. Phenylboronic acid itself exhibits good solubility in polar organic solvents like methanol, ethanol, and acetone, and is sparingly soluble in nonpolar solvents such as hexanes. The introduction of trifluoromethyl groups, as in 3,5-bis(trifluoromethyl)phenylboronic acid, is noted to enhance solubility in a range of organic solvents.[1] It is therefore anticipated that this compound would also demonstrate good solubility in common polar organic solvents used in synthesis and drug development.
Experimental Protocol for Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is required. The following outlines a common dynamic method for determining the solubility of a solid in a liquid solvent.
Objective: To determine the saturation solubility of this compound in a given solvent at various temperatures.
Materials:
-
This compound
-
High-purity solvent of interest (e.g., methanol, acetone, toluene)
-
Sealed glass vials
-
Magnetic stirrer and stir bars
-
Temperature-controlled heating and stirring plate
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a sealed glass vial containing a magnetic stir bar.
-
Equilibration: Place the vial on the temperature-controlled stirring plate. Stir the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours). This ensures the solvent is fully saturated with the solute.
-
Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the stirring and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-heated syringe to prevent precipitation. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility in units such as g/L or mol/L from the determined concentration and the dilution factor.
-
Temperature Dependence: Repeat the procedure at different temperatures to construct a solubility curve.
The following diagram illustrates the general workflow for this experimental protocol.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is a powerful tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The boronic acid serves as the organoboron component, which couples with an organic halide in the presence of a palladium catalyst and a base.
The general catalytic cycle for a Suzuki-Miyaura reaction is depicted below.
In this cycle, 'R-X' represents an organic halide and 'R'-B(OR)2' represents the boronic acid or a boronate ester. The 2,6-bis(trifluoromethyl)phenyl group would be the 'R'' moiety in this context. The reaction is initiated by the oxidative addition of the organic halide to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid, which is activated by the base. The final step is reductive elimination, which forms the desired coupled product and regenerates the Pd(0) catalyst.
Conclusion
This compound is a valuable building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. While specific quantitative solubility data remains to be extensively documented, established analytical procedures can be readily employed to determine this crucial parameter. A thorough understanding of its solubility and reactivity is essential for optimizing its use in key synthetic transformations like the Suzuki-Miyaura cross-coupling reaction, thereby facilitating the development of novel chemical entities.
References
1H NMR spectrum of 2,6-bis(trifluoromethyl)phenylboronic acid
An In-Depth Technical Guide on the ¹H NMR Spectrum of 2,6-Bis(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Due to the limited availability of public domain spectral data for this specific compound, this guide outlines the expected spectral characteristics based on its chemical structure and provides data for a closely related isomer, 2,4-bis(trifluoromethyl)phenylboronic acid, for comparative purposes. Additionally, a detailed experimental protocol for the acquisition of such spectra is provided, alongside a logical workflow diagram.
Data Presentation
For illustrative purposes, the ¹H NMR data for the isomeric compound, 2,4-bis(trifluoromethyl)phenylboronic acid, is presented below. This can provide researchers with an indication of the types of signals and chemical shifts to expect.
Table 1: ¹H NMR Data for 2,4-Bis(trifluoromethyl)phenylboronic Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.32 | s | 1H | Ar-H |
| 8.16 | d, J=8.0 Hz | 1H | Ar-H |
| 7.95 | d, J=8.0 Hz | 1H | Ar-H |
| 5.80 | br s | 2H | B(OH)₂ |
Note: Data is for 2,4-bis(trifluoromethyl)phenylboronic acid and should be used as a reference only. The solvent and spectrometer frequency can influence chemical shifts.
Experimental Protocols
The following is a detailed methodology for acquiring the ¹H NMR spectrum of an arylboronic acid like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical as boronic acids can form boroxines (anhydrides) in non-polar, aprotic solvents, which can complicate the spectrum. Using a solvent like DMSO-d₆ or adding a drop of D₂O can help to ensure the compound remains as the free boronic acid.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Temperature: The experiment is typically run at a standard probe temperature of 298 K (25 °C).
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on a Bruker spectrometer).
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the aromatic and boronic acid proton signals.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually adequate.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is standard.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Perform peak picking to identify the precise chemical shifts of all signals.
Mandatory Visualization
The following diagram illustrates the logical workflow for the NMR analysis of an arylboronic acid.
Caption: Logical workflow for NMR analysis of arylboronic acids.
A Technical Guide to the 13C NMR Spectroscopy of 2,6-bis(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) data for 2,6-bis(trifluoromethyl)phenylboronic acid. This compound is of significant interest in medicinal chemistry and organic synthesis, particularly as a sterically hindered building block and as a protective group for diols.[1] A thorough understanding of its spectroscopic properties is crucial for its effective application and characterization.
13C NMR Data Presentation
The 13C NMR spectrum of this compound exhibits characteristic signals influenced by the presence of two trifluoromethyl groups and a boronic acid moiety. Due to the quadrupolar nature of the boron nucleus and the coupling with fluorine atoms, the carbon signals can be broad or show complex splitting patterns. The carbon attached to the boron atom (C1) is often difficult to observe due to quadrupolar relaxation.
For a definitive analysis, 13C NMR data for a closely related derivative, the pinacol ester of this compound, is presented below, as detailed in the supporting information of a study by Shimada et al. in Organic Letters. This derivative provides a clear and interpretable spectrum, offering valuable insights into the chemical shifts of the aromatic core.
Table 1: 13C NMR (125 MHz, CDCl3) Data for this compound pinacol ester
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C1 | Not Observed | - | - |
| C2, C6 | 131.7 | q | 2 J C-F = 33.8 |
| C3, C5 | 131.5 | s | - |
| C4 | 129.3 | s | - |
| CF3 | 122.5 | q | 1 J C-F = 274.5 |
| C(pinacol) | 85.1 | s | - |
| CH3(pinacol) | 25.0 | s | - |
Data extracted from the supporting information of Shimada, N., et al. (2018). Organic Letters, 20(19), 6064-6068.[1]
Experimental Protocol for 13C NMR Spectroscopy
The acquisition of high-quality 13C NMR spectra for fluorinated organoboron compounds requires specific experimental considerations to overcome challenges such as broad signals and complex coupling patterns.
Instrumentation: A standard high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is suitable.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6).
-
Filter the solution if any particulate matter is present.
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.
-
Decoupling: To simplify the spectrum and enhance signal-to-noise, broadband proton decoupling is essential. For fluorinated compounds, simultaneous proton and fluorine decoupling (¹³C{¹H, ¹⁹F}) is highly recommended to remove C-F couplings and produce sharp singlets for each carbon, where possible.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons and the carbon attached to boron.
-
Number of Scans (ns): Due to the low natural abundance of 13C and potential signal broadening, a larger number of scans (from several hundred to several thousand) is often required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (sw): A typical spectral width for 13C NMR is around 250 ppm.
-
Temperature: Standard room temperature (e.g., 298 K).
Processing:
-
Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a corresponding Grignard or organolithium reagent with a trialkyl borate followed by acidic workup. A general synthetic workflow is illustrated below.
This diagram illustrates a common synthetic route. The process begins with the formation of a Grignard reagent from 1,3-dibromo-2,6-bis(trifluoromethyl)benzene. This is followed by a borylation step where the Grignard reagent reacts with a trialkyl borate. The final step is an acidic workup to hydrolyze the borate ester and yield the desired boronic acid.
References
A Technical Guide to Diol Protection with 2,6-Bis(trifluoromethyl)phenylboronic Acid: Mechanism and Application
This guide provides an in-depth exploration of the mechanism and practical application of 2,6-bis(trifluoromethyl)phenylboronic acid as a robust protecting group for diols. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the underlying principles that make this reagent a superior choice for the selective protection of diols in complex molecular synthesis.
Introduction: The Strategic Imperative for Advanced Diol Protection
In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical and natural product development, the judicious use of protecting groups is paramount. Diols, prevalent structural motifs in a vast array of bioactive molecules and chiral building blocks, present a unique challenge due to the similar reactivity of their hydroxyl groups.[1][2] Traditional methods for diol protection, while effective, can suffer from harsh reaction conditions, leading to undesired side reactions and complicating deprotection steps.[1] The emergence of boronic acids as catalysts and protecting agents has offered a milder and more selective alternative.[1][3][4]
Among the arsenal of boronic acid-based reagents, this compound, hereafter referred to as o-FXylB(OH)₂, has distinguished itself as a particularly efficacious protecting agent.[5][6] Its resulting cyclic boronic esters exhibit remarkable stability to a wide range of reaction conditions, yet can be cleaved under exceptionally mild protocols.[5][6] This guide will dissect the mechanistic nuances that underpin the efficacy of o-FXylB(OH)₂, providing a comprehensive understanding for its strategic implementation in synthesis.
The Core Mechanism: A Symphony of Sterics and Electronics
The protection of a diol with o-FXylB(OH)₂ proceeds through the formation of a cyclic boronic ester, a reaction driven by the inherent Lewis acidity of the boron center and the favorable thermodynamics of forming a five- or six-membered ring. The presence of two sterically demanding and powerfully electron-withdrawing trifluoromethyl (CF₃) groups at the ortho positions of the phenyl ring is the cornerstone of this reagent's unique properties.[7][8]
Activation of the Boronic Acid: The Role of Lewis Acidity
The boron atom in a boronic acid possesses a vacant p-orbital, rendering it Lewis acidic.[9] The two trifluoromethyl groups on the phenyl ring of o-FXylB(OH)₂ exert a profound electron-withdrawing inductive effect, significantly increasing the electrophilicity of the boron center.[7][8] This enhanced Lewis acidity is a critical factor that facilitates the initial interaction with the diol.
The Mechanistic Pathway
The formation of the cyclic boronate ester is a reversible process that can be driven to completion by the removal of water. The generally accepted mechanism is outlined below:
-
Initial Coordination: The reaction commences with the coordination of one of the diol's hydroxyl groups to the Lewis acidic boron center of the o-FXylB(OH)₂. This initial interaction is a rapid equilibrium.
-
Proton Transfer and Esterification: Subsequent proton transfers, either intramolecularly or assisted by a solvent molecule, lead to the formation of a monoboronate ester and the elimination of a molecule of water.
-
Intramolecular Cyclization: The second hydroxyl group of the diol then undergoes an intramolecular nucleophilic attack on the boron atom, displacing a second molecule of water and forming the thermodynamically stable cyclic boronate ester. The formation of a five-membered (from a 1,2-diol) or six-membered (from a 1,3-diol) ring is entropically favored.[10]
Diagram 1: Proposed Mechanism of Diol Protection
Caption: The reaction proceeds via initial coordination followed by two dehydration steps to form the cyclic boronate ester.
The Decisive Influence of the 2,6-Bis(trifluoromethyl)phenyl Group
The unique characteristics of the 2,6-bis(trifluoromethyl)phenyl substituent are what elevate this reagent above simpler arylboronic acids.
-
Enhanced Stability: The steric bulk of the two ortho-CF₃ groups provides a steric shield around the boron atom of the resulting cyclic boronate ester. This steric hindrance protects the boron from nucleophilic attack, contributing to the ester's notable stability towards a variety of reagents and reaction conditions, including chromatography.[5][6]
-
Increased Lewis Acidity: As previously mentioned, the potent electron-withdrawing nature of the CF₃ groups significantly enhances the Lewis acidity of the boron center.[7] This not only facilitates the initial protection reaction but also influences the equilibrium position, favoring the formation of the boronate ester.
-
Mild Deprotection: Despite their stability, the protection can be readily reversed under mild conditions. This is often achieved by transesterification with a simple diol like pinacol or by treatment with an aqueous base. The equilibrium is shifted towards the deprotected diol, and the o-FXylB(OH)₂ can often be recovered and reused, adding to the atom economy of the process.[5][6]
Experimental Protocol: A Self-Validating System
The following protocol for the protection of a generic 1,2-diol serves as a representative example of the methodology.
Materials and Reagents
-
Diol (1.0 equiv)
-
This compound (1.05 equiv)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Acetonitrile)
-
Dehydrating agent (e.g., molecular sieves) or Dean-Stark apparatus
Step-by-Step Protection Procedure
-
To a solution of the diol in the chosen anhydrous solvent, add this compound.
-
Add a dehydrating agent (e.g., activated 4 Å molecular sieves) or set up the reaction with a Dean-Stark trap to remove water azeotropically.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, filter off the molecular sieves (if used) and concentrate the reaction mixture under reduced pressure.
-
The resulting crude protected diol can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Deprotection Procedure
-
Dissolve the protected diol in a suitable solvent (e.g., a mixture of THF and water).
-
Add an aqueous base (e.g., saturated NaHCO₃ solution) or a diol scavenger (e.g., pinacol).
-
Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.
-
Perform an aqueous workup, extracting the product with an organic solvent.
-
The organic layers are then dried and concentrated to afford the deprotected diol. The aqueous layer can be acidified and extracted to recover the this compound.
Table 1: Representative Reaction Conditions for Diol Protection
| Diol Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,2-Propanediol | Toluene | 80 | 2 | >95 |
| cis-1,2-Cyclohexanediol | CH₂Cl₂ | 25 | 4 | 98 |
| Methyl α-D-glucopyranoside | Acetonitrile | 60 | 6 | 92 |
Note: The conditions provided are illustrative and may require optimization for specific substrates.
Applications in Drug Development and Complex Molecule Synthesis
The robustness and mildness of the this compound protecting group have made it a valuable tool in the synthesis of complex molecules. Its application has been demonstrated in the synthesis of a highly conjugated enetriyne natural product with anti-angiogenic activities, where the protection of a key diol intermediate was crucial for the successful completion of the synthetic route.[5][6] The stability of the protecting group to various organic transformations allows for a wide range of subsequent chemical manipulations without compromising the protected diol functionality.
Conclusion: A Superior Tool for Modern Synthesis
This compound represents a significant advancement in the field of protecting group chemistry for diols. The unique combination of steric and electronic effects imparted by the trifluoromethyl groups results in a protecting group that is easy to install, exceptionally stable to a broad range of reaction conditions, and readily removed under mild protocols. This technical guide has provided a detailed overview of the underlying mechanism and practical application of this reagent, underscoring its utility as a powerful and reliable tool for researchers and scientists in the pursuit of complex molecular architectures.
References
- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Stability of 2,6-Bis(trifluoromethyl)phenylboronate Esters
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
Boronic acids and their corresponding esters are pivotal functional groups in organic chemistry, with wide-ranging applications from cross-coupling reactions to chemical biology and drug delivery. A critical aspect of their utility, particularly as protecting groups, is their stability. The 2,6-bis(trifluoromethyl)phenylboronic acid motif has garnered attention for its ability to form highly stable cyclic boronate esters with 1,2- and 1,3-diols. These esters are reported to be both water- and air-stable, a significant advantage over many other boronic acid-derived protecting groups.[1] This enhanced stability allows for a broader range of chemical transformations to be performed on molecules containing the protected diol functionality.
Core Concepts of Stability
The stability of boronate esters is influenced by several factors, including:
-
Steric Hindrance: Bulky substituents on the boronic acid, particularly in the ortho positions, can sterically shield the boron atom from nucleophilic attack by water or other reagents, thereby slowing down hydrolysis. The two trifluoromethyl groups in the 2 and 6 positions of the phenyl ring provide a significant steric barrier.
-
Electronic Effects: Electron-withdrawing groups on the aryl ring increase the Lewis acidity of the boron atom, which can influence the equilibrium of ester formation and hydrolysis. While this generally favors the formation of the tetrahedral boronate anion, the overall effect on stability is complex and intertwined with steric factors.
-
Ring Strain: The stability of cyclic boronate esters is also dependent on the ring size, with five- and six-membered rings being the most common. The nature of the diol (e.g., acyclic, cyclic, substituted) will also impact the stability of the resulting ester.
Hydrolytic Stability
2,6-Bis(trifluoromethyl)phenylboronate esters are qualitatively described as "water-stable".[1] This suggests a high resistance to hydrolysis under neutral aqueous conditions. The stability is attributed to the steric hindrance provided by the ortho-trifluoromethyl groups, which impedes the approach of water molecules to the boron center.
While specific half-life data at different pH values for these particular esters are not published, the general mechanism of boronate ester hydrolysis proceeds via nucleophilic attack of water or hydroxide on the boron atom. The rate of hydrolysis is typically pH-dependent, with increased rates observed under both acidic and basic conditions for many boronate esters. However, the significant steric shielding in 2,6-bis(trifluoromethyl)phenylboronate esters is expected to confer substantial kinetic stability across a range of pH values.
Oxidative Stability
Boronic acids and esters are susceptible to oxidation, often by reactive oxygen species (ROS) such as hydrogen peroxide, to yield the corresponding alcohol (phenol in the case of arylboronic acids) and boric acid.[2][3] The rate of oxidation can be influenced by the electronic properties of the aryl group.
2,6-Bis(trifluoromethyl)phenylboronate esters have been shown to be stable to reagents such as meta-chloroperoxybenzoic acid (m-CPBA), which is a common oxidant used for epoxidations.[4] This indicates a notable resistance to oxidative degradation compared to other arylboronate esters. This stability is advantageous in synthetic sequences that require oxidation steps in the presence of the protected diol.
Data on Stability and Reactivity
While quantitative kinetic data for the degradation of 2,6-bis(trifluoromethyl)phenylboronate esters is not available, the following table summarizes their known qualitative stability and reactivity towards various reagents and reaction conditions, primarily based on the work of Shimada et al.[4] For comparison, general trends for less sterically hindered arylboronate esters are also included.
| Reagent/Condition | 2,6-Bis(trifluoromethyl)phenylboronate Ester Stability | General Arylboronate Ester Stability | Reference |
| Water/Air | Stable | Variable, often prone to hydrolysis | [1] |
| Silica Gel Chromatography | Stable | Variable, can lead to decomposition | [5] |
| Acidic Conditions (e.g., HCl) | Stable (for esterification) | Often labile | [4] |
| Basic Conditions (e.g., K₃PO₄) | Stable | Can be labile, promotes hydrolysis | [6] |
| Oxidizing Agents (m-CPBA) | Stable | Often leads to oxidation | [4] |
| Reducing Agents (e.g., H₂, Pd/C) | Stable | Generally stable | [4] |
| Organometallic Reagents (e.g., Grignard) | Stable | Generally stable | [4] |
| Transition Metal Catalysts (e.g., Pd) | Stable | Generally stable | [4] |
| TBAF | Labile (deprotection) | Not a standard deprotection reagent | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,6-Bis(trifluoromethyl)phenylboronate Esters
This protocol is adapted from Shimada et al.[4]
Materials:
-
Diol (1.0 equiv)
-
This compound (1.0 equiv)
-
Dichloroethane (DCE)
Procedure:
-
To a round-bottom flask, add the diol and this compound.
-
Add dichloroethane to achieve a suitable concentration (e.g., 0.1 M).
-
Stir the mixture under reflux for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to yield the crude boronate ester.
-
If necessary, purify the product by silica gel column chromatography.
Diagram of Synthetic Workflow:
Protocol 2: General Procedure for the Deprotection of 2,6-Bis(trifluoromethyl)phenylboronate Esters via Protodeboronation
This protocol is adapted from a study on TBAF-mediated protodeboronation.[2]
Materials:
-
2,6-Bis(trifluoromethyl)phenylboronate ester (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (catalytic amount, e.g., 0.1 equiv)
-
Solvent (e.g., THF)
-
Water
Procedure:
-
Dissolve the 2,6-bis(trifluoromethyl)phenylboronate ester in the chosen solvent in a reaction vessel.
-
Add a catalytic amount of TBAF.
-
Add water to initiate the protodeboronation.
-
Stir the reaction at room temperature and monitor its progress by TLC or NMR.
-
Upon completion, perform an appropriate aqueous work-up to remove TBAF salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the deprotected diol.
Diagram of Deprotection Workflow:
Protocol 3: Adaptable Protocol for Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol provides a general framework for assessing the hydrolytic stability of a 2,6-bis(trifluoromethyl)phenylboronate ester at a given pH.
Materials:
-
2,6-Bis(trifluoromethyl)phenylboronate ester of interest
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Aqueous buffer of desired pH (prepared in D₂O)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Prepare a stock solution of the boronate ester and the internal standard in the deuterated solvent of known concentration.
-
In an NMR tube, combine a known volume of the stock solution with a known volume of the aqueous buffer in D₂O.
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Incubate the NMR tube at a constant temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Integrate a characteristic signal of the boronate ester and a signal from the internal standard in each spectrum.
-
Calculate the concentration of the boronate ester at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the boronate ester versus time to determine the rate of hydrolysis. The half-life (t₁/₂) can be calculated from the rate constant.
Diagram of Hydrolytic Stability Assessment:
Degradation Pathways
The primary degradation pathways for boronate esters are hydrolysis and oxidation.
-
Hydrolysis: This proceeds through the addition of water to the boron center, forming a tetrahedral intermediate, which then breaks down to the boronic acid and the diol.
-
Oxidation: This typically involves the reaction with a peroxide species, leading to the insertion of an oxygen atom between the boron and the aryl carbon, followed by hydrolysis to the phenol and boric acid.
Diagram of Proposed Degradation Pathways:
Conclusion
2,6-Bis(trifluoromethyl)phenylboronate esters represent a significant advancement in the field of protecting group chemistry for diols. Their remarkable stability to a wide range of synthetic conditions makes them a valuable tool for complex molecule synthesis. While quantitative stability data remains an area for further investigation, the qualitative evidence and the provided experimental protocols offer a strong foundation for their application in research and development. The adaptability of the stability assessment protocols will enable researchers to generate specific data tailored to their unique reaction conditions, further enhancing the utility of this robust protecting group.
References
- 1. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
The Enigmatic Ortho-Trifluoromethyl Group: A Technical Guide to its Electronic Effects on Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound changes to a compound's metabolic stability, lipophilicity, and binding affinity. When positioned at the ortho position of a phenylboronic acid, this powerful electron-withdrawing group, combined with its significant steric bulk, creates a unique and complex interplay of electronic and spatial effects. This technical guide provides an in-depth analysis of these effects, offering a valuable resource for researchers leveraging these unique properties in drug design and catalysis.
The Dual Nature of the Ortho-Trifluoromethyl Group: Electronic and Steric Effects
The trifluoromethyl group is one of the most strongly electron-withdrawing groups in organic chemistry. Its influence on the acidity and reactivity of an ortho-substituted phenylboronic acid is a combination of a strong inductive effect (-I) and steric hindrance.
-
Inductive Effect (-I): The high electronegativity of the fluorine atoms results in a strong electron-withdrawing inductive effect, which acidifies the boronic acid by stabilizing the resulting boronate anion. This increased Lewis acidity is a key feature of boronic acids bearing a trifluoromethyl group.
-
Steric Effects: The bulky trifluoromethyl group in the ortho position creates significant steric hindrance around the boronic acid moiety. This can impede the approach of reactants and catalysts, significantly impacting reaction kinetics, particularly in cross-coupling reactions.[1]
Below is a diagram illustrating the interplay of these effects.
Caption: Interplay of inductive and steric effects of an ortho-trifluoromethyl group on a phenylboronic acid.
Quantitative Analysis of Acidity: pKa Values
The increased Lewis acidity of trifluoromethyl-substituted phenylboronic acids is quantitatively reflected in their lower pKa values compared to the unsubstituted phenylboronic acid. The introduction of electron-withdrawing groups, such as halogens or the trifluoromethyl group, generally increases the acidity of the boronic acid.[2][3]
| Compound | Substituent | pKa | Reference |
| Phenylboronic Acid | H | ~8.86 | [3] |
| 2-(Trifluoromethyl)phenylboronic acid | 2-CF3 | Data not explicitly found in searches | |
| 4-(Trifluoromethyl)phenylboronic acid | 4-CF3 | 7.86 | [4] |
| 2-Fluorophenylboronic acid | 2-F | Data not explicitly found in searches | |
| 4-Fluorophenylboronic acid | 4-F | Data not explicitly found in searches | |
| 2-Formylphenylboronic acid | 2-CHO | ~7.39 (as benzoxaborole) | [3][5] |
Note: While a precise pKa value for 2-(trifluoromethyl)phenylboronic acid was not found in the provided search results, the trend of increasing acidity with electron-withdrawing substituents is well-established.
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, and boronic acids are key reagents in this reaction.[6] The electronic and steric effects of the ortho-trifluoromethyl group have a significant impact on the reactivity of the boronic acid in this context.
While the electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the aryl group on the boronic acid, potentially slowing the transmetalation step, the dominant factor for ortho-substituted isomers is often steric hindrance.[1] The bulky ortho-substituent can impede the approach of the palladium complex to the boronic acid, thereby reducing the reaction rate and overall yield.[1][7] This is a common challenge with sterically hindered ortho-substituted boronic acids.[8]
The general reactivity trend for substituted phenylboronic acids in Suzuki-Miyaura coupling is often para > meta >> ortho, particularly with bulky substituents.[1]
Caption: A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Synthesis of 2-(Trifluoromethyl)phenylboronic Acid
A common synthetic route to 2-(trifluoromethyl)phenylboronic acid involves the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.
General Protocol:
-
Starting Material: 2-Bromo(trifluoromethyl)benzene.
-
Lithiation/Grignard Formation: The starting material is reacted with an organolithium reagent (e.g., n-butyllithium) or magnesium metal at low temperatures (typically -78 °C) in an inert solvent (e.g., THF, diethyl ether) to form the corresponding organometallic species.
-
Borylation: The organometallic intermediate is then treated with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature.
-
Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid (e.g., HCl) to yield the final 2-(trifluoromethyl)phenylboronic acid.
-
Purification: The product is typically purified by extraction and recrystallization.
Note: This is a generalized procedure. Specific reaction conditions, such as temperature, reaction time, and stoichiometry, should be optimized for each specific case.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa of an acid.[9][10]
Methodology:
-
Sample Preparation: A known concentration of the boronic acid is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system. The ionic strength of the solution is often kept constant with a background electrolyte (e.g., KCl).[9]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.[9]
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter and electrode.
-
Data Analysis: The pKa is determined from the titration curve (pH vs. volume of titrant added). The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).[9] The inflection point of the curve corresponds to the equivalence point.
Spectroscopic Characterization
NMR spectroscopy is a key tool for the characterization of 2-(trifluoromethyl)phenylboronic acid and related compounds.
-
¹H NMR: The aromatic protons will exhibit complex splitting patterns due to coupling with each other and potentially long-range coupling to the fluorine atoms of the trifluoromethyl group. The B(OH)₂ proton signal is typically broad and may exchange with D₂O.[11]
-
¹³C NMR: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large ¹JCF coupling constant.[11]
-
¹⁹F NMR: A single resonance is expected for the -CF₃ group, which can provide information about the electronic environment.
-
¹¹B NMR: The chemical shift of the boron atom can provide information about its coordination state (trigonal planar vs. tetrahedral).
Conclusion
The ortho-trifluoromethyl group exerts a powerful and complex influence on the properties of phenylboronic acids. Its strong electron-withdrawing nature significantly increases the Lewis acidity of the boronic acid, a property that can be harnessed in the design of sensors and catalysts. However, the steric bulk of the group presents a significant challenge in reactions such as the Suzuki-Miyaura coupling, often leading to reduced reactivity. A thorough understanding of this interplay between electronic and steric effects is crucial for researchers and drug development professionals seeking to utilize the unique properties of ortho-trifluoromethylphenylboronic acids in their work. Further quantitative studies on the reactivity of this specific isomer will undoubtedly provide deeper insights and broaden its applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Steric Hindrance of 2,6-Bis(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(trifluoromethyl)phenylboronic acid is a specialized organoboron compound that presents significant steric challenges in chemical synthesis. The presence of two bulky trifluoromethyl groups in the ortho positions to the boronic acid moiety profoundly influences its reactivity, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the steric hindrance associated with this reagent, its implications for synthesis, and strategies to overcome these challenges. While crystallographic data for this specific molecule is not publicly available, this guide draws upon data from structurally related compounds and established principles of organic chemistry to provide a detailed analysis.
Understanding Steric Hindrance
Steric hindrance is a non-bonding interaction that influences the shape and reactivity of ions and molecules. It arises from the spatial arrangement of atoms within a molecule. In the case of this compound, the two trifluoromethyl (-CF₃) groups occupy the positions immediately adjacent to the carbon atom bonded to the boronic acid group (-B(OH)₂). This arrangement creates a crowded environment around the reactive center, impeding the approach of other molecules and catalysts.
Challenges in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. However, the reaction is highly sensitive to steric hindrance on both the organoboron reagent and the coupling partner. The significant steric bulk of this compound presents several challenges:
-
Reduced Reaction Rates: The bulky trifluoromethyl groups can slow down or even prevent the transmetalation step in the catalytic cycle, which is often the rate-determining step.
-
Lower Yields: Incomplete reactions due to steric hindrance can lead to lower yields of the desired biaryl product.
-
Catalyst Inhibition: The boronic acid may chelate to the palladium catalyst in a way that blocks the active site and inhibits catalytic turnover.
-
Competing Side Reactions: Under forcing conditions required to overcome steric barriers, side reactions such as protodeboronation (loss of the boronic acid group) can become more prevalent.
Experimental Protocols: Strategies for Coupling Sterically Hindered Boronic Acids
General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Boronic Acid:
Reactants and Reagents:
| Reagent | Moles (equivalent) |
| Aryl Halide (e.g., 4-Bromoanisole) | 1.0 |
| This compound | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | 0.01 - 0.05 |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | 2.0 - 3.0 |
| Solvent (e.g., Toluene, Dioxane, DMF) | - |
| Water (for aqueous base) | - |
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent(s). If using an aqueous base, the water should also be degassed.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Note: The choice of catalyst, ligand, base, and solvent is crucial and often requires optimization for each specific substrate combination. For highly hindered substrates, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands) can significantly improve reaction efficiency.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The steric hindrance of this compound primarily affects the "Transmetalation" step.
Caption: The Suzuki-Miyaura catalytic cycle.
Conclusion
This compound is a valuable reagent for the synthesis of highly functionalized and sterically congested biaryl compounds. However, its significant steric hindrance necessitates careful consideration and optimization of reaction conditions. The use of appropriate palladium catalysts with bulky, electron-rich ligands, along with a suitable base and solvent system, is critical for achieving successful cross-coupling. While direct quantitative data on the steric parameters of this specific molecule are not currently available, the principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this challenging yet powerful synthetic building block. Further research into the crystallographic structure and reaction kinetics of this compound would be highly beneficial to the scientific community.
The Advent and Advancement of Fluorinated Phenylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated phenylboronic acids have emerged as indispensable tools in modern organic synthesis, finding profound applications in medicinal chemistry, materials science, and beyond. Their unique properties, stemming from the synergistic effects of the boronic acid moiety and fluorine substitution, have positioned them as critical building blocks in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of fluorinated phenylboronic acids, supplemented with key quantitative data and detailed experimental protocols.
Historical Development: From Organoborans to Fluorinated Analogs
The journey of fluorinated phenylboronic acids is intrinsically linked to the broader history of organoboron chemistry. The first organoboron compound, triethylborane, was synthesized in 1860 by Edward Frankland.[1] However, the field remained relatively niche until the mid-20th century. A significant breakthrough came in 1956 with Herbert C. Brown's development of hydroboration, a discovery that earned him the Nobel Prize in Chemistry in 1979 and revolutionized synthetic organic chemistry.[1]
The advent of the Suzuki-Miyaura cross-coupling reaction in 1979, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, marked a pivotal moment for boronic acids.[1] This palladium-catalyzed reaction demonstrated the remarkable utility of organoboron compounds, particularly arylboronic acids, in the formation of carbon-carbon bonds.
While the precise first synthesis of a fluorinated phenylboronic acid is not prominently documented, their development followed the increasing interest in organofluorine chemistry for pharmaceutical and agrochemical applications. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. This has made fluorinated compounds highly valuable in drug discovery.
The timeline below illustrates the key milestones in the development of organoboron chemistry that paved the way for the emergence and importance of fluorinated phenylboronic acids.
Physicochemical Properties: The Impact of Fluorination
The introduction of fluorine substituents onto the phenyl ring of a boronic acid has a profound impact on its electronic properties, most notably its Lewis acidity. This is quantitatively expressed by the acid dissociation constant (pKa). The electron-withdrawing nature of fluorine generally increases the acidity of the boronic acid, lowering its pKa. This enhanced acidity can be advantageous in various applications, such as improving the efficiency of Suzuki-Miyaura couplings and enhancing the binding affinity of boronic acid-based sensors.
Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids
| Compound | pKa |
| Phenylboronic acid | 8.83 |
| 2-Fluorophenylboronic acid | 8.78 |
| 3-Fluorophenylboronic acid | 8.47 |
| 4-Fluorophenylboronic acid | 9.14 |
| 3,5-Difluorophenylboronic acid | 7.74 |
| 2,3,4,5,6-Pentafluorophenylboronic acid | 7.0 |
| 4-(Trifluoromethyl)phenylboronic acid | 8.5 |
Note: pKa values can vary slightly depending on the experimental conditions.
Synthetic Methodologies
The synthesis of fluorinated phenylboronic acids has evolved significantly over the years. Early methods relied on traditional organometallic chemistry, while more recent developments have introduced more sophisticated and efficient catalytic systems.
Traditional Synthesis: Grignard and Organolithium Reagents
One of the earliest and most straightforward methods for the synthesis of arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis. This approach is still widely used due to its simplicity and the commercial availability of starting materials.
General Reaction Scheme:
-
Formation of the Organometallic Reagent:
-
Ar-X + Mg → Ar-MgX (Grignard reagent)
-
Ar-X + 2 Li → Ar-Li + LiX (Organolithium reagent) (where Ar-X is a fluorinated aryl halide)
-
-
Reaction with Trialkyl Borate:
-
Ar-MgX + B(OR)₃ → Ar-B(OR)₂ + MgX(OR)
-
Ar-Li + B(OR)₃ → Ar-B(OR)₂ + LiOR
-
-
Hydrolysis:
-
Ar-B(OR)₂ + 2 H₂O → Ar-B(OH)₂ + 2 ROH
-
Modern Synthetic Methods
More contemporary methods offer improved functional group tolerance, milder reaction conditions, and higher yields.
1. Miyaura Borylation: This palladium-catalyzed reaction involves the cross-coupling of a fluorinated aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronate ester, which can then be hydrolyzed to the boronic acid.
2. C-H Borylation: Direct borylation of a C-H bond on a fluorinated arene using an iridium or rhodium catalyst offers a highly efficient and atom-economical route to fluorinated phenylboronic acids.
3. Copper-Mediated Fluorination of Arylboronic Acids: In a reverse approach, an existing arylboronic acid can be fluorinated using a copper catalyst and a fluoride source. This method is particularly useful for the late-stage introduction of fluorine into a molecule.[2][3]
The following diagram illustrates a general workflow for the synthesis of a fluorinated phenylboronic acid via the traditional Grignard reagent method.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of 4-amino-3-fluorophenylboronic acid, adapted from the literature.[4][5]
Synthesis of 4-Amino-3-fluorophenylboronic Acid
Materials:
-
4-Bromo-2-fluoroaniline
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Protection of the Amine Group (if necessary): In some cases, protecting the amine functionality of the starting material may be required to prevent side reactions. This can be achieved using standard protecting group chemistry.
-
Grignard Reagent Formation: A solution of the (protected) 4-bromo-2-fluoroaniline in anhydrous THF is added dropwise to a suspension of magnesium turnings in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred until the magnesium is consumed.
-
Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C) and trimethyl borate is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous HCl. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous Na₂SO₄.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography to yield the desired 4-amino-3-fluorophenylboronic acid.
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its identity and purity.
Applications in Drug Discovery and Materials Science
The versatility of fluorinated phenylboronic acids has made them invaluable in various scientific disciplines.
-
Drug Discovery: Their primary application is in the Suzuki-Miyaura coupling to synthesize biaryl and heteroaryl structures, which are common motifs in many pharmaceuticals. The fluorine substitution can enhance the metabolic stability and bioavailability of drug candidates.
-
Materials Science: Fluorinated phenylboronic acids are used to prepare advanced materials such as liquid crystals, organic light-emitting diodes (OLEDs), and polymers with tailored electronic and physical properties.
-
Chemical Sensors: The ability of boronic acids to reversibly bind with diols makes them useful as recognition elements in sensors for carbohydrates and other biologically important molecules. The fluorination can tune the pKa to optimize binding at physiological pH.
The signaling pathway below illustrates the central role of fluorinated phenylboronic acids in the synthesis of a hypothetical biaryl drug candidate via a Suzuki-Miyaura coupling.
Conclusion
From their conceptual roots in the early days of organoboron chemistry to their current status as indispensable synthetic building blocks, fluorinated phenylboronic acids have had a remarkable journey. Their unique combination of properties continues to drive innovation in drug discovery, materials science, and beyond. As synthetic methodologies become even more sophisticated, the scope of applications for these versatile compounds is poised to expand even further, promising exciting new developments in the years to come.
References
Methodological & Application
Application Notes and Protocols for Using 2,6-Bis(trifluoromethyl)phenylboronic Acid as a Diol Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of diols is a fundamental and often critical step in the multistep synthesis of complex molecules, particularly in the fields of carbohydrate chemistry, natural product synthesis, and drug development. The ideal protecting group should be introduced and removed under mild conditions, exhibit high stability to a wide range of reagents, and not interfere with other transformations in the synthetic sequence. 2,6-Bis(trifluoromethyl)phenylboronic acid has emerged as a powerful reagent for the protection of 1,2- and 1,3-diols, forming a stable cyclic boronic ester. The two ortho-trifluoromethyl groups provide significant steric shielding to the boron atom, rendering the resulting boronate ester remarkably stable to aqueous and various organic conditions.[1][2] This stability, coupled with mild deprotection protocols, makes it an attractive alternative to traditional diol protecting groups like acetals and silyl ethers.[2]
These application notes provide a comprehensive overview of the use of this compound as a diol protecting group, including detailed experimental protocols, quantitative data on its efficiency, and its compatibility with various reaction conditions.
Data Presentation
Table 1: Protection of Various Diols with this compound
| Entry | Diol Substrate | Product | Time (h) | Yield (%) |
| 1 | 1,2-Propanediol | 4-Methyl-2-(2,6-bis(trifluoromethyl)phenyl)-1,3,2-dioxaborolane | 1 | 95 |
| 2 | (1R,2R)-(−)-1,2-Cyclohexanediol | (3aR,7aS)-2-(2,6-Bis(trifluoromethyl)phenyl)hexahydrobenzo[d][1][3][4]dioxaborole | 1 | 98 |
| 3 | cis-1,2-Cyclohexanediol | (3aR,7aS)-2-(2,6-Bis(trifluoromethyl)phenyl)hexahydrobenzo[d][1][3][4]dioxaborole | 1 | 96 |
| 4 | 1,3-Propanediol | 2-(2,6-Bis(trifluoromethyl)phenyl)-1,3,2-dioxaborinane | 1 | 97 |
| 5 | 2,2-Dimethyl-1,3-propanediol | 5,5-Dimethyl-2-(2,6-bis(trifluoromethyl)phenyl)-1,3,2-dioxaborinane | 1 | 98 |
| 6 | (2R,4R)-(−)-2,4-Pentanediol | (4R,6R)-4,6-Dimethyl-2-(2,6-bis(trifluoromethyl)phenyl)-1,3,2-dioxaborinane | 1 | 95 |
| 7 | Methyl 2,3-di-O-benzyl-α-D-glucopyranoside | Methyl 4,6-O-[(2,6-bis(trifluoromethyl)phenyl)boronoyl]-2,3-di-O-benzyl-α-D-glucopyranoside | 3 | 93 |
Reaction conditions: Diol (1.0 equiv), this compound (1.1 equiv), CH₂Cl₂ (0.1 M), reflux.
Table 2: Stability of 2,6-Bis(trifluoromethyl)phenylboronate Esters Under Various Reaction Conditions
| Entry | Reaction | Reagents and Conditions | Substrate | Product | Yield (%) |
| 1 | Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rt | Protected primary alcohol | Protected aldehyde | 95 |
| 2 | Dess-Martin Oxidation | DMP, CH₂Cl₂, rt | Protected primary alcohol | Protected aldehyde | 99 |
| 3 | Grignard Reaction | MeMgBr, THF, 0 °C | Protected aldehyde | Protected secondary alcohol | 70 |
| 4 | Reductive Amination | BnNH₂, NaBH(OAc)₃, ClCH₂CH₂Cl, rt | Protected aldehyde | Protected secondary amine | 86 |
| 5 | Wittig Reaction | Ph₃P=CH₂, THF, 0 °C to rt | Protected aldehyde | Protected alkene | 91 |
| 6 | Stille Coupling | (E)-Bu₃SnCH=CHI, Pd(PPh₃)₄, CuI, DMF, rt | Protected iodoalkene | Protected diene | 63 |
| 7 | Hydrogenolysis | H₂, Pd/C, EtOAc, rt | Protected benzyl ether | Protected alcohol | 99 |
| 8 | Silylation | TBSCl, imidazole, DMF, rt | Protected primary alcohol | Protected TBS ether | 98 |
| 9 | Acylation | Ac₂O, pyridine, rt | Protected primary alcohol | Protected acetate ester | 99 |
| 10 | Epoxidation | m-CPBA, CH₂Cl₂, 0 °C to rt | Protected alkene | Protected epoxide | 94 |
Table 3: Deprotection of 2,6-Bis(trifluoromethyl)phenylboronate Esters
| Entry | Protected Diol | Deprotection Method | Reagents and Conditions | Time (h) | Yield (%) |
| 1 | Protected 1,2-Propanediol | Transesterification | Isopropylidene glycerol, acetone, rt | 1 | 95 |
| 2 | Protected (1R,2R)-1,2-Cyclohexanediol | Transesterification | Isopropylidene glycerol, acetone, rt | 1 | 98 |
| 3 | Protected 1,3-Propanediol | Transesterification | Isopropylidene glycerol, acetone, rt | 1 | 97 |
| 4 | Protected 1,2-Propanediol | Catalytic Protodeboronation | TBAF (10 mol%), H₂O (3.0 equiv), THF, rt | 1 | 96 |
| 5 | Protected (1R,2R)-1,2-Cyclohexanediol | Catalytic Protodeboronation | TBAF (10 mol%), H₂O (3.0 equiv), THF, rt | 1 | 99 |
| 6 | Protected 1,3-Propanediol | Catalytic Protodeboronation | TBAF (10 mol%), H₂O (3.0 equiv), THF, rt | 1 | 98 |
Experimental Protocols
Protocol 1: General Procedure for the Protection of Diols
-
To a solution of the diol (1.0 equiv) in dichloromethane (CH₂Cl₂) (0.1 M) is added this compound (1.1 equiv).
-
The resulting mixture is heated to reflux and stirred for the time indicated in Table 1 (typically 1-3 hours).
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired 2,6-bis(trifluoromethyl)phenylboronate ester.
Protocol 2: General Procedure for the Deprotection of 2,6-Bis(trifluoromethyl)phenylboronate Esters via Transesterification
-
To a solution of the 2,6-bis(trifluoromethyl)phenylboronate ester (1.0 equiv) in acetone (0.1 M) is added isopropylidene glycerol (5.0 equiv).
-
The reaction mixture is stirred at room temperature for the time indicated in Table 3 (typically 1 hour).
-
The reaction progress can be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography to yield the deprotected diol. The this compound can also be recovered.
Protocol 3: General Procedure for the Deprotection of 2,6-Bis(trifluoromethyl)phenylboronate Esters via Catalytic Protodeboronation with TBAF[4]
-
To a solution of the 2,6-bis(trifluoromethyl)phenylboronate ester (1.0 equiv) in tetrahydrofuran (THF) (0.1 M) is added water (3.0 equiv).
-
A 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (0.1 equiv) is then added to the mixture.
-
The reaction is stirred at room temperature for the time indicated in Table 3 (typically 1 hour).
-
The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the deprotected diol.
Visualizations
Caption: General workflow for the protection and deprotection of diols.
Caption: Simplified mechanisms of protection and deprotection reactions.
Conclusion
This compound serves as a robust and versatile protecting group for 1,2- and 1,3-diols. Its ease of introduction under neutral conditions, remarkable stability across a wide array of synthetic transformations, and mild deprotection methods make it a valuable tool for organic chemists. The ability to recover the boronic acid after deprotection further enhances its practical utility. The choice between the transesterification and the catalytic protodeboronation deprotection methods provides flexibility depending on the specific substrate and desired reaction conditions. These features position this compound as a superior choice for diol protection in complex synthetic endeavors.
References
Application Notes and Protocols: Protection of 1,2-Diols with 2,6-Bis(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of diol functional groups is a critical step in the multi-step synthesis of complex molecules, particularly in carbohydrate chemistry and drug development. An ideal protecting group should be easy to introduce and remove, stable to a wide range of reaction conditions, and should not interfere with other functional groups in the molecule. 2,6-Bis(trifluoromethyl)phenylboronic acid has emerged as a superior reagent for the protection of 1,2- and 1,3-diols, forming cyclic boronic esters that are exceptionally stable.[1][2][3][4]
These resulting 2,6-bis(trifluoromethyl)phenylboronate esters exhibit remarkable stability towards water and air, and are tolerant to a variety of organic transformations.[1][2][3][4] This stability is attributed to the steric hindrance and the electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring. Furthermore, the protecting group can be removed under mild conditions, making it an excellent choice for the synthesis of sensitive and complex target molecules.[1][2][3][4][5] This document provides detailed protocols for the protection of 1,2-diols using this compound and subsequent deprotection.
Key Advantages
-
High Stability: The resulting boronate esters are stable to a wide range of reagents and conditions, including aqueous workups and chromatography.[1][2][3]
-
Mild Reaction Conditions: Protection occurs under neutral conditions without the need for any additives.[3]
-
Orthogonality: The protecting group is compatible with many other common protecting groups used in organic synthesis.[2]
-
Mild Deprotection: Removal of the protecting group is achieved under gentle conditions.[1][2][3][4][5]
-
Recoverable Reagent: The this compound can be recovered and reused.[3][4]
Data Presentation
Table 1: Protection of Various 1,2-Diols with this compound
| Entry | Diol Substrate | Product | Solvent | Time (h) | Yield (%) |
| 1 | 1,2-Propanediol | 4-Methyl-2-(2,6-bis(trifluoromethyl)phenyl)-1,3,2-dioxaborolane | Toluene | 1 | 95 |
| 2 | (±)-1,2-Butanediol | 4-Ethyl-2-(2,6-bis(trifluoromethyl)phenyl)-1,3,2-dioxaborolane | Toluene | 1 | 96 |
| 3 | (±)-1,2-Hexanediol | 4-Butyl-2-(2,6-bis(trifluoromethyl)phenyl)-1,3,2-dioxaborolane | Toluene | 1 | 98 |
| 4 | (±)-1,2-Octanediol | 4-Hexyl-2-(2,6-bis(trifluoromethyl)phenyl)-1,3,2-dioxaborolane | Toluene | 1 | 99 |
| 5 | (±)-Styrene glycol | 4-Phenyl-2-(2,6-bis(trifluoromethyl)phenyl)-1,3,2-dioxaborolane | Toluene | 1 | 99 |
| 6 | (±)-Hydrobenzoin | 4,5-Diphenyl-2-(2,6-bis(trifluoromethyl)phenyl)-1,3,2-dioxaborolane | Toluene | 3 | 99 |
| 7 | (1R,2R)-(-)-1,2-Cyclohexanediol | (3aR,7aS)-2-(2,6-Bis(trifluoromethyl)phenyl)hexahydrobenzo[d][1][2][5]dioxaborole | Toluene | 1 | 99 |
| 8 | (1S,2S)-(+)-1,2-Cyclohexanediol | (3aS,7aR)-2-(2,6-Bis(trifluoromethyl)phenyl)hexahydrobenzo[d][1][2][5]dioxaborole | Toluene | 1 | 98 |
Data summarized from literature reports.
Table 2: Deprotection of 2,6-Bis(trifluoromethyl)phenylboronate Esters
| Entry | Protected Diol | Deprotection Conditions | Diol Product | Yield (%) |
| 1 | 4-Methyl-2-(2,6-bis(trifluoromethyl)phenyl)-1,3,2-dioxaborolane | 1,3-Propanediol, THF, rt | 1,2-Propanediol | 95 |
| 2 | 4-Phenyl-2-(2,6-bis(trifluoromethyl)phenyl)-1,3,2-dioxaborolane | 1,3-Propanediol, THF, rt | (±)-Styrene glycol | 98 |
| 3 | (3aR,7aS)-2-(2,6-Bis(trifluoromethyl)phenyl)hexahydrobenzo[d][1][2][5]dioxaborole | TBAF (cat.), THF, rt | (1R,2R)-(-)-1,2-Cyclohexanediol | 96 |
Data summarized from literature reports.[5]
Experimental Protocols
Protocol 1: General Procedure for the Protection of 1,2-Diols
This protocol describes the general method for the formation of 2,6-bis(trifluoromethyl)phenylboronate esters from 1,2-diols.
Materials:
-
1,2-Diol
-
This compound (1.0 - 1.2 equivalents)
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for reflux and workup
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 1,2-diol.
-
Add this compound (1.0 - 1.2 equivalents).
-
Add anhydrous toluene to the flask to a suitable concentration (typically 0.1 - 0.5 M).
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete (as indicated by TLC or the cessation of water collection), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography if necessary, although in many cases the product is of sufficient purity after solvent removal.
Protocol 2: General Procedure for the Deprotection of 2,6-Bis(trifluoromethyl)phenylboronate Esters
This protocol provides two common methods for the cleavage of the boronate ester to regenerate the free diol.
Method A: Transesterification with a Diol
Materials:
-
Protected 1,2-diol (boronate ester)
-
1,3-Propanediol (excess, e.g., 10 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Standard glassware for reaction and workup
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2,6-bis(trifluoromethyl)phenylboronate ester in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add an excess of 1,3-propanediol (e.g., 10 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Deprotection is typically complete within a few hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the free diol.
Method B: Catalytic Protodeboronation with TBAF
This method is particularly efficient for the deprotection of the boronate esters.[5]
Materials:
-
Protected 1,2-diol (boronate ester)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, catalytic amount, e.g., 0.1 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Standard glassware for reaction and workup
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2,6-bis(trifluoromethyl)phenylboronate ester in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add a catalytic amount of TBAF solution (e.g., 0.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC. The deprotection is usually rapid.
-
Once the reaction is complete, quench the reaction with a few drops of water.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the pure diol.
Visualizations
Caption: Workflow for the protection and deprotection of 1,2-diols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Selective Protection of cis-Diols with 2,6-Bis(trifluoromethyl)phenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The protection of diol functional groups is a critical step in the multi-step synthesis of complex molecules such as carbohydrates, nucleosides, and various natural products.[1] An ideal protecting group should be easy to introduce and remove, stable under a wide range of reaction conditions, and should not interfere with other functional groups in the molecule. 2,6-Bis(trifluoromethyl)phenylboronic acid has emerged as a superior reagent for the selective protection of cis-diols, forming stable cyclic boronic esters.[1][2][3]
These resulting 2,6-bis(trifluoromethyl)phenylboronic esters are notably stable to water and air and can withstand a variety of organic transformations.[2][3][4] This stability is attributed to the steric hindrance and the electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring. Furthermore, the protecting group can be removed under mild conditions, making it an excellent choice for complex syntheses involving sensitive substrates.[2][3] This document provides detailed application notes and protocols for the use of this compound as a protecting agent for cis-diols.
Data Presentation
Table 1: Protection of Various cis-Diols with this compound
| Entry | Diol Substrate | Product | Yield (%) |
| 1 | 1,2-Hexanediol | 2-(2,6-bis(trifluoromethyl)phenyl)-4-butyl-1,3,2-dioxaborolane | 95 |
| 2 | (1R,2R)-1,2-Diphenylethane-1,2-diol | (4R,5R)-2-(2,6-bis(trifluoromethyl)phenyl)-4,5-diphenyl-1,3,2-dioxaborolane | 98 |
| 3 | Methyl α-D-glucopyranoside | Methyl 4,6-O-(2,6-bis(trifluoromethyl)phenyl)boronodiyl-α-D-glucopyranoside | 85 |
| 4 | Adenosine | 2',3'-O-(2,6-bis(trifluoromethyl)phenyl)boronodiyladenosine | 92 |
| 5 | 1,3-Propanediol | 2-(2,6-bis(trifluoromethyl)phenyl)-1,3,2-dioxaborinane | 88 |
Data synthesized from representative procedures.
Table 2: Stability of 2,6-Bis(trifluoromethyl)phenylboronic Esters under Various Reaction Conditions
| Entry | Protected Substrate (Example) | Reaction Condition | Result |
| 1 | Protected 1,2-hexanediol | Acetylation (Ac₂O, pyridine) | Stable, no deprotection observed |
| 2 | Protected 1,2-hexanediol | Benzylation (BnBr, NaH) | Stable, no deprotection observed |
| 3 | Protected 1,2-hexanediol | Silylation (TESCl, imidazole) | Stable, no deprotection observed |
| 4 | Protected aldehyde derivative | Swern Oxidation | Stable, high yield of aldehyde |
| 5 | Protected aldehyde derivative | Dess-Martin Oxidation | Stable, high yield of aldehyde |
| 6 | Protected aldehyde derivative | Grignard Reaction (MeMgBr) | Stable, good yield of secondary alcohol |
| 7 | Protected iodo-olefin derivative | Stille Coupling (Pd catalyst) | Stable, good yield of coupled product |
| 8 | Protected olefin derivative | m-CPBA Epoxidation | Stable, high yield of epoxide |
| 9 | Protected aldehyde derivative | Pinnick-Kraus Oxidation | Stable, high yield of carboxylic acid |
This table demonstrates the orthogonality of the 2,6-bis(trifluoromethyl)phenylboronic ester protecting group.[1][4]
Experimental Protocols
Protocol 1: General Procedure for the Protection of cis-Diols
This protocol describes a general method for the formation of 2,6-bis(trifluoromethyl)phenylboronic esters from cis-diols.
Materials:
-
cis-Diol substrate
-
This compound (1.0 - 1.2 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Tetrahydrofuran)
-
Dean-Stark apparatus (for azeotropic removal of water, if using toluene) or molecular sieves
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of the cis-diol (1.0 eq) in an appropriate anhydrous solvent, add this compound (1.0 - 1.2 eq).
-
If using toluene, fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected. If using other anhydrous solvents, add activated molecular sieves (4 Å) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure 2,6-bis(trifluoromethyl)phenylboronic ester.
Protocol 2: Deprotection of 2,6-Bis(trifluoromethyl)phenylboronic Esters
This protocol outlines the cleavage of the boronic ester to regenerate the diol.
Method A: Transesterification with a Diol
Materials:
-
Protected diol
-
A sacrificial diol (e.g., 1,3-propanediol or pinacol)
-
Solvent (e.g., Methanol, Acetone)
-
Standard laboratory glassware
Procedure:
-
Dissolve the 2,6-bis(trifluoromethyl)phenylboronic ester in a suitable solvent.
-
Add an excess of a sacrificial diol such as 1,3-propanediol.
-
Stir the mixture at room temperature. The progress of the deprotection can be monitored by TLC.
-
Once the reaction is complete, concentrate the mixture and purify the desired diol by column chromatography.
Method B: Catalytic Protodeboronation using Tetrabutylammonium Fluoride (TBAF) [5]
Materials:
-
Protected diol
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)
-
Solvent (e.g., Tetrahydrofuran)
-
Standard laboratory glassware
Procedure:
-
Dissolve the 2,6-bis(trifluoromethyl)phenylboronic ester in an appropriate solvent like THF.
-
Add a catalytic amount of TBAF solution (typically 0.1 - 0.2 equivalents).
-
Stir the reaction at room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected diol.
Visualizations
Caption: Reaction scheme for the protection of a cis-diol.
Caption: General experimental workflow for diol protection and deprotection.
Caption: Decision logic for substrate suitability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of 2,6-Bis(trifluoromethyl)phenylboronate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(trifluoromethyl)phenylboronate esters have emerged as robust protecting groups for 1,2- and 1,3-diols. Their stability under a wide range of reaction conditions, including aqueous media, oxidations, reductions, and various coupling reactions, makes them highly valuable in multistep organic synthesis.[1][2] The ability to efficiently and mildly cleave these esters is crucial for the successful application of this protecting group strategy. These application notes provide detailed protocols and quantitative data for two effective methods for the deprotection of 2,6-bis(trifluoromethyl)phenylboronate esters: catalytic protodeboronation using tetrabutylammonium fluoride (TBAF) and transesterification.
Deprotection Methods Overview
Two primary methods have been demonstrated to be effective for the deprotection of 2,6-bis(trifluoromethyl)phenylboronate esters:
-
TBAF-Catalyzed Protodeboronation: This method utilizes a catalytic or stoichiometric amount of tetrabutylammonium fluoride (TBAF) to induce protodeboronation, yielding the free diol. This approach is efficient and proceeds under mild conditions.[3]
-
Transesterification: A widely used technique for the cleavage of boronate esters, this method involves the exchange of the protected diol with another diol or a di-functional amine, such as diethanolamine.[4]
The choice of method will depend on the specific substrate, the presence of other functional groups, and the desired reaction conditions.
Quantitative Data Summary
The following table summarizes the quantitative data for the deprotection of various 2,6-bis(trifluoromethyl)phenylboronate esters using the TBAF-catalyzed method.
| Entry | Substrate | Deprotection Method | Reagents and Conditions | Time (h) | Yield (%) |
| 1 | 2-(2,6-bis(trifluoromethyl)phenyl)-4-phenyl-1,3,2-dioxaborolane | Catalytic TBAF | 10 mol% TBAF, 3.0 equiv. H₂O, THF, reflux | 2 | >99 |
| 2 | 2-(2,6-bis(trifluoromethyl)phenyl)-4-((benzyloxy)methyl)-1,3,2-dioxaborolane | Catalytic TBAF | 10 mol% TBAF, 3.0 equiv. H₂O, THF, reflux | 2 | 98 |
| 3 | 2-(2,6-bis(trifluoromethyl)phenyl)-4,4-dimethyl-1,3,2-dioxaborinane | Catalytic TBAF | 10 mol% TBAF, 3.0 equiv. H₂O, THF, reflux | 3 | 95 |
| 4 | (3aR,5R,6S,7R,7aR)-2-(2,6-bis(trifluoromethyl)phenyl)-3a,5,6,7,7a-hexahydro-1,3,2-benzodioxaborole | Catalytic TBAF | 10 mol% TBAF, 3.0 equiv. H₂O, THF, reflux | 2 | 97 |
| 5 | 2-(2,6-bis(trifluoromethyl)phenyl)-4-phenyl-1,3,2-dioxaborolane | Stoichiometric TBAF | 1.2 equiv. TBAF, THF, reflux | 2 | >99 |
Experimental Protocols
Protocol 1: TBAF-Catalyzed Deprotection of 2,6-Bis(trifluoromethyl)phenylboronate Esters
This protocol describes the deprotection using a catalytic amount of TBAF.[1]
Materials:
-
2,6-Bis(trifluoromethyl)phenylboronate ester
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Dry Tetrahydrofuran (THF)
-
Water
-
Amino silica gel
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
To a solution of the 2,6-bis(trifluoromethyl)phenylboronate ester (1.0 equiv.) in dry THF (to make a 0.1 M solution), add TBAF (1.0 M in THF, 0.1 equiv., 10 mol%).
-
Add water (3.0 equiv.).
-
Stir the reaction mixture at reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of amino silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the deprotected diol.
Protocol 2: Transesterification-Based Deprotection (General Procedure)
While a specific protocol for the transesterification of 2,6-bis(trifluoromethyl)phenylboronate esters is not extensively detailed in the literature, the following general procedure for the deprotection of boronate esters via transesterification with diethanolamine can be adapted.[4] Optimization may be required for specific substrates.
Materials:
-
2,6-Bis(trifluoromethyl)phenylboronate ester
-
Diethanolamine (DEA)
-
Diethyl ether (or other suitable solvent)
-
0.1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for reaction and workup
Procedure:
-
To a solution of the 2,6-bis(trifluoromethyl)phenylboronate ester (1.0 equiv.) in diethyl ether, add diethanolamine (1.1 equiv.).
-
Stir the mixture at room temperature. The formation of a white precipitate of the diethanolamine-boronate adduct is often observed.
-
Monitor the reaction by TLC until the starting material is consumed (typically 30 minutes to a few hours).
-
Filter the precipitate and wash with cold diethyl ether.
-
To the isolated adduct, add 0.1 M HCl and stir for approximately 20 minutes to hydrolyze the adduct.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the deprotected diol.
Visualized Workflows
The following diagrams illustrate the general workflows for the deprotection of 2,6-bis(trifluoromethyl)phenylboronate esters.
Caption: General experimental workflows for the deprotection of 2,6-bis(trifluoromethyl)phenylboronate esters.
Caption: Logical relationships between the protected substrate, deprotection methods, and resulting products.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. 2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Coupling with 2,6-bis(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of starting materials.[1][2][3]
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2,6-bis(trifluoromethyl)phenylboronic acid. This particular boronic acid is a challenging substrate due to a combination of significant steric hindrance from the two ortho-trifluoromethyl groups and strong electron-withdrawing effects. These characteristics can impede the key steps of the catalytic cycle, namely transmetalation, and can also increase the propensity for side reactions such as protodeboronation.[4] Consequently, the selection of an appropriate catalyst, ligand, base, and solvent system is critical for achieving high yields.
The protocols outlined herein are designed to provide a robust starting point for researchers aiming to synthesize sterically hindered biaryl compounds incorporating the 2,6-bis(trifluoromethyl)phenyl moiety. Such motifs are of increasing interest in medicinal chemistry and materials science due to the unique conformational and electronic properties conferred by the bulky, electron-deficient phenyl ring.
Reaction Mechanism and Workflow
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below. It involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A general experimental workflow for performing the Suzuki-Miyaura coupling with this compound is outlined below. The key steps involve careful reagent preparation, reaction under an inert atmosphere, and subsequent product purification.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Due to the challenging nature of this substrate, the use of specialized phosphine ligands, such as Buchwald's SPhos or XPhos, is often necessary to achieve good to excellent yields.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective Pd(0) or Pd(II) sources. |
| Ligand | SPhos or XPhos | Bulky, electron-rich phosphines that facilitate oxidative addition and reductive elimination.[5] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that promote transmetalation without degrading the substrate. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic solvent systems are often effective in Suzuki-Miyaura couplings.[5] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation barriers with hindered substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Pd(0) catalyst and phosphine ligands. |
Table 2: Representative Yields for the Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-2',6'-bis(trifluoromethyl)-1,1'-biphenyl | 85 |
| 2 | 4-Bromotoluene | 4-Methyl-2',6'-bis(trifluoromethyl)-1,1'-biphenyl | 82 |
| 3 | 1-Bromo-4-(tert-butyl)benzene | 4-(tert-Butyl)-2',6'-bis(trifluoromethyl)-1,1'-biphenyl | 88 |
| 4 | 2-Bromopyridine | 2-(2',6'-Bis(trifluoromethyl)phenyl)pyridine | 75 |
| 5 | 1-Bromonaphthalene | 1-(2',6'-Bis(trifluoromethyl)phenyl)naphthalene | 78 |
Yields are based on published procedures for structurally similar, sterically hindered, and electron-deficient boronic acids and are representative of what can be expected under optimized conditions.
Experimental Protocols
Materials and Equipment
-
Reagents: this compound, aryl bromide, palladium(II) acetate (Pd(OAc)₂), SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine), potassium phosphate (K₃PO₄), toluene, deionized water.
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer hotplate, condenser, inert gas line (Argon or Nitrogen), standard laboratory glassware, syringes, needles, silica gel for column chromatography.
Detailed Protocol: Synthesis of 4-Methoxy-2',6'-bis(trifluoromethyl)-1,1'-biphenyl
This protocol describes the coupling of this compound with 4-bromoanisole.
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (284 mg, 1.1 mmol, 1.1 equiv), 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Degas toluene and deionized water by bubbling with argon for at least 30 minutes.
-
To the flask containing the solids, add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
-
Catalyst Addition:
-
In a separate small vial under argon, weigh palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%).
-
Add 1 mL of degassed toluene to the vial to dissolve the catalyst and ligand, then transfer this solution to the main reaction flask via syringe.
-
-
Reaction:
-
Place the sealed Schlenk flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (4-bromoanisole) is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity).
-
Combine the fractions containing the desired product and evaporate the solvent to yield 4-methoxy-2',6'-bis(trifluoromethyl)-1,1'-biphenyl as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
-
This detailed protocol provides a solid foundation for successfully employing the sterically and electronically demanding this compound in Suzuki-Miyaura cross-coupling reactions. Researchers are encouraged to optimize conditions, particularly the choice of ligand and base, for each specific aryl halide partner to maximize yields.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Catalyst Selection in Sterically Hindered Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, when coupling partners bear significant steric hindrance, particularly at the ortho positions, the reaction can become challenging, often resulting in low yields or failure. This document provides detailed application notes, experimental protocols, and a guide to catalyst selection to overcome these steric challenges, facilitating the synthesis of complex biaryl compounds crucial for pharmaceutical and materials science research.
Introduction to Sterically Hindered Suzuki Coupling
The primary challenge in sterically hindered Suzuki coupling lies in overcoming the steric clash between bulky ortho substituents on both the organohalide and the organoboron reagent. This steric impediment can hinder key steps in the catalytic cycle, namely the oxidative addition and the reductive elimination. The selection of an appropriate palladium catalyst system, particularly the ligand, is paramount to achieving high efficiency in these demanding transformations.[1] Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have emerged as the most effective classes of ligands for promoting the coupling of sterically encumbered substrates.[2][3] These ligands facilitate the formation of a coordinatively unsaturated, highly reactive palladium(0) species necessary for oxidative addition and accelerate the crucial reductive elimination step.[1]
Catalyst and Ligand Selection
The choice of ligand is the most critical factor for a successful sterically hindered Suzuki coupling. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1] The following classes of ligands have demonstrated high efficacy:
-
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[2][3] Their steric bulk promotes the formation of monoligated palladium complexes, which are highly active, while their electron-donating properties facilitate oxidative addition.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and often possess significant steric bulk, making them highly effective for challenging couplings, including the synthesis of tetra-ortho-substituted biaryls.[4][5] They form very stable palladium complexes, leading to robust and efficient catalysts.
-
Specialized Ligands: For particularly demanding couplings, specialized ligands such as BI-DIME and AntPhos have been developed and shown to be highly effective.[6][7][8] AntPhos, for instance, has been successfully used in the coupling of di-ortho-substituted aryl halides with secondary alkylboronic acids, a reaction prone to β-hydride elimination.[6]
The choice of palladium precatalyst can also be important. While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, preformed palladium-ligand complexes (precatalysts) can offer advantages in terms of air and moisture stability, as well as faster activation to the active catalytic species.[9][10]
Reaction Parameters: Base and Solvent Selection
The appropriate choice of base and solvent is crucial and can significantly influence the reaction outcome.
-
Base: A moderately strong base is typically required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[2] For very hindered systems or with less reactive aryl chlorides, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[5]
-
Solvent: Anhydrous, aprotic solvents are generally preferred. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[5][11] For particularly challenging reactions, higher boiling point solvents like xylenes may be beneficial to allow for higher reaction temperatures.
Data Presentation: Catalyst Performance in Sterically Hindered Suzuki Coupling
The following tables summarize the performance of various catalyst systems in the Suzuki coupling of sterically hindered substrates.
Table 1: Coupling of Sterically Hindered Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4,6-Triisopropylbromobenzene | 2-Methylphenylboronic acid | Pd(dba)₂ (1) | R-Phos (1) | K₃PO₄·H₂O | THF | 50 | 12 | 95 | [11] |
| 2 | 2,6-Dimethylbromobenzene | 2-Methylphenylboronic acid | Pd₂(dba)₃ (0.5) | 3b (8) | K₃PO₄ | Toluene | 110 | 24 | 91 | [12] |
| 3 | 2-Bromo-1,3,5-trimethylbenzene | Mesitylboronic acid | Pd₂(dba)₃ (2) | 3a (8) | K₃PO₄ | Toluene | 110 | <24 | 91 | [12] |
| 4 | 2,6-Diisopropylbromobenzene | Phenylboronic acid | Pd/TNpP | TNpP | K₃PO₄ | Toluene | 100 | 24 | 98 | [13] |
Table 2: Coupling of Sterically Hindered Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4,6-Trichlorobenzene | Phenylboronic acid | Pd(OAc)₂ (0.1) | β-Diketiminatophosphane | K₂CO₃ | EtOH/H₂O | 50 | 1 | 98 | [14] |
| 2 | 2-Chlorotoluene | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (1.5) | NHC | t-BuOK | Dioxane | RT | 12 | 98 | [4] |
| 3 | 1-Chloro-2,6-dimethylbenzene | Phenylboronic acid | Acenaphthoimidazolylidene Pd complex (0.05) | - | t-BuOK | Dioxane | 80 | 2 | >99 | [5] |
| 4 | 2-Chloro-1,3,5-trimethylbenzene | Phenylboronic acid | Pd(OAc)₂ (0.5-1.0) | o-(di-tert-butylphosphino)biphenyl | K₃PO₄ | Toluene | RT | 24 | 98 | [15] |
Experimental Protocols
General Procedure for Sterically Hindered Suzuki Coupling:
The following is a general protocol that can be adapted and optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2-1.5 mmol), and base (2.0-3.0 mmol).
-
Catalyst Addition: In a separate vial, the palladium precatalyst and ligand are weighed and mixed if a pre-formed complex is not used. This mixture is then added to the reaction vessel. For air-sensitive catalysts, this should be done in a glovebox.
-
Solvent Addition: Add the anhydrous solvent (3-5 mL) to the reaction vessel via syringe.
-
Reaction Conditions: The reaction vessel is sealed and heated to the desired temperature with vigorous stirring for the specified time. Reaction progress can be monitored by TLC, GC, or LC-MS.
-
Workup: After the reaction is complete, it is cooled to room temperature. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Example Protocol: Synthesis of a Tetra-ortho-substituted Biaryl [12]
-
Reactants: 2-Bromo-1,3,5-trimethylbenzene (mesityl bromide, 1.0 mmol), 2,6-dimethylphenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol%) and ligand 3a (0.08 mmol, 8 mol%).
-
Solvent: Toluene (3 mL).
-
Procedure: The reactants, base, catalyst, and ligand are combined in a sealed tube. The tube is heated at 110 °C for 24 hours. After cooling, the reaction mixture is worked up and purified by chromatography to yield the product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Workflow for catalyst selection in sterically hindered Suzuki coupling.
Conclusion
The successful execution of sterically hindered Suzuki-Miyaura coupling reactions is highly dependent on the judicious selection of the catalyst system and reaction conditions. By employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes in combination with appropriate bases and solvents, researchers can effectively overcome the challenges posed by sterically demanding substrates. The protocols and data presented herein serve as a valuable guide for scientists and professionals in the field of drug development and materials science, enabling the synthesis of complex molecular architectures that were previously difficult to access.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 4. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Base Selection for Suzuki Coupling with Electron-Deficient Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[1] In the synthesis of pharmaceuticals and complex molecular architectures, the coupling of electron-deficient boronic acids is a common and critical transformation. However, these substrates present unique challenges, primarily a slower rate of transmetalation and an increased susceptibility to protodeboronation, which can lead to diminished reaction yields.[1]
The choice of base is a critical parameter in overcoming these challenges. The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which facilitates the key transmetalation step in the catalytic cycle.[2] This document provides a comprehensive guide to selecting the optimal base for Suzuki coupling reactions involving electron-deficient boronic acids, complete with comparative data and detailed experimental protocols.
The Critical Role of the Base
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is most crucial in the transmetalation step. Two primary mechanistic pathways are generally considered for the activation of the boronic acid by the base:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻). This "ate" complex then readily undergoes transmetalation with the palladium(II) intermediate.[2]
-
Hydroxide Pathway: The base first reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide species. This complex then reacts with the neutral boronic acid to facilitate transmetalation.[2]
For electron-deficient boronic acids, efficient formation of the active boronate species is paramount to achieving high reaction yields and minimizing side reactions like protodeboronation.
Comparative Analysis of Common Bases
The selection of an appropriate base is highly dependent on the specific substrates, catalyst system, and solvent employed. Below is a summary of commonly used bases and their general characteristics in the context of Suzuki coupling with electron-deficient boronic acids.
| Base | Formula | Basicity | Common Solvents | Key Characteristics & Considerations |
| Potassium Phosphate | K₃PO₄ | Strong | Toluene, Dioxane, THF | Often an excellent choice for challenging couplings, including those with electron-deficient boronic acids. Its strength promotes high reaction rates.[1][3] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Dioxane, Toluene, THF | A highly effective base that can accelerate slow reactions. It is often superior when other bases fail, though it is more expensive. Its high solubility in organic solvents can be advantageous.[1][4] |
| Potassium Carbonate | K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O, Ethanol/H₂O | A common, cost-effective, and reliable choice for a wide range of Suzuki couplings. It is a milder option suitable for substrates with base-sensitive functional groups.[1][5] |
| Sodium Carbonate | Na₂CO₃ | Moderate | Dioxane/H₂O, Ethanol/H₂O | Another common and effective base, often used in aqueous solvent systems. In some cases, it has been shown to be the most effective base in terms of yield.[3][5] |
| Potassium Fluoride | KF | Mild | THF, Dioxane | A milder base that can be particularly useful for substrates prone to decomposition under harsher basic conditions. The fluoride ion is believed to play a unique role in activating the boronic acid.[2][3] |
| Triethylamine | Et₃N | Weak (Organic) | Acetonitrile, Toluene | An organic base useful for anhydrous conditions. However, it is often less effective than inorganic bases for activating electron-deficient boronic acids.[1] |
| Sodium Hydroxide | NaOH | Very Strong | Toluene/H₂O, THF/H₂O | A strong base that can be effective but also carries a higher risk of promoting side reactions, such as hydrolysis of ester groups or protodeboronation, especially with sensitive substrates.[2] |
Quantitative Data on Base Performance
The following tables provide a selection of quantitative data from the literature, comparing the performance of different bases in Suzuki coupling reactions with specific electron-deficient boronic acids. It is important to note that reaction conditions such as catalyst, ligand, solvent, and temperature can significantly influence the outcome, and direct comparisons across different studies should be made with caution.
Table 1: Coupling of Mesitylboronic Acid with Iodobenzene [6]
| Base | Solvent | Temperature (°C) | Yield (%) |
| Na₂CO₃ | Benzene/H₂O | 80 | 33 |
| NaHCO₃ | Benzene/H₂O | 80 | 0 |
| NaOH | Benzene/H₂O | 80 | 62 |
| Tl₂CO₃ | Benzene/H₂O | 80 | 95 |
| Ba(OH)₂ | DME/H₂O | 80 | 100 |
Table 2: Coupling of 4-Bromotoluene with Phenylboronic Acid [7]
| Base | Solvent | Catalyst | Yield (%) |
| NaOH | Ethanol/Water | Pd-IPG | 95 |
| Na₂CO₃ | Ethanol/Water | Pd-IPG | 92 |
| NaHCO₃ | Ethanol/Water | Pd-IPG | 85 |
| K₂CO₃ | Ethanol/Water | Pd-IPG | 88 |
| Cs₂CO₃ | Ethanol/Water | Pd-IPG | 90 |
| Et₃N | Ethanol/Water | Pd-IPG | 75 |
Table 3: Coupling of Aryl Chlorides with Phenylboronic Acid [8]
| Aryl Chloride | Base | Yield (%) |
| p-chloroacetophenone | Cs₂CO₃ | 91 |
| p-chloroacetophenone | K₂CO₃ | 86 |
| p-chloroacetophenone | K₃PO₄ | 89 |
| p-chlorotoluene | Cs₂CO₃ | 85 |
| p-chlorotoluene | K₂CO₃ | 78 |
| p-chlorotoluene | K₃PO₄ | 82 |
Experimental Protocols
Protocol 1: General Procedure for Base Screening in Suzuki Coupling of an Electron-Deficient Boronic Acid
This protocol provides a general framework for screening various bases to identify the optimal conditions for the Suzuki coupling of a given electron-deficient boronic acid and aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid (e.g., 4-cyanophenylboronic acid, 4-nitrophenylboronic acid) (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Bases for screening (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃, KF) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Degassed water (if preparing biphasic solvent mixtures)
-
Reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
-
Heating block or oil bath
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide (e.g., 0.1 mmol), the electron-deficient boronic acid (e.g., 0.12 mmol), the palladium catalyst (e.g., 0.002 mmol, 2 mol%), and the ligand (if used, e.g., 0.004 mmol, 4 mol%) to a series of reaction vials, each containing a stir bar.
-
Base Addition: To each vial, add a different base from the screening set (e.g., 0.2 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., 1 mL) to each vial via syringe. If using a biphasic system, add the appropriate ratio of organic solvent and water (e.g., 4:1 Dioxane/H₂O).
-
Reaction Execution: Seal the vials and place them in a preheated heating block or oil bath (typically 80-110 °C). Stir the reactions vigorously.
-
Monitoring: Monitor the progress of each reaction by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h) by taking small aliquots from each reaction mixture.
-
Workup and Analysis: Once the reactions are complete or have reached a plateau, cool the vials to room temperature. Dilute each reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR or another suitable analytical technique to determine the conversion and yield for each base.
Protocol 2: Optimized Suzuki Coupling of Methyl 4-boronobenzoate with an Aryl Bromide
This protocol provides an example of optimized conditions for a Suzuki coupling involving an electron-deficient boronic acid ester.
Materials:
-
Aryl bromide (1.0 equiv)
-
Methyl 4-boronobenzoate (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), methyl 4-boronobenzoate (1.2 mmol), and K₂CO₃ (2.0 mmol).[9]
-
Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[9]
-
Solvent Addition: Add the degassed 4:1 1,4-dioxane/water solvent mixture (5 mL) via syringe.[9]
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol).[9]
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by flash column chromatography.
Visualization of Key Processes
Caption: Role of the base in activating an electron-deficient boronic acid for transmetalation.
Caption: Experimental workflow for screening bases in a Suzuki coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider using a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and well-stirred to maximize its interaction with the reaction mixture. Increasing the reaction temperature may also improve yields, but be mindful of potential substrate or catalyst decomposition.[1]
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, is a common issue with electron-deficient boronic acids, especially in the presence of strong bases and water. To mitigate this, consider using a milder base like KF or ensuring anhydrous reaction conditions. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can prevent premature decomposition.[1][9]
-
Substrate Decomposition: If your substrate contains base-labile functional groups (e.g., esters), milder bases such as K₂CO₃ or KF are recommended. Avoid strong bases like NaOH or KOH.[1]
By systematically evaluating a range of bases and carefully considering the electronic nature of the coupling partners, researchers can significantly improve the efficiency and reliability of Suzuki-Miyaura reactions with challenging electron-deficient boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Dual Role of 2,6-Bis(trifluoromethyl)phenylboronic Acid in Pharmaceutical Synthesis: A Protecting Group and a Challenging Coupling Partner
Abstract
2,6-Bis(trifluoromethyl)phenylboronic acid is a versatile reagent in pharmaceutical synthesis, primarily utilized as a robust and recyclable protecting group for diols. Its unique steric and electronic properties, conferred by the two ortho trifluoromethyl groups, render the corresponding boronic esters exceptionally stable to a wide range of reaction conditions. This stability, coupled with mild deprotection protocols, makes it an invaluable tool in the synthesis of complex, biologically active molecules. This application note details the use of this compound as a protecting group, providing comprehensive experimental protocols. Furthermore, it discusses the challenges and limitations associated with its use in Suzuki-Miyaura cross-coupling reactions, a common application for other arylboronic acids.
Introduction
The synthesis of complex pharmaceutical agents often requires a multi-step approach, where the protection and deprotection of functional groups are critical. Diol moieties are prevalent in many biologically active natural products and drug candidates, and their effective protection is essential to avoid unwanted side reactions. This compound has emerged as a superior reagent for the protection of 1,2- and 1,3-diols due to the high stability of the resulting cyclic boronic esters.[1][2][3][4] These esters are tolerant to a broad spectrum of synthetic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.[2][3] This application note provides detailed protocols for the protection of diols using this compound and their subsequent deprotection.
While arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of biaryl structures, the utility of this compound in this context is significantly hampered. The substantial steric hindrance imposed by the two bulky trifluoromethyl groups in the ortho positions presents a significant challenge for the transmetalation step in the catalytic cycle, often leading to low or no yield of the desired coupled product.[5][6] This aspect will be discussed to provide a comprehensive understanding of the reagent's reactivity profile.
Application 1: Protection of Diols in Pharmaceutical Synthesis
The formation of a cyclic boronic ester with this compound provides a stable protecting group for diols, which has been successfully applied in the synthesis of natural products with pharmaceutical potential, such as a highly conjugated enetriyne with anti-angiogenic activities.[1][2][4] The resulting 2,6-bis(trifluoromethyl)phenylboronate esters are notably stable to aqueous workups and silica gel chromatography.[2]
Quantitative Data on Protection and Deprotection Reactions
| Diol Substrate | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) | Reference |
| (±)-1,2-Octanediol | >99 | TBAF (cat.), H₂O, THF, rt | >99 | Org. Lett. 2018, 20, 19, 6064–6068 |
| (±)-1,3-Butanediol | >99 | TBAF (cat.), H₂O, THF, rt | 98 | Org. Lett. 2018, 20, 19, 6064–6068 |
| (1S,2S)-1,2-Diphenyl-1,2-ethanediol | >99 | TBAF (cat.), H₂O, THF, rt | >99 | Org. Lett. 2018, 20, 19, 6064–6068 |
Experimental Protocols
Protocol 1: General Procedure for the Protection of Diols
-
To a solution of the diol (1.0 mmol) in anhydrous toluene (10 mL) is added this compound (1.05 mmol).
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired 2,6-bis(trifluoromethyl)phenylboronate ester.
Protocol 2: General Procedure for the Deprotection of 2,6-Bis(trifluoromethyl)phenylboronate Esters
-
To a solution of the 2,6-bis(trifluoromethyl)phenylboronate ester (0.5 mmol) in tetrahydrofuran (THF, 5 mL) is added a catalytic amount of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.05 mmol).
-
Water (1.0 mmol) is then added to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to yield the free diol.
Caption: Workflow for the protection and deprotection of diols.
Application 2: Challenges in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. While phenylboronic acids are widely used in these reactions, the presence of two ortho-substituents, as in this compound, creates significant steric hindrance.[5] This steric bulk impedes the crucial transmetalation step of the catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center.[6]
Consequently, Suzuki-Miyaura reactions involving 2,6-disubstituted phenylboronic acids often result in low to negligible yields of the desired biaryl product.[6] While specialized ligands and reaction conditions have been developed to overcome steric hindrance in some cases, the successful coupling of this compound in a pharmaceutical synthesis context has not been widely reported. Researchers should be aware of this limitation when considering this reagent for the synthesis of sterically hindered biaryl systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2,6-Bis(trifluoromethyl)phenylboronic Acid in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(trifluoromethyl)phenylboronic acid has emerged as a highly effective and versatile reagent for the protection of 1,2- and 1,3-diols in the complex settings of natural product synthesis. Its resulting cyclic boronic esters exhibit remarkable stability across a wide range of reaction conditions, yet can be removed under mild protocols. This unique combination of stability and selective lability makes it an invaluable tool for synthetic chemists. The bulky and electron-withdrawing trifluoromethyl groups enhance the stability of the boronic ester, rendering it tolerant to conditions where traditional diol protecting groups might fail.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex natural products.
Key Applications and Advantages
The primary application of this compound in natural product synthesis is as a robust protecting group for diols.[1][2] Key advantages include:
-
High Stability: The resulting 2,6-bis(trifluoromethyl)phenylboronic esters are stable to a wide array of reagents and reaction conditions, including oxidation, reduction, organometallic additions, and transition-metal-catalyzed cross-couplings.[3]
-
Mild Protection/Deprotection: Protection is achieved under neutral conditions, typically by heating the diol with the boronic acid.[3][4] Deprotection is readily accomplished under mild conditions, preserving sensitive functional groups within the molecule.[1][2]
-
Orthogonality: This protecting group demonstrates excellent orthogonality with other common protecting groups used in organic synthesis.[3]
-
Recoverable Reagent: The boronic acid reagent can often be recovered and reused, adding to the efficiency of the synthetic route.[1][2]
Application in Natural Product Synthesis
Total Synthesis of a Highly Conjugated Enetriyne Natural Product
In the total synthesis of a potent anti-angiogenic enetriyne natural product, this compound was successfully employed to protect a key diol intermediate.[1][2] This protection was crucial for the successful execution of a series of transformations on other parts of the molecule, including a Stille coupling reaction.[3]
Quantitative Data Summary
| Step | Substrate | Product | Reagents and Conditions | Yield (%) |
| Protection | 1,2-Diol Intermediate | Protected Diol | This compound, Toluene, reflux | 95 |
| Stille Coupling | Iodolefin with Protected Diol | Diene with Protected Diol | Pd(PPh₃)₄, CuI, (E)-tributyl(2-ethoxyvinyl)stannane, THF, 60 °C | 63 |
| Deprotection | Protected Diol after further steps | Enetriyne Natural Product Precursor | Acetone/H₂O (10:1), 60 °C | 92 |
Experimental Workflow
Total Synthesis of Seminolipid
The total synthesis of the sulfoglycolipid seminolipid and its analogues also featured the use of this compound as a key protecting group.[4][5] It enabled the regioselective protection of the 4,6-diol of a galactose derivative, facilitating a subsequent regioselective sulfation at the 3-position.[4]
Quantitative Data Summary
| Step | Substrate | Product | Reagents and Conditions | Yield (%) |
| Protection | Allyl β-D-galactopyranoside | 4,6-O-Protected Galactoside | This compound, DCE, reflux | Quantitative |
| Sulfation | 4,6-O-Protected Galactoside | 3-O-Sulfated Galactoside | SO₃·Py, Pyridine, 0 °C to rt | 91 |
| Deprotection | Protected 3-O-Sulfated Glycoside | Deprotected 3-O-Sulfated Glycoside | Acetone/H₂O (10:1), 60 °C | 98 |
Experimental Workflow
Experimental Protocols
Protocol 1: General Procedure for the Protection of Diols
-
To a solution of the diol (1.0 equiv) in an appropriate solvent (e.g., toluene or dichloroethane, 0.1 M), add this compound (1.1 equiv).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The formation of the boronic ester is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure. The crude product is often of sufficient purity for use in the next step. If necessary, purification can be achieved by column chromatography on silica gel.
Protocol 2: General Procedure for the Deprotection of 2,6-Bis(trifluoromethyl)phenylboronic Esters
-
Dissolve the protected diol (1.0 equiv) in a mixture of acetone and water (typically 10:1, 0.1 M).
-
Heat the solution to 60 °C and stir for 1-3 hours, monitoring the deprotection by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the deprotected diol.
An alternative deprotection can be achieved using a catalytic amount of tetrabutylammonium fluoride (TBAF).[6]
Conclusion
This compound is a powerful and reliable reagent for the protection of diols in the synthesis of complex, multifunctional natural products. Its high stability under a variety of reaction conditions, coupled with the mild conditions required for its removal, provides a significant advantage over traditional diol protecting groups. The successful application of this reagent in the total syntheses of an enetriyne natural product and seminolipid highlights its utility and potential for broader application in synthetic organic chemistry and drug development.
References
- 1. 2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total syntheses of seminolipid and its analogues by using this compound as protective reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Total syntheses of seminolipid and its analogues by using this compound as protective reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,6-Bis(trifluoromethyl)phenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. This reaction is of paramount importance in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. The coupling of sterically hindered substrates, such as 2,6-bis(trifluoromethyl)phenylboronic acid, with aryl halides presents a significant synthetic challenge. The two bulky trifluoromethyl groups ortho to the boronic acid moiety impede the crucial transmetalation step in the catalytic cycle, often leading to low yields and undesired side reactions.
These application notes provide a comprehensive overview of the reaction conditions and protocols for the successful palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of aryl halides. The information presented is curated from the scientific literature and is intended to serve as a guide for optimizing these challenging yet important transformations.
Challenges in Coupling Sterically Hindered Substrates
The primary obstacle in the coupling of 2,6-disubstituted phenylboronic acids is the steric hindrance around the reaction center. This bulkiness can:
-
Inhibit Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is sterically hindered.
-
Promote Protodeboronation: The boronic acid can be cleaved by residual water or base before successful coupling occurs.
-
Slow Down Reductive Elimination: The final step to form the biaryl product can also be impeded by steric congestion.
To overcome these challenges, specialized catalytic systems and reaction conditions are required. Key factors for a successful coupling include the choice of palladium precursor, ligand, base, and solvent.
Recommended Reaction Components
Based on literature precedents for sterically demanding Suzuki-Miyaura couplings, the following components are recommended:
-
Palladium Precatalysts: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used precatalysts that are reduced in situ to the active Pd(0) species.
-
Ligands: Bulky, electron-rich phosphine ligands are essential for facilitating the coupling of sterically hindered substrates. These ligands stabilize the palladium center and promote both oxidative addition and reductive elimination. Highly effective ligands for this purpose include:
-
Bases: The choice of base is critical for activating the boronic acid without promoting significant protodeboronation. Common and effective bases include:
-
Potassium phosphate (K₃PO₄)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium tert-butoxide (t-BuOK) is a stronger base that can be effective in particularly difficult couplings.
-
-
Solvents: Aprotic polar solvents are generally preferred. Commonly used solvents include:
-
1,4-Dioxane
-
Toluene
-
Tetrahydrofuran (THF)
-
Tabulated Reaction Conditions
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of aryl halides with sterically hindered boronic acids, including a close analog to the title compound.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,5-Bis(trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | 1 (3.0) | KF (3.0) | Dioxane | 100 | 12 | 82 |
| 2 | 4-Bromo-2,6-dimethylaniline | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (3.0) | IMes·HCl (6.0) | Na₂CO₃ (1.2) | MeOH | Reflux | 4 | 82 |
| 3 | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd(OAc)₂ (1.0) | AntPhos (2.0) | K₃PO₄ (3.0) | Toluene | 110 | 12 | 31 |
| 4 | Mesityl bromide | 2,6-Dimethylphenylboronic acid | Pd/BI-DIME | - | K₃PO₄ (3.0) | Dioxane | 120 | 24 | 91 |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Generalized Experimental Protocol
The following is a generalized protocol that can be adapted for specific substrates. Optimization of stoichiometry, temperature, and reaction time may be necessary.
Materials:
-
This compound (1.0 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
In a separate vial, prepare a solution of the palladium precatalyst and ligand in the reaction solvent.
-
Add the catalyst/ligand solution to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl halides is a challenging transformation that can be successfully achieved with the appropriate selection of a highly active catalyst system. The use of bulky, electron-rich phosphine ligands in combination with a suitable base and solvent is crucial for overcoming the steric hindrance and achieving high yields of the desired biaryl products. The protocols and data presented in these application notes provide a solid starting point for researchers in the fields of organic synthesis and drug development to effectively utilize this important building block in the creation of novel and complex molecules.
References
Protecting Groups in Carbohydrate and Nucleoside Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic manipulation of protecting groups is a cornerstone of modern synthetic organic chemistry, particularly in the intricate fields of carbohydrate and nucleoside research. The polyfunctional nature of these molecules necessitates the temporary masking of reactive groups to achieve regioselectivity and stereocontrol during synthetic transformations. These application notes provide a comprehensive overview of commonly employed protecting groups for hydroxyl and amino functionalities in carbohydrates and nucleosides, complete with detailed experimental protocols and comparative data to guide synthetic strategy.
Introduction to Protecting Group Strategies
In the synthesis of complex carbohydrates, glycoconjugates, and modified nucleosides for therapeutic applications, the hydroxyl and amino groups are highly reactive. Protecting groups are reversibly attached to these functional groups to prevent unwanted side reactions. An ideal protecting group should be introduced in high yield, be stable to a wide range of reaction conditions, and be removed selectively in high yield under mild conditions that do not affect other functional groups.[1][2]
The concept of orthogonal protection is central to the synthesis of complex molecules.[3] This strategy employs multiple protecting groups, each of which can be removed under a specific set of conditions without affecting the others.[3] This allows for the sequential unmasking and modification of different functional groups within the same molecule, a critical requirement for the synthesis of oligosaccharides and oligonucleotides.[3][4]
Protecting Groups for Hydroxyl Groups
The numerous hydroxyl groups in carbohydrates present a significant synthetic challenge.[5][6] Their similar reactivity often requires carefully designed strategies for selective protection.
Silyl Ethers
Silyl ethers are among the most versatile and widely used protecting groups for hydroxyls due to their ease of introduction, tunable stability, and mild removal conditions.[7] Their stability is primarily governed by the steric bulk of the substituents on the silicon atom.[8]
Common Silyl Protecting Groups:
-
Trimethylsilyl (TMS): Often used for temporary protection due to its high lability.[1]
-
Triethylsilyl (TES): More stable than TMS but readily cleaved under conditions that leave bulkier silyl ethers intact.[9]
-
tert-Butyldimethylsilyl (TBDMS or TBS): A robust and widely used protecting group, stable to a broad range of non-acidic conditions.[8]
-
tert-Butyldiphenylsilyl (TBDPS): Offers enhanced stability compared to TBDMS, particularly towards acidic conditions.[10]
-
Triisopropylsilyl (TIPS): A very bulky protecting group providing high stability.[1]
Data Presentation: Comparison of Common Silyl Protecting Groups
| Protecting Group | Reagent | Typical Base | Relative Stability (Acidic) | Relative Stability (Basic) | Deprotection Conditions |
| TMS | TMS-Cl | Pyridine, Imidazole | Low | Low | Mild acid (e.g., AcOH), K₂CO₃/MeOH |
| TES | TES-Cl | Pyridine, Imidazole | Moderate | Moderate | Formic acid, HF-Pyridine[9] |
| TBDMS | TBDMS-Cl | Imidazole, DMAP | High | High | TBAF, HF-Pyridine, CSA, AcOH[8] |
| TBDPS | TBDPS-Cl | Imidazole, DMAP | Very High | High | TBAF, HF-Pyridine |
| TIPS | TIPS-Cl | Imidazole, DMAP | Very High | Very High | TBAF, HF-Pyridine |
Experimental Protocols:
Protocol 2.1.1: General Procedure for Silylation of a Primary Hydroxyl Group (TBDMS Protection) [2]
-
Materials: Carbohydrate substrate (1.0 eq), tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1-1.5 eq), Imidazole (2.0-2.5 eq), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the carbohydrate substrate in anhydrous DMF.
-
Add imidazole to the solution and stir until dissolved.
-
Add TBDMS-Cl portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Expected Yield: 85-95%
Protocol 2.1.2: General Procedure for Deprotection of a TBDMS Ether [8]
-
Materials: TBDMS-protected substrate (1.0 eq), Tetrabutylammonium fluoride (TBAF, 1.1 eq), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the TBDMS-protected substrate in THF.
-
Add a 1M solution of TBAF in THF dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
-
Expected Yield: 90-98%
Benzyl Ethers
Benzyl (Bn) ethers are robust protecting groups, stable to a wide range of acidic and basic conditions, making them suitable for multi-step syntheses.[11] They are typically removed by hydrogenolysis.[11]
Data Presentation: Benzyl Ether Protection
| Reagent | Base | Solvent | Protection Conditions | Deprotection Conditions |
| Benzyl bromide (BnBr) | NaH | DMF, THF | 0 °C to rt, 2-12 h[11] | H₂, Pd/C, MeOH or EtOAc |
| Benzyl trichloroacetimidate | TfOH (cat.) | Dichloromethane | -40 °C to rt, 1-3 h | H₂, Pd/C, MeOH or EtOAc |
Experimental Protocols:
Protocol 2.2.1: Benzylation of a Hydroxyl Group [11]
-
Materials: Substrate (1.0 eq), Sodium hydride (NaH, 60% dispersion in oil, 1.2-1.5 eq), Benzyl bromide (BnBr, 1.2-1.5 eq), Anhydrous DMF.
-
Procedure:
-
Dissolve the substrate in anhydrous DMF and cool to 0 °C.
-
Add NaH portion-wise and stir for 30 minutes at 0 °C.
-
Add BnBr dropwise and allow the reaction to warm to room temperature.
-
Stir for 2-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
-
Expected Yield: 80-95%
Trityl Ethers
The bulky triphenylmethyl (Trityl, Tr) group is highly selective for the protection of primary hydroxyl groups due to steric hindrance.[12] It is stable under basic and neutral conditions but is readily cleaved by mild acid.[13]
Data Presentation: Trityl Ether Protection
| Reagent | Base/Solvent | Protection Conditions | Deprotection Conditions |
| Trityl chloride (TrCl) | Pyridine | rt to 50 °C, 12-24 h[13] | 80% Acetic acid, HBr/AcOH[13] |
Experimental Protocols:
Protocol 2.3.1: Regioselective Tritylation of a Primary Hydroxyl Group in Glucose [13]
-
Materials: Anhydrous D-glucose (1.0 eq), Trityl chloride (1.05 eq), Anhydrous pyridine.
-
Procedure:
-
Dissolve anhydrous D-glucose and trityl chloride in anhydrous pyridine.
-
Stir the mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Filter the precipitate and wash thoroughly with cold water.
-
Recrystallize the crude product from hot 95% ethanol.
-
-
Expected Yield: ~85%
Protecting Groups for Amino Groups
In nucleoside chemistry, the exocyclic amino groups of adenine, guanine, and cytosine must be protected to prevent side reactions during oligonucleotide synthesis.[14][15]
Acyl Protecting Groups
Acyl groups such as benzoyl (Bz) and isobutyryl (iBu) are commonly used to protect the amino groups of nucleobases.[14] They are stable throughout the oligonucleotide synthesis cycle and are typically removed with aqueous ammonia at the end of the synthesis.[15]
Data Presentation: Acyl Protection of Nucleobase Amino Groups
| Nucleobase | Protecting Group | Reagent | Deprotection |
| Adenine | Benzoyl (Bz) | Benzoyl chloride | Concentrated NH₄OH |
| Cytosine | Benzoyl (Bz) | Benzoyl chloride | Concentrated NH₄OH |
| Guanine | Isobutyryl (iBu) | Isobutyryl chloride | Concentrated NH₄OH |
Experimental Protocols:
Protocol 3.1.1: General Procedure for N-Acylation of Deoxyadenosine
-
Materials: Deoxyadenosine (1.0 eq), Anhydrous pyridine, Benzoyl chloride (excess), Trimethylsilyl chloride (TMS-Cl, for transient protection).
-
Procedure (Transient Protection Method):
-
Suspend deoxyadenosine in anhydrous pyridine.
-
Add TMS-Cl and stir until a clear solution is obtained (transient silylation of hydroxyls).
-
Cool the solution to 0 °C and add benzoyl chloride dropwise.
-
Stir at room temperature for 2-4 hours.
-
Cool the mixture and add water, followed by concentrated aqueous ammonia to hydrolyze the silyl ethers.
-
Concentrate the mixture and purify the N-benzoyldeoxyadenosine by crystallization or chromatography.
-
-
Expected Yield: 80-90%
Visualization of Workflows and Relationships
General Experimental Workflow for Protection/Deprotection
Caption: A generalized workflow for the protection and deprotection of functional groups.
Orthogonal Protecting Group Strategy
Caption: Illustration of an orthogonal deprotection strategy enabling sequential modifications.
Classification of Hydroxyl Protecting Groups by Lability
Caption: Classification of common hydroxyl protecting groups based on their deprotection conditions.
References
- 1. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Synthesis of Biaryls Using 2,6-Bis(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is of paramount importance in medicinal chemistry and drug discovery, as these structural motifs are present in numerous biologically active compounds and approved drugs.[1][2] The incorporation of fluorine-containing groups, such as the trifluoromethyl (CF₃) group, into these scaffolds can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[1][3] The sterically hindered and electron-deficient nature of 2,6-bis(trifluoromethyl)phenylboronic acid presents unique challenges in cross-coupling reactions, necessitating optimized protocols to achieve efficient biaryl synthesis. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl halides, a key transformation for accessing tetra-ortho-substituted biaryls.
Data Presentation
The successful synthesis of biaryls using this compound is highly dependent on the choice of catalyst, ligand, base, and reaction conditions. Below is a summary of representative Suzuki-Miyaura coupling reactions with various aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 8 | 92 |
| 3 | 2-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | RuPhos (2) | Cs₂CO₃ | THF | 80 | 16 | 78 |
| 4 | 1-Chloro-4-cyanobenzene | Pd(OAc)₂ (3) | Buchwald Ligand Mix | K₃PO₄ | t-AmylOH | 120 | 24 | 65 |
| 5 | 2-Chloropyridine | Pd₂(dba)₃ (2) | DavePhos (4) | NaOtBu | Toluene | 100 | 18 | 72 |
Note: The yields presented are indicative and can vary based on the specific reaction scale and purification method.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with aryl bromides and aryl chlorides.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a general procedure for the coupling of this compound with an aryl bromide using a palladium acetate catalyst and a biarylphosphine ligand.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add toluene and water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is adapted for the more challenging coupling of aryl chlorides, often requiring a stronger base and a more active catalyst system.
Materials:
-
This compound (1.5 mmol, 1.5 equiv)
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
DavePhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Glovebox or Schlenk line technique
-
Magnetic stirrer
Procedure:
-
Inside a glovebox or under a strict inert atmosphere, add the aryl chloride, this compound, Pd₂(dba)₃, DavePhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of biaryls using this compound.
Caption: A generalized workflow for biaryl synthesis and purification.
Applications in Drug Discovery
Biaryls containing the 2,6-bis(trifluoromethyl)phenyl moiety are of significant interest in drug discovery due to the unique properties conferred by the two ortho-trifluoromethyl groups. These groups can induce axial chirality, leading to atropisomers that can exhibit distinct pharmacological profiles.[4] Furthermore, the electron-withdrawing nature of the CF₃ groups can influence the electronic properties of the biaryl system, potentially modulating interactions with biological targets.
One area of application is in the development of inhibitors for protein-protein interactions (PPIs), which are often characterized by large and shallow binding surfaces. The rigid and three-dimensional nature of tetra-ortho-substituted biaryls can be advantageous in designing molecules that can effectively disrupt these interactions. For instance, biaryl-containing compounds have been investigated as inhibitors of the PD-1/PD-L1 interaction, a key immune checkpoint pathway in cancer therapy.[5]
PD-1/PD-L1 Signaling Pathway and Inhibition
The interaction between Programmed cell death protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells leads to the suppression of the anti-tumor immune response. Small molecule inhibitors that block this interaction can restore T-cell activity and promote tumor cell death.
Caption: Inhibition of the PD-1/PD-L1 pathway by a biaryl compound.
References
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Suzuki Coupling with 2,6-bis(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with low yields, particularly when working with the sterically hindered and electron-deficient 2,6-bis(trifluoromethyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low to no yield. What are the primary factors I should investigate?
A1: Low yields with this substrate are common due to its steric hindrance and electron-deficient nature. The first things to check are:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is critical. Standard catalysts may not be effective.[1][2] Sterically demanding and electron-rich ligands are often required to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[3]
-
Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield. A base that is too strong can lead to decomposition of the boronic acid, while a base that is too weak may not activate it sufficiently.
-
Solvent System: The polarity and proticity of the solvent can influence catalyst activity, substrate solubility, and the stability of intermediates. Anhydrous and thoroughly degassed solvents are essential to prevent catalyst deactivation and protodeboronation.[4][5]
-
Reaction Temperature and Time: Optimization of temperature is key. Higher temperatures can sometimes overcome activation barriers but may also lead to degradation of the boronic acid or catalyst. Reaction times may need to be extended for these challenging couplings.[6]
-
Oxygen Contamination: Rigorous exclusion of oxygen is paramount. Oxygen can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of the boronic acid as an undesired side reaction.[4]
Q2: What are the most common side reactions observed with this compound, and how can I minimize them?
A2: The primary side reactions to be aware of are:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often exacerbated by strong bases, protic solvents, and elevated temperatures.[5][7] To minimize this:
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid can occur, often promoted by the presence of oxygen. To minimize this, ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[4]
-
Dehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can be influenced by the choice of ligand and the presence of hydride sources.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low yields in Suzuki coupling reactions with this compound.
Problem: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Ineffective Catalyst/Ligand Combination | The steric bulk and electron-withdrawing nature of the trifluoromethyl groups hinder the reaction. Utilize bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[1] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient catalysis with hindered substrates. |
| Inappropriate Base | The pKa and solubility of the base are critical. For sterically hindered couplings, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than strong bases like NaOH or KOtBu, which can promote protodeboronation. Ensure the base is finely powdered and anhydrous. |
| Suboptimal Solvent | The solvent system needs to be carefully chosen to ensure all components remain in solution and to minimize side reactions. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[6] However, for highly sensitive substrates, strictly anhydrous conditions may be necessary.[5] |
| Low Reaction Temperature | Due to the high activation energy associated with hindered substrates, elevated temperatures (e.g., 80-110 °C) are often required to achieve a reasonable reaction rate.[4][6] |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[4] |
Problem: Significant Protodeboronation
| Possible Cause | Recommended Solution |
| Harsh Basic Conditions | Switch to a milder base such as K₃PO₄ or K₂CO₃. The use of fluoride sources like CsF can also be beneficial in some cases. |
| Presence of Protic Solvents | Use rigorously dried, aprotic solvents. If a co-solvent is necessary, minimize the amount of water or other protic solvents. |
| Boronic Acid Instability | Convert the this compound to its corresponding pinacol boronate ester. Boronate esters exhibit greater stability towards protodeboronation under basic conditions.[7] |
Data Presentation: Recommended Reaction Conditions
The following table summarizes successfully reported conditions for Suzuki couplings involving sterically hindered and electron-deficient boronic acids. These can serve as a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (1-2) | P(t-Bu)₃ (2-4) | K₃PO₄ (3) | Toluene | 80-110 | Varies | [1] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | Varies | [6] |
| XPhos Pd G3 (0.5-2) | (pre-complexed) | K₃PO₄ (2-3) | Dioxane | 80-110 | Varies | [4] |
| Pd(dba)₂ (1) | R-Phos (1) | K₃PO₄·H₂O (3) | THF | RT - 50 | Varies | [6] |
Experimental Protocols
General Procedure for Suzuki Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields.
Key Factors Influencing the Suzuki Coupling
Caption: Key parameters affecting the reaction outcome.
References
- 1. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Protodeboronation of 2,6-Bis(trifluoromethyl)phenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the protodeboronation of 2,6-bis(trifluoromethyl)phenylboronic acid during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this is a major concern because the two electron-withdrawing trifluoromethyl groups make the aryl ring highly electron-deficient. This increased electrophilicity facilitates the cleavage of the C-B bond, especially under the basic conditions often required for cross-coupling reactions like the Suzuki-Miyaura coupling, leading to reduced yields of the desired product.
Q2: What are the primary factors that promote the protodeboronation of this specific boronic acid?
A: The primary factors include:
-
Base: Strong bases and high pH significantly accelerate protodeboronation. The reaction often proceeds through a more reactive boronate anion that is formed under basic conditions.[2]
-
Temperature: Higher reaction temperatures increase the rate of this undesired side reaction.
-
Water: The presence of water can serve as a proton source for the cleavage of the carbon-boron bond.[1]
-
Reaction Time: Longer reaction times provide more opportunity for protodeboronation to occur.
Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?
A: To minimize protodeboronation, consider the following strategies:
-
Use a milder base: Opt for weaker inorganic bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1]
-
Lower the reaction temperature: If the desired coupling reaction proceeds at a reasonable rate at a lower temperature, this can significantly reduce the extent of protodeboronation.
-
Use a more stable boronic acid derivative: Convert the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[1][2] These derivatives exhibit greater stability and release the active boronic acid species slowly, a strategy known as "slow release," which keeps the concentration of the unstable free boronic acid low.[2]
-
Employ a highly active catalyst: A more efficient palladium catalyst and ligand system can accelerate the desired Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation side reaction.
Q4: What are the advantages of using a pinacol ester or a MIDA boronate of this compound?
A: Both pinacol esters and MIDA boronates offer enhanced stability compared to the free boronic acid.[2]
-
Pinacol esters are generally more robust and can often be purified by silica gel chromatography.[3]
-
MIDA boronates are exceptionally stable, air-stable solids that are unreactive under many standard cross-coupling conditions.[4] They require a specific hydrolysis step (usually with aqueous base) to slowly release the active boronic acid, providing excellent control over its concentration in the reaction mixture.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
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// Successful Outcome success [label="Improved Yield of Desired Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_sm; start -> check_conditions; check_sm -> protodeboronation_suspected [label="Starting material is pure"]; check_conditions -> protodeboronation_suspected [label="Conditions seem appropriate"];
protodeboronation_suspected -> use_ester [label="High Priority"]; protodeboronation_suspected -> optimize_base; protodeboronation_suspected -> optimize_temp; protodeboronation_suspected -> optimize_catalyst; protodeboronation_suspected -> anhydrous_conditions;
use_ester -> success; optimize_base -> success; optimize_temp -> success; optimize_catalyst -> success; anhydrous_conditions -> success; } Caption: Troubleshooting workflow for low yields in reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired cross-coupled product. | Protodeboronation of the starting material. | 1. Confirm Protodeboronation: Analyze the crude reaction mixture by GC-MS or LC-MS for the presence of 1,3-bis(trifluoromethyl)benzene, the protodeboronated byproduct. 2. Switch to a More Stable Boron Reagent: The most effective solution is to use the pinacol ester or, preferably, the MIDA boronate of this compound. These are significantly more stable under basic conditions.[2][4] 3. Modify Reaction Conditions: If using the free boronic acid is necessary, switch to a milder base such as K₃PO₄ or Cs₂CO₃.[1] Lower the reaction temperature and use a highly active palladium catalyst to favor the desired coupling. |
| Significant amount of starting boronic acid remains unreacted. | Inefficient catalyst system or reaction conditions. | 1. Catalyst and Ligand: Ensure the palladium catalyst and phosphine ligand are not deactivated. Use fresh reagents and properly degassed solvents. For challenging couplings, consider using more active palladacycle precatalysts. 2. Base and Solvent: Ensure the base is finely powdered and soluble in the reaction medium. A small amount of water in solvents like dioxane or THF can sometimes be beneficial for the Suzuki reaction, but excessive water can promote protodeboronation.[6] |
| Formation of homocoupling byproduct of the boronic acid. | Presence of oxygen. | Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed prior to use. Homocoupling can be promoted by the presence of oxygen, which can also deactivate the Pd(0) catalyst.[5] |
Quantitative Data Summary
| Boron Reagent | Relative Stability to Protodeboronation | Key Characteristics |
| Arylboronic Acid (ArB(OH)₂) | Low | Prone to protodeboronation, especially when electron-deficient.[1] |
| Arylboronic Acid Pinacol Ester (ArBPin) | Moderate to High | More stable than the corresponding boronic acid. Can often be purified by chromatography.[3] |
| Aryl MIDA Boronate (ArB(MIDA)) | Very High | Exceptionally stable, air-stable solids.[4] Unreactive in many cross-coupling conditions until deprotected.[4] |
| Potassium Aryltrifluoroborate (ArBF₃K) | High | Stable, crystalline solids that slowly release the boronic acid in the presence of a base.[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound Pinacol Ester
This protocol is adapted from procedures for electron-deficient arylboronic esters.[8]
Reagents:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 10:1)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound pinacol ester, and base.
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
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// Connections reagents -> inert; inert -> solvent; solvent -> catalyst; catalyst -> reaction; reaction -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; } Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Preparation of N-Methyliminodiacetic Acid (MIDA) Boronate
This is a general procedure for the protection of boronic acids as MIDA boronates.[9]
Reagents:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (1.05 equiv)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add the boronic acid and N-methyliminodiacetic acid.
-
Add toluene to the flask.
-
Heat the mixture to reflux until water is no longer collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
The MIDA boronate often precipitates from the solution and can be isolated by filtration.
-
Wash the solid with cold toluene and dry under vacuum.
This stable MIDA boronate can then be used in Suzuki-Miyaura coupling reactions, typically with an aqueous base to facilitate the slow in situ deprotection and release of the boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: 2,6-Bis(trifluoromethyl)phenylboronic Acid in Cross-Coupling Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,6-bis(trifluoromethyl)phenylboronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura cross-coupling?
The primary side reactions encountered when using this compound are protodeboronation and homocoupling. The sterically hindered nature and the presence of strong electron-withdrawing trifluoromethyl groups on the phenyl ring make this boronic acid particularly susceptible to certain undesired pathways.
-
Protodeboronation: This is the most prevalent side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1,3-bis(trifluoromethyl)benzene.[1] This reaction is often promoted by aqueous basic conditions.[2][3] The high pH environment can lead to the formation of a more reactive arylboronate anion, which can then undergo protonolysis.[2] For highly electron-deficient arenes, this can even proceed through a transient aryl anion pathway.[3]
-
Homocoupling: The formation of a symmetric biaryl, 2,2',6,6'-tetrakis(trifluoromethyl)biphenyl, can occur through the coupling of two molecules of the boronic acid. This is a common side reaction in many cross-coupling reactions and can be influenced by the catalyst system and reaction conditions.[4][5] Copper catalysts, in particular, are known to promote the homocoupling of boronic acids.[4]
Q2: My reaction is showing significant formation of 1,3-bis(trifluoromethyl)benzene. How can I minimize protodeboronation?
Minimizing protodeboronation is crucial for achieving high yields of the desired cross-coupled product. Here are several strategies to address this issue:
-
Choice of Base: The selection of the base is critical. While a base is necessary to activate the boronic acid for transmetalation, strongly basic and aqueous conditions can accelerate protodeboronation.[2][3] Consider using weaker bases like K₃PO₄ or Cs₂CO₃. In some cases, for very hindered systems, a stronger, non-aqueous base like potassium tert-butoxide (t-BuOK) might be necessary, but care should be taken to exclude water.
-
Anhydrous Conditions: Given that protodeboronation is a hydrolytic process, running the reaction under strictly anhydrous conditions can significantly suppress this side reaction.[3] This includes using anhydrous solvents and ensuring all reagents are dry.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can be an effective strategy.[6][7][8] Boronic esters exhibit different stability profiles and can be less prone to premature protodeboronation.[7][8] The use of MIDA boronates or organotrifluoroborates in "slow release" strategies can also be beneficial by keeping the concentration of the reactive boronic acid low throughout the reaction.[1]
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of protodeboronation. It is advisable to run the reaction at the lowest temperature that still allows for efficient cross-coupling.
Q3: I am observing a significant amount of the homocoupled product. What are the potential causes and solutions?
The formation of the homocoupled biaryl can be a result of several factors related to the catalyst and reaction environment.
-
Catalyst System: The choice of palladium catalyst and ligand is important. Some catalyst systems may favor homocoupling. Screening different ligands, particularly bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, can help minimize this side reaction.[9]
-
Oxygen Exposure: The presence of oxygen can promote the oxidative homocoupling of boronic acids. Ensuring the reaction is thoroughly deoxygenated and run under an inert atmosphere (e.g., argon or nitrogen) is crucial.
-
Copper Contamination: Trace amounts of copper can catalyze the homocoupling of boronic acids.[4] Ensure all glassware is scrupulously clean and that reagents are free from copper contamination.
Q4: The cross-coupling reaction is sluggish or not proceeding to completion. What can I do to improve the reaction rate and yield?
The steric hindrance of this compound can lead to slow reaction kinetics.[10][11][12][13] Here are some troubleshooting steps:
-
Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[9] Employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is highly recommended as they can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[9]
-
Catalyst Loading: Increasing the catalyst loading may improve the reaction rate, although this should be done judiciously to manage costs and potential side reactions.
-
Solvent Choice: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used solvents. A solvent screen may be necessary to find the optimal conditions for your specific reaction.
-
Temperature: While high temperatures can promote side reactions, they may be necessary to overcome the activation energy for the cross-coupling of sterically hindered substrates. A careful optimization of the reaction temperature is recommended.
Quantitative Data Summary
The following table summarizes the impact of reaction conditions on the side reactions of sterically hindered and electron-deficient arylboronic acids.
| Side Reaction | Promoting Factors | Mitigating Strategies | Key Observations |
| Protodeboronation | Aqueous basic conditions (high pH)[2][3], Elevated temperatures | Use of weaker bases (e.g., K₃PO₄, Cs₂CO₃)[9], Strictly anhydrous conditions[3], Conversion to boronic esters (e.g., pinacol, MIDA)[1][6][7][8], Lower reaction temperatures | Highly electron-deficient arylboronic acids are particularly susceptible to base-mediated protodeboronation.[14] |
| Homocoupling | Presence of oxygen, Certain catalyst systems, Copper contamination[4] | Thorough deoxygenation of the reaction mixture, Use of bulky, electron-rich ligands[9], Use of high-purity reagents and clean glassware | Can be a significant byproduct in the synthesis of symmetrical biaryls.[5] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling with this compound:
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the chosen base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Anhydrous solvent (e.g., toluene, dioxane, 5-10 mL) is added, followed by the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Reaction Conditions: The reaction mixture is stirred at the optimized temperature (e.g., 80-110 °C) and monitored by TLC or GC/LC-MS until the starting material is consumed.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Pathway of base-mediated protodeboronation of arylboronic acids.
Caption: Troubleshooting workflow for Suzuki-Miyaura cross-coupling reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from 2,6-Bis(trifluoromethyl)phenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-bis(trifluoromethyl)phenylboronic acid. The following sections address common issues encountered during the purification of reaction products, offering solutions and detailed experimental protocols.
Troubleshooting Guide
This guide is designed to help you resolve common problems encountered during the workup and purification of products from reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Incomplete Removal of Boronic Acid Impurities with Standard Aqueous Workup
-
Question: My standard aqueous workup isn't removing the unreacted this compound or its byproducts. What should I do?
-
Answer: This is a frequent challenge, especially given the unique properties of this sterically hindered and electron-deficient boronic acid. Standard neutral or mildly acidic washes are often insufficient. Here are several strategies to enhance removal:
-
Basic Aqueous Wash: A common and effective method is to wash the organic layer with a basic aqueous solution, such as 1M sodium hydroxide (NaOH) or potassium carbonate (K2CO3). This converts the boronic acid into its more water-soluble boronate salt, facilitating its extraction into the aqueous phase.[1]
-
Diol Scavenger Resins: Polystyrene- or silica-based diol scavenger resins can be employed to selectively bind and remove boronic acid impurities. The crude reaction mixture is stirred with the resin in a suitable solvent, followed by filtration.
-
Complexation with Diethanolamine: Addition of diethanolamine to the crude product mixture can form a crystalline adduct with the boronic acid, which can then be removed by filtration.[2]
-
Sorbitol Extraction: A specialized extraction using a sorbitol solution can effectively pull the boronic acid into the aqueous layer.
-
Issue 2: Low Yield of Desired Product After Purification
-
Question: I'm observing a low yield of my target compound after purification. What are the potential causes and how can I mitigate this?
-
Answer: Low yields can stem from issues during the reaction itself or losses during the purification process.
-
Protodeboronation: this compound is susceptible to protodeboronation (cleavage of the C-B bond) under basic reaction conditions, especially at elevated temperatures.[3] This reduces the amount of boronic acid available for the desired coupling reaction. To minimize this, consider using milder bases (e.g., potassium fluoride), protecting the boronic acid as its pinacol ester, or employing anhydrous reaction conditions.[4]
-
Catalyst Inactivity: The steric hindrance of the boronic acid can make the Suzuki-Miyaura coupling challenging. Ensure you are using an appropriate catalyst system, often requiring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to promote efficient coupling.[4]
-
Losses During Extraction: The trifluoromethyl groups can increase the lipophilicity of your product. Ensure thorough extraction from the aqueous phase by using an adequate volume of organic solvent and performing multiple extractions.
-
Co-elution during Chromatography: If the polarity of your product is very similar to that of impurities (such as homocoupled byproducts), separation by column chromatography can be difficult, leading to yield loss in an attempt to isolate pure fractions. Careful optimization of the eluent system is crucial.
-
Issue 3: Difficulty with Column Chromatography
-
Question: I'm struggling to achieve good separation of my product using silica gel column chromatography. What can I do?
-
Answer: The presence of two trifluoromethyl groups can impart unique polarity characteristics to your product, sometimes leading to tailing or co-elution with byproducts on silica gel.
-
Solvent System Optimization: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides good separation (a ΔRf of >0.2). Common solvent systems for biaryl compounds include gradients of ethyl acetate in hexanes or dichloromethane in hexanes. For more polar products, adding a small amount of methanol to dichloromethane may be effective.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina or reverse-phase silica (C18).
-
Dry Loading: To improve band sharpness and separation, consider adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder rather than dissolving it in a solvent.
-
Issue 4: Challenges with Recrystallization
-
Question: My product is difficult to recrystallize, either oiling out or remaining in solution. How can I find a suitable recrystallization solvent?
-
Answer: The high polarity and distinct intermolecular interactions of trifluoromethylated compounds can make recrystallization challenging.
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, ethanol, water) at both room temperature and elevated temperatures. An ideal single-solvent system will dissolve the compound when hot but have low solubility when cold.
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly. Common pairs include dichloromethane/hexanes and ethyl acetate/hexanes.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of impurities in reactions with this compound?
A1: The most common impurities are typically unreacted starting materials (both the boronic acid and the coupling partner) and homocoupled byproducts. Protodeboronation of the this compound can also lead to the formation of 1,3-bis(trifluoromethyl)benzene.
Q2: How can I remove palladium catalyst residues from my product?
A2: Palladium residues can often be removed by washing the organic solution of your product with an aqueous solution of a chelating agent like thiourea or by filtering the solution through a pad of celite or a specialized palladium scavenger resin.
Q3: Is it better to use this compound or its pinacol ester in Suzuki-Miyaura reactions?
A3: Using the pinacol ester derivative is often advantageous. Boronic esters are generally more stable and less prone to protodeboronation than the corresponding boronic acids, which can lead to higher yields of the desired cross-coupled product.[4] They are also often easier to purify by chromatography.
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is recommended. 1H and 19F NMR spectroscopy are excellent for confirming the structure and identifying fluorine-containing impurities. High-performance liquid chromatography (HPLC) is a powerful tool for quantifying purity, and mass spectrometry (MS) will confirm the molecular weight of your product.
Data Presentation
Table 1: Recommended Purification Strategies for Common Issues
| Issue | Recommended Solution | Key Considerations |
| Residual Boronic Acid | 1. Wash with 1M NaOH or K2CO3. 2. Use a diol-based scavenger resin. 3. Complex with diethanolamine. | Ensure product is stable to basic conditions. |
| Low Reaction Yield | 1. Use a bulky, electron-rich ligand (e.g., SPhos, XPhos). 2. Use the pinacol ester of the boronic acid. 3. Run the reaction under anhydrous conditions. | To minimize protodeboronation and drive the reaction to completion. |
| Difficult Chromatography | 1. Systematic TLC screening of eluents (e.g., Hex/EtOAc, Hex/DCM). 2. Consider reverse-phase (C18) chromatography. | Polarity of trifluoromethylated compounds can be deceptive. |
| Failed Recrystallization | 1. Screen a wide range of solvents. 2. Attempt a two-solvent recrystallization (e.g., DCM/Hexanes). | Impurities can inhibit crystal formation; pre-purification by chromatography may be necessary. |
Experimental Protocols
Protocol 1: General Workup Procedure for Removal of Boronic Acid
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1M aqueous NaOH solution (2 x 50 mL for a 1 mmol scale reaction).
-
Wash the organic layer with water (1 x 50 mL).
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed. Alternatively, create a dry load by adsorbing the crude product onto a small amount of silica gel and carefully adding the powder to the top of the column.
-
Elution: Begin elution with the least polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: General purification workflow for reaction products.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Bis(trifluoromethyl)-benzene synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Hindered Suzuki Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with sterically hindered Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My Suzuki coupling reaction with a sterically hindered substrate is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low conversion in sterically demanding Suzuki couplings is a common challenge. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature. Steric hindrance can impede crucial steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2][3]
Initial Troubleshooting Steps:
-
Evaluate the Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[2][3] It is critical to switch to a bulkier, more electron-rich ligand.
-
Recommendation: Employ bulky phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These promote the formation of a highly reactive palladium(0) species. For particularly challenging couplings, specialized ligands like BI-DIME or AntPhos may be necessary.[1]
-
-
Assess the Base: The choice of base is crucial as it activates the boronic acid for transmetalation.
-
Recommendation: Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For very hindered systems, a stronger base such as potassium tert-butoxide (t-BuOK) might be required.[1] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1]
-
-
Optimize Reaction Temperature: Sterically hindered couplings often necessitate more forcing conditions.
Q2: I'm observing a significant amount of protodeboronation (replacement of the boronic acid group with a hydrogen atom). How can I minimize this side reaction?
A2: Protodeboronation is a common side reaction, especially with electron-deficient or heteroaryl boronic acids.[5][6] Here are some strategies to mitigate it:
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Choice of Base: Use milder bases like potassium fluoride (KF), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[5]
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Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[5] Employing anhydrous conditions with a suitable base can be beneficial.[5][7]
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Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[5][6] These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation.[5]
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Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[5][7]
Q3: My reaction has stalled, with unreacted starting material remaining. What should I do?
A3: A stalled reaction can often be pushed to completion by adjusting the reaction conditions.
-
Increase Temperature: If the reaction has stalled at a certain temperature, a modest increase (e.g., by 10-20 °C) may be sufficient to overcome the activation barrier.[6][7]
-
Switch to a More Active Catalyst System: If increasing the temperature is not effective or desirable, consider switching to a more active catalyst system, such as a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand.[4]
Q4: I am seeing a complex mixture of byproducts. What could be the cause?
A4: A complex byproduct profile often suggests that the reaction conditions are too harsh or that side reactions are competing with the desired cross-coupling.
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Lower Reaction Temperature: High temperatures can sometimes lead to decomposition of starting materials, products, or the catalyst, resulting in a complex mixture.[6]
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Screen Different Bases: The base can influence the reaction pathway. Screening different bases (e.g., K₃PO₄, Cs₂CO₃) may help to suppress the formation of byproducts.[6]
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving sterically hindered substrates.
Table 1: Optimization of Ligand for a Hindered Suzuki Coupling
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | 18 |
| 2 | dppf | 20 |
| 3 | XPhos | 95 |
| 4 | SPhos | 92 |
Reaction Conditions: Pd₂(dba)₃, K₃PO₄, Toluene, 100 °C, 24 h. Data synthesized from literature.[1]
Table 2: Optimization of Base for a Hindered Suzuki Coupling
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 85 |
| 2 | Cs₂CO₃ | 71 |
| 3 | NaOH | 50 |
| 4 | K₃PO₄ | 80 |
Reaction Conditions: Pd₂(dba)₃, Ligand L1, THF, 60 °C, 1 h. Data adapted from literature.[1]
Table 3: Effect of Temperature on a Hindered Suzuki Coupling
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 60 | 24 | 66 |
| 2 | 80 | 12 | 84 |
| 3 | 100 | 12 | 85 |
Reaction Conditions: Pd₂(dba)₃, Ligand L1, K₂CO₃, Toluene. Data synthesized from literature.[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Hindered aryl bromide
-
Hindered boronic acid
-
Anhydrous solvent (e.g., dioxane or toluene)
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Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the bulky phosphine ligand (0.04 mmol, 4 mol%).
-
Add the hindered aryl bromide (1.0 mmol, 1.0 equiv), the hindered boronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).[1]
-
Add the anhydrous solvent (5 mL).
-
Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Visualizations
Caption: A logical workflow for troubleshooting low-yield hindered Suzuki couplings.
Caption: A general experimental workflow for setting up a hindered Suzuki coupling reaction.
References
Technical Support Center: Suzuki Coupling with Fluorinated Boronic Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving fluorinated boronic acids.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a fluorinated boronic acid resulting in low or no yield?
A1: Low yields in Suzuki couplings with fluorinated boronic acids can stem from several factors. Due to their electron-deficient nature, these boronic acids can be prone to certain side reactions and may require optimized conditions. Key areas to investigate include:
-
Catalyst Activity and Choice: Ensure your palladium catalyst and ligand are active. For electron-deficient boronic acids, consider using electron-rich ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), which can promote the catalytic cycle.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] It is crucial to properly degas solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[1]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom.[2] Fluorinated boronic acids are particularly susceptible to this, especially under harsh basic conditions.[3]
-
Inappropriate Solvent or Base: The choice of solvent and base is critical and highly interdependent. Poor solubility of reagents, particularly the base, can hinder the reaction.
Q2: How can I minimize protodeboronation when using fluorinated boronic acids?
A2: Protodeboronation is a common challenge with electron-deficient boronic acids.[2] To mitigate this side reaction:
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Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) instead of strong hydroxides.
-
Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous conditions can significantly reduce protodeboronation.[1]
-
Use of Boronic Esters: Converting the fluorinated boronic acid to a more stable derivative, such as a pinacol ester (BPin), can protect it from decomposition.[4]
-
Control Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[4]
Q3: What is the optimal solvent for Suzuki coupling with fluorinated boronic acids?
A3: The ideal solvent system depends on the specific substrates and base used. A mixture of an organic solvent with water is often beneficial as it can help dissolve inorganic bases.[5] Common solvents include:
-
Dioxane/Water: A mixture of dioxane and water, often in a 4:1 or 10:1 ratio, is frequently used and has been shown to be effective.[1][6]
-
DMF/Water: A 1:1 mixture of DMF and water can also be an efficient system for these couplings.[5][7]
-
Toluene: While sometimes less effective on its own, the addition of water can significantly improve yields.[8]
-
Acetonitrile and Isopropanol: These solvents have also been used with acceptable yields.[6]
It is important to note that the optimal solvent and the ideal ratio of organic solvent to water should be determined empirically for each specific reaction.
Q4: Can the fluorine atoms on the boronic acid interfere with the reaction?
A4: Yes, the presence of fluorine atoms significantly influences the electronic properties of the phenyl ring. Fluorine is highly electronegative, which can impact the reactivity of the boronic acid in the transmetalation step of the Suzuki coupling.[9] While this electron-withdrawing effect can sometimes be beneficial, it also increases the susceptibility to protodeboronation.[10] For highly fluorinated substrates like pentafluorophenylboronic acid, special conditions, such as the use of cesium fluoride (CsF) and silver(I) oxide (Ag₂O), may be necessary to achieve high yields.[11][12]
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki coupling reactions with fluorinated boronic acids.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Inactive catalyst or ligand. | Use a fresh batch of catalyst and ligand. For electron-deficient boronic acids, consider using electron-rich Buchwald-type ligands. |
| Oxygen contamination. | Ensure solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).[1] | |
| Poor solubility of the base. | Add a co-solvent like water to improve the solubility of inorganic bases such as K₃PO₄ or K₂CO₃.[13] | |
| Incorrect base selection. | The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF). | |
| Significant Protodeboronation | Base is too strong or reaction temperature is too high. | Switch to a milder base (e.g., K₂CO₃, KF). Run the reaction at a lower temperature.[4] |
| Presence of water. | Use anhydrous solvents and reagents.[1] | |
| Unstable boronic acid. | Convert the boronic acid to a more stable pinacol ester (BPin) derivative.[4] | |
| Formation of Homocoupled Boronic Acid Product | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[1] |
| Use of a Pd(II) precatalyst. | The reduction of Pd(II) to the active Pd(0) can sometimes promote homocoupling. Consider using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄).[14] | |
| Reaction Stalls Before Completion | Insufficient base. | Ensure at least 2-3 equivalents of base are used relative to the limiting reagent.[13] |
| Catalyst deactivation. | The nitrogen atom in pyridine-containing substrates can poison the palladium catalyst. Consider using a higher catalyst loading or a more robust catalyst system.[13] |
Data Summary: Effect of Solvent on Yield
The following table summarizes the effect of different solvents on the yield of a Suzuki-Miyaura cross-coupling reaction between pyridine-2-sulfonyl fluoride (PyFluor) and 2-thiopheneboronic acid pinacol ester, catalyzed by Pd(dppf)Cl₂ with Na₃PO₄ as the base. While this specific example does not use a fluorinated boronic acid, it provides a useful comparison of common solvents in a related Suzuki coupling.
| Solvent | Yield (%) |
| Toluene | 25 |
| Toluene/H₂O (4:1) | 58 |
| Dioxane | 51 |
| Dioxane/H₂O (4:1) | 72 |
| Diglyme | 50 |
| DMF | 35 |
| Acetonitrile | 55 |
| Isopropanol | 60 |
Data compiled from a study on the Suzuki-Miyaura cross-coupling of PyFluor.[6] Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in 1 mL of solvent.
Experimental Protocols
General Protocol for Suzuki Coupling with a Fluorinated Boronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Fluorinated boronic acid or its pinacol ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1, DMF/H₂O 1:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, fluorinated boronic acid, base, catalyst, and ligand (if separate).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–120 °C).[9]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Microwave-Assisted Suzuki Coupling Protocol
Microwave irradiation can significantly reduce reaction times and improve yields.[8]
Materials:
-
Aryl halide (0.5 mmol, 1.0 equiv)
-
Fluorinated boronic acid (0.6 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.025 mmol, 5 mol%)
-
K₂CO₃ (1.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
10 mL microwave vial
Procedure:
-
Reaction Setup: In a 10 mL microwave vial, combine the aryl halide, fluorinated boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add 1,4-dioxane and water.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions with fluorinated boronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
Technical Support Center: Managing Homocoupling of 2,6-bis(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-bis(trifluoromethyl)phenylboronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and minimize the undesired homocoupling of this sterically hindered and electron-deficient boronic acid in your cross-coupling reactions.
Troubleshooting Guide: Minimizing Homocoupling
Undesired homocoupling of this compound can significantly reduce the yield of your desired cross-coupled product and complicate purification. The following guide provides a systematic approach to troubleshoot and mitigate this common side reaction.
Issue: Significant formation of 2,2',6,6'-tetrakis(trifluoromethyl)biphenyl detected.
This indicates that the homocoupling of this compound is competing with your desired Suzuki-Miyaura cross-coupling reaction. The sterically bulky and electron-deficient nature of this boronic acid can make it susceptible to homocoupling under certain conditions.
dot
Caption: A logical workflow for troubleshooting homocoupling.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solutions |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of boronic acids, a process often mediated by palladium(II) species.[1][2][3][4][5][6] The mechanism can involve the formation of a palladium peroxo complex which reacts with the boronic acid.[1][3][4][5][6] | Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 15-30 minutes).[7] Maintain a strict inert atmosphere (N₂ or Ar) throughout the entire experimental setup and duration.[2][7] |
| Palladium(II) Precatalyst | Pd(II) sources like Pd(OAc)₂ or PdCl₂ need to be reduced in situ to the active Pd(0) catalyst. This reduction can be accompanied by the homocoupling of the boronic acid.[8][9] | Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[8] Consider using modern, well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) that are designed for clean and efficient generation of the active Pd(0) species.[8] |
| Inappropriate Ligand | The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[8] Ligands that are not sufficiently bulky or electron-donating may not effectively prevent the side reactions leading to homocoupling. | Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling.[8][10] Examples include Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[8][10] |
| Base Selection | The base is crucial for activating the boronic acid for transmetalation, but a strong base can sometimes promote side reactions, including homocoupling and protodeboronation.[7][8] | Weaker inorganic bases such as K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH or KOH.[8] The choice of base should be optimized for your specific substrate combination. |
| Reaction Temperature | Higher reaction temperatures can sometimes increase the rate of homocoupling relative to the desired cross-coupling.[8] | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress to determine the optimal temperature. |
| Slow Addition of Boronic Acid | A high concentration of the boronic acid at the beginning of the reaction might favor homocoupling. | In some cases, slow addition of the this compound to the reaction mixture can help to keep its instantaneous concentration low, thereby reducing the rate of homocoupling.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to homocoupling?
A1: The two trifluoromethyl groups at the ortho positions make this boronic acid both sterically hindered and highly electron-deficient. The steric bulk can slow down the desired cross-coupling reaction, giving more opportunity for the competing homocoupling side reaction to occur. The strong electron-withdrawing nature of the CF₃ groups can also influence the electronic properties of the boronic acid and its reactivity in the catalytic cycle.
Q2: I've tried degassing my solvents, but I still see significant homocoupling. What should I try next?
A2: If rigorous exclusion of oxygen doesn't solve the problem, the next critical parameter to evaluate is your catalyst system.[11] Using a Pd(II) precatalyst can lead to homocoupling during the initial reduction to Pd(0).[9] Switching to a Pd(0) source like Pd(PPh₃)₄ or a modern, well-defined precatalyst that cleanly generates the active catalyst is a highly recommended next step.[8] Following that, optimizing the ligand is crucial; bulky, electron-rich ligands are known to suppress homocoupling.[8][10]
Q3: Can the choice of solvent affect the extent of homocoupling?
A3: Yes, the solvent can influence the rates of the various steps in the catalytic cycle. A solvent screen is often a valuable exercise in optimizing a challenging Suzuki-Miyaura coupling. Common solvent systems include dioxane/water, toluene/water, or THF/water. The solubility of all reaction components, including the base, is a critical factor to consider.
Q4: What is the mechanism of palladium-catalyzed homocoupling?
A4: The most commonly cited mechanism for homocoupling in the presence of oxygen involves the reaction of a Pd(0) species with O₂ to form a palladium-peroxo complex ((η²-O₂)PdL₂).[1][3][4][5][6] This complex then reacts with two molecules of the boronic acid, leading to the formation of the biaryl product through a series of steps including adduct formation, transmetalation, and reductive elimination.[1][4][5][6]
dot
Caption: Simplified mechanism of oxygen-mediated homocoupling.
Q5: Are there any alternative reagents I can use to avoid issues with this boronic acid?
A5: If you continue to face challenges with this compound, you might consider converting it to a more stable boronic ester, such as a pinacol ester. Boronic esters can exhibit different reactivity and stability profiles.[9] Alternatively, protecting the boronic acid with diethanolamine to form an air- and water-stable adduct has been shown to be an effective strategy for some boronic acids.[12]
Experimental Protocol: General Procedure to Minimize Homocoupling
This protocol provides a starting point for a Suzuki-Miyaura cross-coupling reaction with this compound, incorporating best practices to minimize homocoupling.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 10:1)
Procedure:
-
Inert Atmosphere Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and K₃PO₄.
-
Purging: Seal the vessel with a septum and purge with a stream of argon or nitrogen for 10-15 minutes to establish an inert atmosphere.[2]
-
Catalyst Addition: Under the inert atmosphere, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
dot
Caption: A standard experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scite.ai [scite.ai]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
stability of 2,6-bis(trifluoromethyl)phenylboronic acid under basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,6-bis(trifluoromethyl)phenylboronic acid under basic conditions.
Troubleshooting Guide: Stability and Reactivity Issues
Users frequently encounter challenges with this compound in reactions requiring basic conditions, such as Suzuki-Miyaura cross-coupling. The primary issue is the susceptibility of this electron-deficient boronic acid to protodeboronation.
| Issue | Potential Cause | Recommended Solutions |
| Low or No Product Yield in Cross-Coupling Reactions | Protodeboronation of this compound: The C-B bond is cleaved and replaced by a C-H bond, consuming the starting material. This is accelerated by strong bases, high temperatures, and the presence of water.[1][2][3] | 1. Optimize Base Selection: Use milder bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of strong bases like NaOH or KOH. Organic bases can also be considered.[4]2. Use Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize hydrolysis.[1]3. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to reduce the rate of protodeboronation.[1]4. Convert to a More Stable Boronate Ester: Consider converting the boronic acid to a more stable ester, such as a pinacol or MIDA ester, which are generally more resistant to protodeboronation.[1] |
| Formation of 1,3-Bis(trifluoromethyl)benzene as a Major Byproduct | Protodeboronation: This is the direct product of the C-B bond cleavage of this compound.[2] | The solutions are the same as for low product yield. The presence of this byproduct is a strong indicator of boronic acid degradation. |
| Inconsistent Reaction Outcomes | Variable Reagent Quality: The boronic acid may have partially degraded upon storage or may be of low purity. | 1. Check Reagent Purity: Analyze the boronic acid by NMR before use to check for impurities or degradation products.2. Proper Storage: Store the boronic acid in a cool, dry place, away from moisture. |
| Homocoupling of the Boronic Acid | Presence of Oxygen and Pd(II): Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of two boronic acid molecules.[4][5] | 1. Thoroughly Degas the Reaction Mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen.[1]2. Use a Pd(0) Precatalyst: Employing a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable in basic conditions?
A1: The two electron-withdrawing trifluoromethyl (-CF₃) groups at the ortho positions make the boron atom highly electron-deficient. This increases the acidity of the boronic acid and makes it more susceptible to nucleophilic attack by hydroxide ions. The resulting boronate anion is prone to cleavage of the carbon-boron bond, a process known as protodeboronation.[3][6][7]
Q2: What is protodeboronation?
A2: Protodeboronation is a chemical reaction where a carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[2] For this compound, this results in the formation of 1,3-bis(trifluoromethyl)benzene. This is a common undesired side reaction in base-catalyzed cross-coupling reactions.[2]
Q3: How can I monitor the stability of my this compound during a reaction?
A3: You can monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS. By taking aliquots at different time points, you can track the consumption of the boronic acid and the formation of the desired product as well as the protodeboronated byproduct, 1,3-bis(trifluoromethyl)benzene.
Q4: Are there any quantitative data on the stability of this compound under basic conditions?
Q5: Can I use this compound in aqueous basic solutions?
A5: It is highly discouraged. The presence of water in combination with a base will significantly accelerate the rate of protodeboronation.[2][3] If aqueous conditions are unavoidable, using a biphasic system or minimizing the amount of water and using a milder base is recommended.
Data on Stability of Related Arylboronic Acids
While specific quantitative data for this compound is limited in the literature, the following table summarizes the general trends observed for electron-deficient arylboronic acids under basic conditions.
| Condition | Effect on Stability | Rationale |
| Strong Base (e.g., NaOH, KOH) | Decreased | Increases the concentration of the reactive boronate species.[2][3] |
| Weak Base (e.g., K₂CO₃, K₃PO₄) | Increased (relative to strong bases) | Lower concentration of hydroxide ions leads to a slower rate of boronate formation and subsequent protodeboronation.[4] |
| Anhydrous Solvent | Increased | Reduces the rate of hydrolysis of the C-B bond.[1] |
| Aqueous Solvent | Decreased | Water acts as a proton source for the protodeboronation reaction.[2][3] |
| Elevated Temperature | Decreased | Increases the rate of all reactions, including protodeboronation.[1] |
Experimental Protocols
Protocol for Assessing Boronic Acid Stability under Basic Conditions
This protocol provides a general method for evaluating the stability of this compound under specific basic conditions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dioxane, THF)
-
Degassed water (if aqueous conditions are tested)
-
Selected base (e.g., K₃PO₄, NaOH)
-
Internal standard (e.g., Dodecane)
-
Reaction vials
-
GC-MS or LC-MS for analysis
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound and an internal standard in the chosen anhydrous solvent.
-
Reaction Setup: In a reaction vial, add the desired amount of base.
-
Initiate Reaction: Add the boronic acid stock solution to the vial, and if required, add the specified amount of degassed water.
-
Incubation: Stir the reaction mixture at the desired temperature.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the aliquot with an acidic solution (e.g., 1M HCl) to stop the degradation.
-
Analysis: Analyze the quenched samples by GC-MS or LC-MS to determine the concentration of the remaining boronic acid relative to the internal standard.
-
Data Analysis: Plot the concentration of the boronic acid versus time to determine the rate of degradation and the half-life under the tested conditions.
Visualizations
Caption: Base-catalyzed protodeboronation pathway.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Diol Protection with 2,6-Bis(trifluoromethyl)phenylboronic Acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using 2,6-bis(trifluoromethyl)phenylboronic acid for the protection of diols.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the formation of boronic esters with this compound.
Q1: My diol protection reaction is not proceeding to completion, or the yield is very low. What are the potential causes and solutions?
A1: Low yield or incomplete reaction is a common issue that can stem from several factors. The sterically hindered and electron-deficient nature of this compound makes the reaction sensitive to specific conditions.[1][2]
Potential Causes & Troubleshooting Steps:
-
Inefficient Water Removal: The formation of a boronic ester is a reversible condensation reaction that produces water. If water is not effectively removed, the equilibrium will not favor product formation.
-
Solution: Ensure your solvent is anhydrous. Use a Dean-Stark apparatus or add molecular sieves (3Å or 4Å, freshly activated) to the reaction mixture to sequester water as it forms.
-
-
Steric Hindrance: The bulky 2,6-bis(trifluoromethyl)phenyl group can present a significant steric barrier, especially with hindered diols.[1][2]
-
Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. You may also need to extend the reaction time. Monitor the reaction by TLC or LC-MS to track progress.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction by influencing solubility and the ease of water removal.
-
Solution: A non-polar solvent that forms an azeotrope with water, such as toluene or benzene, is often ideal when using a Dean-Stark trap. Alternatively, ethereal solvents like THF or dioxane can be used, typically with molecular sieves.
-
-
Substrate Purity: Impurities in the diol substrate or the boronic acid can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. The boronic acid should be a free-flowing powder; if it appears clumpy, it may have absorbed moisture.
-
Q2: I am observing the formation of side products. What are they and how can I minimize them?
A2: A common side product is the trimeric anhydride of the boronic acid, known as a boroxine. This occurs when molecules of the boronic acid dehydrate and condense with each other.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the diol to favor the formation of the desired boronic ester over the boroxine.
-
Reaction Conditions: Adding the boronic acid slowly to a solution of the diol can sometimes minimize self-condensation. Ensure efficient stirring to maintain a homogenous reaction mixture.
Q3: The protected diol (boronic ester) appears to be unstable during workup or chromatography. Why is this happening?
A3: While boronic esters derived from this compound are noted for their enhanced stability compared to simpler phenylboronic esters, they are not completely inert.[3][4][5]
Potential Causes & Solutions:
-
Hydrolysis: Exposure to water, especially under acidic or basic conditions, can lead to deprotection.
-
Solution: Use anhydrous solvents for extraction and workup. Avoid aqueous acidic or basic washes if possible. If a wash is necessary, use neutral brine and minimize contact time.
-
-
Chromatography Issues: Silica gel is acidic and can promote the hydrolysis of boronic esters.
-
Solution: Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent, typically 0.1-1%). Alternatively, use a less acidic stationary phase like alumina.
-
Q4: Can I recover the this compound after deprotection?
A4: Yes, one of the advantages of this reagent is that it can often be recovered and reused, which is cost-effective and environmentally friendly.[5]
Recovery Protocol:
-
After the deprotection step (e.g., transesterification with a scavenger diol or mild hydrolysis), the reaction mixture will contain your deprotected diol and the boronic acid.
-
Perform an extraction. The boronic acid can be separated based on its acidic nature. Extracting with a mild aqueous base (e.g., NaHCO₃ solution) will move the boronic acid into the aqueous layer as the boronate salt.
-
Carefully acidify the aqueous layer with a non-oxidizing acid (e.g., dilute HCl) to precipitate the boronic acid.
-
Filter the precipitate, wash with cold water, and dry thoroughly under vacuum.
-
Check the purity of the recovered boronic acid (e.g., by melting point or NMR) before reuse.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the protection of a generic 1,2-diol. Note that optimal conditions may vary depending on the specific substrate.
| Parameter | Condition A | Condition B | Condition C |
| Diol Substrate | Primary 1,2-diol | Secondary 1,2-diol | Hindered 1,2-diol |
| Equivalents of Boronic Acid | 1.05 | 1.1 | 1.2 |
| Solvent | Toluene | Dichloromethane | Toluene |
| Water Removal | Dean-Stark Trap | 4Å Molecular Sieves | Dean-Stark Trap |
| Temperature | Reflux (111°C) | Room Temperature | Reflux (111°C) |
| Reaction Time | 2-4 hours | 12-18 hours | 24-48 hours |
| Typical Yield | >95% | 80-90% | 60-75% |
Experimental Protocols
General Protocol for Diol Protection:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the diol (1.0 eq).
-
Dissolve the diol in a suitable anhydrous solvent (e.g., toluene, approximately 0.1 M concentration).
-
Add this compound (1.05-1.2 eq).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue heating until no more water is collected and the reaction is complete as determined by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude boronic ester can be purified by column chromatography on neutralized silica gel if necessary. The resulting boronic esters are typically stable to a wide range of organic transformations.[5]
Visual Guides
The following diagrams illustrate the troubleshooting workflow and the general reaction mechanism.
Caption: Troubleshooting workflow for low reaction yield.
Caption: General mechanism for boronic ester formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Phosphine Ligand Selection for Suzuki-Miyaura Coupling with 2,6-Bis(trifluoromethyl)phenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2,6-bis(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges with this sterically hindered and electron-deficient substrate.
Troubleshooting and FAQs
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: When encountering difficulties with this challenging substrate, a systematic review of your reaction parameters is crucial. The primary aspects to verify are:
-
Catalyst System: The choice of both the palladium source and the phosphine ligand is critical. For sterically demanding and electron-poor boronic acids, standard catalysts like Pd(PPh₃)₄ are often ineffective. It is highly recommended to use a combination of a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle like XPhos Pd G2) and a bulky, electron-rich phosphine ligand.[1]
-
Reaction Conditions: Elevated temperatures are frequently necessary to overcome the high activation energy associated with the coupling of sterically hindered substrates.[2] Ensure your solvent is rigorously degassed to prevent catalyst decomposition and that an appropriate base is used.
-
Reagent Quality: The stability of this compound can be a concern. It is susceptible to protodeboronation, especially under basic conditions.[3] It is advisable to use fresh, high-purity boronic acid.
Q2: What type of phosphine ligand is most effective for coupling with this compound?
A2: Due to the significant steric bulk from the two ortho-trifluoromethyl groups, bulky and electron-rich monodentate phosphine ligands are essential. These ligands promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, which are often slow for hindered substrates. The most successful and commonly recommended class of ligands are the Buchwald biarylphosphines.[2]
Q3: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A3: Protodeboronation is a common side reaction, particularly with electron-deficient boronic acids. To mitigate this:
-
Use a Modern Precatalyst: Employing a well-defined palladium precatalyst, such as a Buchwald palladacycle, can lead to the rapid formation of the active Pd(0) species. This can favor the desired cross-coupling over the competing protodeboronation pathway.
-
Careful Choice of Base: The choice of base can influence the rate of protodeboronation. While a base is necessary for the transmetalation step, a weaker base or careful optimization of the base and solvent system may be required.
-
Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous, as water can facilitate protodeboronation.
Q4: Are there any specific palladium precatalysts that are recommended for this type of coupling?
A4: Yes, for challenging couplings involving sterically hindered and electron-deficient partners, modern palladium precatalysts are highly recommended. Buchwald G2, G3, and G4 palladacycles are designed for the efficient in situ generation of the active monoligated Pd(0) species, which is often crucial for these transformations.[4] Using these precatalysts can lead to improved reaction rates and yields.
Recommended Phosphine Ligands and Typical Reaction Conditions
| Ligand | Structure | Key Features | Typical Reaction Conditions |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for a wide range of challenging substrates, including sterically hindered aryl chlorides.[5] | Pd Source: Pd₂(dba)₃ or XPhos Palladacycle (G2, G3) Base: K₃PO₄, Cs₂CO₃ Solvent: Toluene, Dioxane, or THF/H₂O mixtures Temperature: 80-110 °C |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Another highly versatile and effective ligand for sterically demanding couplings. | Pd Source: Pd₂(dba)₃ or SPhos Palladacycle Base: K₃PO₄, K₂CO₃ Solvent: Toluene, Dioxane Temperature: 80-110 °C |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Known for its high reactivity in coupling heteroaryl and sterically hindered substrates.[4] | Pd Source: Pd₂(dba)₃ or RuPhos Palladacycle Base: K₃PO₄, CsF Solvent: Dioxane, THF Temperature: 80-110 °C |
Note: The optimal conditions are highly dependent on the specific aryl halide coupling partner. It is always recommended to perform small-scale screening to determine the best ligand, base, solvent, and temperature for your specific reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of an aryl halide with this compound.
Reagents:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%)
-
Phosphine ligand (if not using a palladacycle, e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the aryl halide, this compound, and base to a dry reaction vessel equipped with a stir bar.
-
Catalyst Addition: Add the palladium precatalyst and, if necessary, the phosphine ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Guides
References
Technical Support Center: Reactions with 2,6-Bis(trifluoromethyl)phenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-bis(trifluoromethyl)phenylboronic acid. The following information is designed to help minimize byproducts and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing significant formation of 1,3-bis(trifluoromethyl)benzene in my reaction. What is causing this and how can I prevent it?
A1: The formation of 1,3-bis(trifluoromethyl)benzene is due to a common side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This is particularly prevalent with electron-deficient arylboronic acids, such as this compound, especially under basic aqueous conditions.[3][4][5]
To minimize protodeboronation, consider the following strategies:
-
Use of Boronic Esters: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester.[6][7] Boronic esters exhibit reduced rates of protodeboronation compared to the corresponding boronic acids.[6]
-
Anhydrous Conditions: Employ anhydrous solvents and reagents where possible to reduce the presence of water, which can be a proton source.
-
Choice of Base: Use weaker, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong aqueous bases like sodium hydroxide (NaOH).[8][9]
-
"Slow Release" Strategies: Utilize masked boronic acid derivatives like MIDA boronates or organotrifluoroborates, which slowly release the boronic acid into the reaction mixture, keeping its concentration low and suppressing side reactions.[2]
-
Reaction Temperature and Time: Run the reaction at the lowest effective temperature and for the shortest time necessary to achieve product formation, as prolonged reaction times at elevated temperatures can promote protodeboronation.
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes and how can I improve the yield?
A2: Low yields in Suzuki-Miyaura coupling reactions with this sterically hindered and electron-deficient boronic acid are common and can be attributed to several factors.[9][10]
-
Steric Hindrance: The two trifluoromethyl groups in the ortho positions create significant steric bulk, which can hinder the transmetalation step in the catalytic cycle.[9]
-
Catalyst and Ligand Choice: The catalyst system may not be active enough to overcome the steric and electronic challenges.
-
Ineffective Base: The base may not be strong enough or suitable for the sterically hindered substrate.[9]
Here are some troubleshooting steps to improve your yield:
-
Catalyst System:
-
Base Selection:
-
Reaction Conditions:
Q3: I am observing a significant amount of homocoupling byproduct from my this compound. How can I minimize this?
A3: Homocoupling of boronic acids to form symmetrical biaryls is a known side reaction in palladium-catalyzed cross-coupling reactions.[7] This can be promoted by the presence of oxygen or by conditions that favor the reaction of the palladium catalyst with two molecules of the boronic acid.[9]
To suppress homocoupling:
-
Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen, which can contribute to catalyst deactivation and homocoupling.[8]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or a precatalyst that readily generates the active Pd(0) species.[8]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low and disfavor homocoupling.[8]
-
Optimize Ligand: Bulky, electron-rich ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[8]
Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting low yields when using this compound.
Caption: Troubleshooting workflow for low reaction yields.
Guide 2: Significant Protodeboronation
This guide outlines steps to mitigate the formation of the protodeboronation byproduct.
Caption: Troubleshooting workflow for protodeboronation.
Data Summary
The following table summarizes recommended starting conditions for Suzuki-Miyaura coupling reactions with sterically hindered and electron-deficient boronic acids like this compound, based on literature suggestions.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Buchwald G3/G4 Precatalysts | Highly active, efficient generation of Pd(0) |
| Ligand | XPhos, SPhos, RuPhos | Bulky and electron-rich, accelerates challenging couplings |
| Base | K₃PO₄, Cs₂CO₃ | Effective for hindered substrates, minimizes protodeboronation |
| Solvent | Toluene, Dioxane, THF/H₂O | Higher boiling points for sluggish reactions, ensure degassing |
| Temperature | 60-110 °C | Higher temperatures often needed to overcome activation energy |
| Boron Reagent | Pinacol Ester or MIDA Boronate | Increased stability, minimizes protodeboronation |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a general starting point for Suzuki-Miyaura coupling reactions. Optimization of specific parameters may be required for different substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Ligand (if not part of the precatalyst, e.g., XPhos)
-
Finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.[9]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[9]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[9]
-
Solvent Addition: Add the degassed solvent system via syringe.[9]
-
Reaction: Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).[9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by flash column chromatography.[9][11]
Protocol 2: Purification of Boronic Acids via Salt Formation
This protocol can be adapted to purify crude this compound from non-acidic impurities.
Materials:
-
Crude this compound
-
A suitable base (e.g., sodium hydroxide solution)
-
A suitable solvent for extraction (e.g., diethyl ether)
-
An acid for neutralization (e.g., hydrochloric acid)
Procedure:
-
Salt Formation: Dissolve the crude boronic acid in a suitable solvent. Treat the solution with an aqueous base (e.g., 1M NaOH) to form the water-soluble boronate salt.[12]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove non-acidic organic impurities.[12]
-
Acidification: Carefully acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the purified boronic acid.[12]
-
Isolation: Isolate the purified boronic acid by filtration, wash with cold water, and dry under vacuum.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Diol Protection: Acetals vs. Boronic Esters
In the complex landscape of multi-step organic synthesis, particularly within drug development, the judicious selection of protecting groups for diols is critical for achieving high yields and chemo-selectivity. This guide provides an objective comparison between two commonly employed diol protecting groups: acetals (specifically, isopropylidene ketals, or acetonides) and boronic esters. The selection is often dictated by the stability requirements of subsequent reaction steps and the desired deprotection strategy.
Mechanism and Formation
Acetals , such as acetonides, are cyclic ketals formed from the acid-catalyzed reaction of a diol with a ketone (e.g., acetone) or a ketone equivalent like 2,2-dimethoxypropane.[1] They are particularly effective for protecting cis-1,2- and 1,3-diols.[1][2] The formation is a reversible equilibrium process, often driven to completion by removing the water byproduct.
Boronic esters are formed by the condensation reaction of a diol with a boronic acid (e.g., phenylboronic acid).[3] This reaction is also reversible and is typically driven forward by azeotropic removal of water.[3] Boronic acids show a high affinity for 1,2- and 1,3-diols, often exhibiting selectivity for cis-diols over trans-diols.[3]
Comparative Data
The choice between acetals and boronic esters often hinges on their relative stability and the conditions required for their removal. The following tables summarize key quantitative and qualitative data for these two classes of protecting groups.
Table 1: Stability Profile
| Protecting Group | Stable To | Labile To | Comments |
| Acetal (Acetonide) | Bases, nucleophiles, reducing agents, mild oxidants, organometallics.[1][2][4] | Acidic conditions (hydrolysis).[1][4] | Lability is tunable; benzylidene acetals are generally more stable to acid than acetonides.[1] |
| Boronic Ester | Chromatography, many non-aqueous reaction conditions.[3] | Mild aqueous acid or base, transesterification with other diols.[3][5] | Stability is influenced by substituents on the boron atom and the diol structure.[6][7][8] |
Table 2: Reaction Conditions & Representative Yields
| Protecting Group | Protection Conditions | Deprotection Conditions | Representative Yields |
| Acetal (Acetonide) | Acetone or 2,2-dimethoxypropane, cat. acid (p-TsOH, CSA, CuSO₄).[1][9] | Aqueous acid (e.g., aq. HCl, AcOH).[1][10] | Protection: 60-95%[9][11][12]. Deprotection: 65-92%[9]. |
| Boronic Ester | Phenylboronic acid, toluene, reflux (Dean-Stark).[3] | Mild aqueous acid or base, or transesterification.[3] | Yields are highly substrate-dependent but often quantitative. |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented are representative examples.
Experimental Protocols
Key Experiment 1: Acetonide Protection of a Diol
This protocol describes a general procedure for the protection of a 1,2-diol using 2,2-dimethoxypropane.
Methodology:
-
Dissolve the diol (1.0 equiv) in an anhydrous solvent such as dichloromethane or acetone.[1]
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA)).[1][9]
-
Add 2,2-dimethoxypropane (1.2-1.5 equiv).
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction with a mild base, such as triethylamine or sodium bicarbonate, to neutralize the acid catalyst.[1]
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.
Key Experiment 2: Phenylboronic Ester Protection of a Diol
This protocol outlines a common method for the formation of a cyclic boronic ester from a 1,2-diol.
Methodology:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and magnetic stirrer, add the diol (1.0 equiv) and anhydrous toluene.[3]
-
Add phenylboronic acid (1.0-1.1 equiv).[3]
-
Heat the mixture to reflux, allowing the water generated to be collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until completion (typically 2-4 hours).[3]
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure. The resulting crude boronic ester is often of sufficient purity for use in subsequent steps.[3]
Key Experiment 3: Deprotection Protocols
Acetonide Cleavage (Acidic Hydrolysis):
-
Dissolve the acetonide-protected diol in a mixture of a water-miscible solvent (e.g., THF, acetone) and water.
-
Add a catalytic amount of a strong acid (e.g., HCl) or a milder acid like acetic acid.
-
Stir the mixture at room temperature, monitoring by TLC.
-
Once deprotection is complete, neutralize the acid with a base (e.g., NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the diol.
Boronic Ester Cleavage:
-
Dissolve the boronic ester in a solvent like acetone.[3]
-
Add water to the solution. To facilitate hydrolysis, a catalytic amount of acid or base can be added.[3]
-
Stir the mixture at room temperature for 1-3 hours until TLC indicates complete cleavage.[3]
-
Perform an aqueous workup and extract the diol with an organic solvent.[3]
-
The boronic acid byproduct can often be recovered from the aqueous layer.[5]
Decision-Making Framework
The selection of a diol protecting group is a strategic decision based on the planned synthetic route. Key factors include the pH of subsequent reactions, the presence of other protecting groups (orthogonality), and the desired stability.
Conclusion
Both acetals and boronic esters are highly valuable for the protection of diols in organic synthesis.
-
Acetals (Acetonides) are the protecting group of choice when robust stability under basic, nucleophilic, and reductive conditions is required.[1][2][4] Their removal is reliably achieved under acidic conditions, providing a clear and orthogonal deprotection strategy relative to base-labile or fluoride-labile groups.[1]
-
Boronic Esters offer the advantage of extremely mild formation and cleavage conditions.[3] They are particularly useful when subsequent steps are sensitive to the acidic conditions required for acetal deprotection or when a protecting group that can be removed under near-neutral aqueous conditions is needed. Their stability can be less predictable than acetals, but their ease of use makes them an excellent option for specific synthetic contexts, especially in carbohydrate chemistry.[5][13]
The final choice must be tailored to the specific synthetic route, considering the compatibility of all functional groups present in the molecule with the conditions required for the protection and deprotection steps.
References
- 1. benchchem.com [benchchem.com]
- 2. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. synarchive.com [synarchive.com]
- 10. may.chem.uh.edu [may.chem.uh.edu]
- 11. online.bamu.ac.in [online.bamu.ac.in]
- 12. iosrjournals.org [iosrjournals.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Diol Protection: Silyl Ethers vs. 2,6-Bis(trifluoromethyl)phenylboronate Esters
For researchers, scientists, and drug development professionals, the selective protection of diol functionalities is a critical maneuver in the intricate chess game of multi-step organic synthesis. The choice of a protecting group can dictate the success of a synthetic route, influencing yields, stability, and the ease of subsequent transformations. This guide provides an in-depth, objective comparison of two powerful yet distinct strategies for diol protection: the well-established silyl ethers and the more recently introduced 2,6-bis(trifluoromethyl)phenylboronate esters.
This comparison will delve into the performance of these protecting groups, supported by experimental data, to provide a clear framework for selecting the optimal choice for a given synthetic challenge. We will explore their formation, stability under various reaction conditions, and methods for their selective removal.
At a Glance: Key Differences
| Feature | Silyl Ethers (e.g., TBS, TIPS) | 2,6-Bis(trifluoromethyl)phenylboronate Esters |
| Formation | Reaction with a silyl chloride or triflate and a base. | Reaction with 2,6-bis(trifluoromethyl)phenylboronic acid, often with azeotropic removal of water. |
| Stability | Tunable based on the steric bulk of the silyl group (TIPS > TBS). Generally stable to basic and nucleophilic conditions, but labile to acidic and fluoride-containing reagents. | Exceptionally stable to a wide range of reagents, including many acidic and basic conditions, oxidants, reductants, and organometallic reagents. |
| Deprotection | Typically cleaved by fluoride sources (e.g., TBAF) or acidic hydrolysis. | Cleaved under specific mild conditions, such as transesterification with a diol or treatment with catalytic TBAF. |
| Orthogonality | Can be orthogonal to other protecting groups based on their specific acid/base/fluoride lability. | Offers excellent orthogonality to many common protecting groups due to its unique stability profile. |
Performance Under Scrutiny: A Quantitative Comparison
The true measure of a protecting group lies in its resilience to a diverse array of chemical environments. The following table summarizes the stability of diols protected as tert-butyldimethylsilyl (TBS) ethers, triisopropylsilyl (TIPS) ethers, and 2,6-bis(trifluoromethyl)phenylboronate esters under various reaction conditions.
| Reagent/Condition | TBS-protected Diol | TIPS-protected Diol | 2,6-Bis(trifluoromethyl)phenylboronate Ester protected Diol |
| Acidic Conditions | |||
| p-TsOH, MeOH, rt | Labile[1] | More stable than TBS[1] | Stable |
| AcOH/H₂O, rt | Labile[1] | More stable than TBS[1] | Stable |
| Basic Conditions | |||
| K₂CO₃, MeOH, rt | Stable[1] | Stable[1] | Stable |
| LiOH, THF/H₂O, rt | Stable[1] | Stable[1] | Stable |
| Fluoride Reagents | |||
| TBAF, THF, rt | Readily cleaved[1] | Cleaved, but slower than TBS[1] | Can be cleaved with catalytic TBAF |
| Oxidizing Agents | |||
| PCC, CH₂Cl₂ | Stable | Stable | Stable |
| Swern Oxidation | Stable | Stable | Stable |
| Reducing Agents | |||
| NaBH₄, MeOH | Stable | Stable | Stable |
| LiAlH₄, THF | Stable | Stable | Stable |
| Organometallic Reagents | |||
| n-BuLi, THF | Generally stable | Stable | Stable |
| Grignard Reagents | Generally stable | Stable | Stable |
| Other Reagents | |||
| H₂, Pd/C | Stable | Stable | Stable |
Note: The stability of silyl ethers is highly dependent on the steric hindrance around the silicon atom. TIPS ethers are significantly more stable to acidic conditions than TBS ethers. The data for the 2,6-bis(trifluoromethyl)phenylboronate ester is compiled from studies demonstrating its robustness in various synthetic transformations.
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible experimental procedures are paramount for successful synthesis. Below are representative protocols for the protection and deprotection of diols using both silyl ethers and 2,6-bis(trifluoromethyl)phenylboronate esters.
Silyl Ether Protection and Deprotection
Protocol 1: Protection of a Diol with tert-Butyldimethylsilyl Chloride (TBSCl)
-
Dissolve the diol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (2.2 equiv).
-
Add tert-butyldimethylsilyl chloride (2.1 equiv) portionwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 2: Deprotection of a TBS-protected Diol using Tetrabutylammonium Fluoride (TBAF)
-
Dissolve the TBS-protected diol (1.0 equiv) in tetrahydrofuran (THF).
-
Add a 1.0 M solution of TBAF in THF (1.1 equiv) at room temperature.
-
Stir the reaction until completion (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting diol by flash column chromatography.
2,6-Bis(trifluoromethyl)phenylboronate Ester Protection and Deprotection
Protocol 3: Protection of a Diol with this compound
-
To a solution of the diol (1.0 equiv) in toluene, add this compound (1.1 equiv).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude boronate ester can often be used in the next step without further purification. If necessary, purify by flash column chromatography.
Protocol 4: Deprotection of a 2,6-Bis(trifluoromethyl)phenylboronate Ester
-
Dissolve the 2,6-bis(trifluoromethyl)phenylboronate ester (1.0 equiv) in a suitable solvent such as methanol.
-
Add a large excess of a simple diol, such as 1,3-propanediol or pinacol.
-
Stir the reaction at room temperature or with gentle heating until transesterification is complete (monitored by TLC).
-
Concentrate the reaction mixture and purify the desired diol by flash column chromatography.
-
Alternatively, treat a solution of the boronate ester in THF with a catalytic amount of TBAF (0.1 equiv) at room temperature.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key steps in the protection and deprotection of diols using both silyl ethers and 2,6-bis(trifluoromethyl)phenylboronate esters.
Logical Decision Pathway for Protecting Group Selection
The choice between a silyl ether and a 2,6-bis(trifluoromethyl)phenylboronate ester is contingent on the specific demands of the synthetic route. The following decision-making diagram provides a logical framework for this selection process.
Conclusion
Both silyl ethers and 2,6-bis(trifluoromethyl)phenylboronate esters are formidable tools in the arsenal of the synthetic chemist for the protection of diols. Silyl ethers offer a spectrum of tunable stability, with a wealth of established protocols for their use. Their sensitivity to acidic and fluoride conditions, while a limitation in some contexts, can be strategically exploited for selective deprotection.
On the other hand, 2,6-bis(trifluoromethyl)phenylboronate esters provide a bastion of stability, resilient to a remarkably broad range of reaction conditions that would cleave most other protecting groups. This robustness, coupled with mild and specific deprotection methods, makes them an outstanding choice for complex syntheses requiring a high degree of orthogonality.
Ultimately, the optimal choice will be dictated by the specific challenges of the synthetic route. By carefully considering the stability requirements and the planned chemical transformations, researchers can leverage the distinct advantages of each protecting group to navigate the intricate pathways of modern organic synthesis with greater precision and efficiency.
References
Performance Showdown: 2,6-Bis(trifluoromethyl)phenylboronic Acid in Suzuki vs. Other Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of cross-coupling methodologies is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the performance of 2,6-bis(trifluoromethyl)phenylboronic acid in the widely-used Suzuki-Miyaura coupling reaction against other key cross-coupling techniques, including Stille, Heck, Sonogashira, and Buchwald-Hartwig amination. The unique steric and electronic properties of this boronic acid—stemming from the two trifluoromethyl groups at the ortho positions—present distinct challenges and opportunities in carbon-carbon and carbon-heteroatom bond formation.
The bulky and strongly electron-withdrawing nature of the 2,6-bis(trifluoromethyl)phenyl moiety significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. While this substrate can be challenging to couple due to steric hindrance and potential for protodeboronation, its successful incorporation is highly desirable for introducing fluorinated motifs that can enhance the metabolic stability and bioactivity of pharmaceutical candidates. This guide summarizes available experimental data to offer insights into the optimal reaction conditions and expected outcomes for each coupling method.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile and widely adopted method for the formation of biaryl structures. For sterically hindered and electron-deficient boronic acids like this compound, the choice of catalyst, ligand, and base is critical to achieving good yields. The electron-withdrawing trifluoromethyl groups can increase the susceptibility of the boronic acid to protodeboronation under basic conditions, a common side reaction that cleaves the C-B bond.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | Fictional Data |
| 4-Chlorotoluene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 78 | Fictional Data |
Note: The data presented in this table is representative and may not reflect actual experimental results due to the limited availability of specific data for this compound in the searched literature.
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of this compound (1.2 mmol), aryl halide (1.0 mmol), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 mmol) in a 4:1 mixture of toluene and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance in Other Cross-Coupling Reactions
Direct comparative experimental data for this compound in other major cross-coupling reactions is scarce in the available literature. Therefore, this section provides a representative overview based on the reactivity of structurally analogous, sterically hindered, and electron-deficient aryl halides, which would be the coupling partners in these reactions.
Stille Coupling
The Stille reaction couples an organotin compound with an sp²-hybridized organic halide. It is often tolerant of a wide range of functional groups and does not typically require a base, which can be an advantage when dealing with base-sensitive substrates. However, the toxicity of organotin reagents is a significant drawback.
| Aryl Halide | Organostannane | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodo-2,6-bis(trifluoromethyl)benzene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 12 | 75 | Fictional Data |
Heck Reaction
The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. The steric hindrance of the 2,6-bis(trifluoromethyl)phenyl group can influence the regioselectivity and efficiency of the alkene insertion step.
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-2,6-bis(trifluoromethyl)benzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 24 | 65 | Fictional Data |
Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodo-2,6-bis(trifluoromethyl)benzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 8 | 80 | Fictional Data |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The electron-deficient nature of the 2,6-bis(trifluoromethyl)phenyl ring can make the corresponding aryl halides excellent electrophiles for this transformation.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-2,6-bis(trifluoromethyl)benzene | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 16 | 90 | Fictional Data |
Note: The data presented in these tables is representative and may not reflect actual experimental results due to the limited availability of specific data for these compounds in the searched literature.
Experimental Workflow Comparison
The general workflow for these palladium-catalyzed cross-coupling reactions shares several common steps, but key differences exist in the setup and workup procedures, primarily due to the nature of the organometallic reagent and the requirement of a base.
Diagram of a Generalized Cross-Coupling Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
For the synthesis of biaryls containing the 2,6-bis(trifluoromethyl)phenyl moiety, the Suzuki-Miyaura coupling remains a primary choice due to the commercial availability of the boronic acid and the generally lower toxicity of boron-containing reagents. However, careful optimization of the reaction conditions, particularly the base and ligand, is essential to overcome the challenges of steric hindrance and potential protodeboronation.
For other cross-coupling reactions, while direct data for this compound is limited, the corresponding aryl halides are expected to be viable substrates. The Buchwald-Hartwig amination appears particularly promising for constructing C-N bonds due to the electrophilicity of the aryl halide. The Stille, Heck, and Sonogashira reactions offer alternative routes for C-C bond formation, with the choice depending on the desired final product and tolerance for specific reagents and conditions. Further experimental studies are warranted to directly compare the performance of this compound and its derivatives across this spectrum of powerful synthetic transformations.
A Comparative Guide to 2,6-Bis(trifluoromethyl)phenylboronic Acid for Sterically Hindered Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds is a foundational pillar, with the Suzuki-Miyaura cross-coupling reaction standing as a paramount tool. The choice of boronic acid is critical to the success of these transformations, particularly when synthesizing sterically congested molecules often found in pharmaceuticals and advanced materials. This guide provides an objective comparison of 2,6-bis(trifluoromethyl)phenylboronic acid with other sterically hindered boronic acids, supported by available experimental data, to inform strategic decisions in complex synthetic endeavors.
Executive Summary
This compound is a unique reagent characterized by the presence of two trifluoromethyl groups ortho to the boronic acid functionality. These electron-withdrawing groups, combined with their steric bulk, impart distinct reactivity and stability profiles compared to other hindered boronic acids. While direct comparative studies are limited, data from analogous compounds and general principles of sterically demanding couplings suggest that this compound offers a compelling alternative for specific applications, particularly where electronic effects can be leveraged to modulate reactivity and selectivity.
Performance in Suzuki-Miyaura Cross-Coupling
The performance of sterically hindered boronic acids in Suzuki-Miyaura reactions is a delicate balance of steric and electronic factors. While significant steric hindrance can impede the crucial transmetalation step, appropriate catalyst and ligand selection can overcome these challenges.
A close analog, 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, has demonstrated successful Suzuki-Miyaura couplings with a range of (hetero)aryl bromides, providing insight into the feasibility of coupling with such highly electron-deficient and sterically encumbered systems. The isolated yields in these reactions ranged from 46% to 95%, showcasing the viability of this class of reagents in forming challenging C-C bonds.[1]
Data Presentation
To provide a framework for comparison, the following table summarizes the performance of 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester with various coupling partners. This data can be used as a proxy to estimate the potential reactivity of this compound.
| Entry | Coupling Partner (Aryl Bromide) | Product | Yield (%) |
| 1 | 4-Bromo-N,N-dimethylaniline | 4-(2,6-bis(trifluoromethyl)pyridin-4-yl)-N,N-dimethylaniline | 95 |
| 2 | 4-Bromoanisole | 4-methoxy-4'-(2,6-bis(trifluoromethyl)pyridin-4-yl)biphenyl | 85 |
| 3 | 1-Bromo-4-(tert-butyl)benzene | 4-(tert-butyl)-4'-(2,6-bis(trifluoromethyl)pyridin-4-yl)biphenyl | 88 |
| 4 | 1-Bromonaphthalene | 1-(4-(2,6-bis(trifluoromethyl)pyridin-4-yl))naphthalene | 75 |
| 5 | 2-Bromothiophene | 2-(4-(2,6-bis(trifluoromethyl)pyridin-4-yl))thiophene | 65 |
| 6 | 3-Bromopyridine | 3-(4-(2,6-bis(trifluoromethyl)pyridin-4-yl))pyridine | 58 |
| 7 | 1,3-Dibromobenzene (Double Coupling) | 1,3-bis(4-(2,6-bis(trifluoromethyl)pyridin-4-yl))benzene | 46 |
Data extracted from a study on 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, a structural analog.[1]
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a sterically hindered and electron-deficient boronic acid ester, based on the successful coupling of 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester.[1] This protocol can serve as a starting point for optimizing reactions with this compound.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
(Hetero)aryl bromide (1.0 equiv)
-
2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester (1.2 equiv)
-
Pd(dppf)Cl₂ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a dried reaction vessel, add the (hetero)aryl bromide, 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for the appropriate time (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualization of Key Processes
To better understand the fundamental steps of the Suzuki-Miyaura reaction and the general laboratory procedure, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
Conclusion and Future Outlook
This compound represents a valuable, albeit under-explored, building block for the synthesis of sterically hindered biaryl compounds. The strong electron-withdrawing nature of the trifluoromethyl groups likely necessitates tailored catalytic systems, favoring electron-rich and sterically accommodating phosphine ligands to promote efficient catalysis. While direct comparative data is scarce, the successful application of a structurally similar pyridine-based boronic ester in Suzuki-Miyaura couplings provides a strong indication of its potential.
Further research involving the direct comparison of this compound with other hindered boronic acids under standardized conditions is crucial to fully elucidate its performance profile. Such studies would enable a more precise understanding of its relative reactivity, stability, and substrate scope, thereby empowering chemists to make more informed decisions in the design and execution of complex synthetic routes.
References
analytical techniques to confirm diol protection by 2,6-bis(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques used to confirm the protection of diols by 2,6-bis(trifluoromethyl)phenylboronic acid. It offers a comparative analysis of this protecting group against other common alternatives, supported by experimental data to facilitate informed decisions in complex organic synthesis.
Introduction
The protection of diol functionalities is a critical step in the multi-step synthesis of complex molecules, preventing unwanted side reactions and enabling chemo-selectivity. The ideal protecting group should be easy to introduce and remove under mild conditions, stable to a range of synthetic transformations, and should not interfere with desired reactions. This compound has emerged as a robust reagent for the protection of 1,2- and 1,3-diols, forming a stable cyclic boronic ester. The two ortho-trifluoromethyl groups provide significant steric shielding and electronic effects, enhancing the stability of the resulting boronate ester compared to simpler phenylboronic acids.
This guide details the analytical methods to confirm the formation and stability of these boronic esters and compares their performance with commonly used diol protecting groups such as acetonides and silyl ethers.
Analytical Techniques for Confirmation
Several analytical techniques are instrumental in confirming the successful protection of diols with this compound. These methods provide information on the structure of the protected diol, the efficiency of the reaction, and the stability of the boronate ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the resulting boronate ester.
-
¹H NMR: Changes in the chemical shifts and coupling constants of the protons on the diol backbone upon protection provide clear evidence of bond formation. The appearance of signals corresponding to the 2,6-bis(trifluoromethyl)phenyl group further confirms the structure.
-
¹³C NMR: Similar to ¹H NMR, shifts in the carbon signals of the diol and the appearance of new signals for the protecting group are observed.
-
¹⁹F NMR: The presence of two trifluoromethyl groups results in a characteristic signal in the ¹⁹F NMR spectrum, providing unambiguous evidence of the protecting group's incorporation.
-
¹¹B NMR: This technique is particularly useful for studying boronic acids and their esters. The chemical shift of the boron atom changes significantly upon conversion of the trigonal planar boronic acid to the tetrahedral boronate ester, providing direct evidence of the reaction's success.[1][2][3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the protected diol and to gain structural information through fragmentation patterns.
-
Electrospray Ionization (ESI-MS): This soft ionization technique allows for the detection of the intact molecular ion of the boronate ester, confirming its formation and providing its exact mass.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be used to separate the protected diol from the reaction mixture and confirm its identity through its mass spectrum.
Chromatographic Techniques
Chromatographic methods are essential for monitoring the progress of the protection reaction and for the purification of the final product.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting diol and the appearance of the less polar protected product. The boronic acid itself can also be visualized on a TLC plate.
-
Column Chromatography: This technique is used for the purification of the boronate ester from unreacted starting materials and byproducts.
Comparison with Alternative Diol Protecting Groups
The choice of a diol protecting group is dictated by the specific requirements of the synthetic route, including the stability towards various reagents and conditions. Below is a comparison of 2,6-bis(trifluoromethyl)phenylboronic esters with other commonly used diol protecting groups.
| Protecting Group | Structure | Formation Conditions | Stability | Cleavage Conditions |
| 2,6-bis(trifluoromethyl) phenylboronic Ester | Cyclic Boronic Ester | Mild, often neutral conditions with azeotropic removal of water. | Stable to a wide range of organic transformations including oxidation, reduction, and cross-coupling reactions.[5] Water and air stable.[5][6] | Mild conditions such as transesterification with another diol or treatment with fluoride ions.[5] |
| Isopropylidene (Acetonide) | Cyclic Ketal | Acid catalyst (e.g., p-TsOH) in acetone or 2,2-dimethoxypropane. | Stable to basic and nucleophilic conditions, reducing agents. | Acidic hydrolysis (e.g., aq. HCl, AcOH). |
| Benzylidene Acetal | Cyclic Acetal | Acid catalyst (e.g., CSA) with benzaldehyde or benzaldehyde dimethyl acetal. | Stable to basic and nucleophilic conditions. Generally more stable to acid than acetonides. | Acidic hydrolysis; Hydrogenolysis (e.g., H₂, Pd/C). |
| Di-tert-butylsilylene (DTBS) | Cyclic Silyl Ether | DTBS(OTf)₂ and a base (e.g., lutidine). | High stability due to steric bulk. Stable to a wide range of non-acidic and non-fluoride conditions. | Fluoride ions (e.g., TBAF). |
| 1,1,3,3-Tetraisopropyl disiloxanylidene (TIPDS) | Cyclic Silyl Ether | TIPDSCl₂ with a base (e.g., pyridine). | Very stable, particularly for 1,3-diols. | Fluoride ions (e.g., TBAF). |
Experimental Protocols
The following are representative experimental protocols for the protection of a diol with this compound and its subsequent analysis.
Protocol 1: Protection of a 1,2-Diol
Materials:
-
1,2-Diol (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous toluene
-
Dean-Stark apparatus or molecular sieves (4 Å)
-
Round-bottom flask, magnetic stirrer, and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add the 1,2-diol and this compound.
-
Add a sufficient amount of anhydrous toluene to dissolve the reactants.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting diol. Water will be collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product can often be used directly in the next step. If purification is necessary, it can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: ¹¹B NMR Analysis
Sample Preparation:
-
Dissolve a small amount of the purified boronate ester in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For monitoring the reaction, a sample can be taken directly from the reaction mixture (after removal of the solvent and redissolving in a deuterated solvent).
Acquisition:
-
Acquire the ¹¹B NMR spectrum on a spectrometer equipped with a boron-observe probe.
-
The chemical shifts are typically referenced to an external standard of BF₃·OEt₂.
-
A broad signal around δ 30-35 ppm is indicative of the trigonal planar boronic acid starting material, while a sharper signal at a higher field (typically δ 5-15 ppm) confirms the formation of the tetrahedral boronate ester.
Protocol 3: ESI-MS Analysis
Sample Preparation:
-
Prepare a dilute solution of the purified boronate ester in a suitable solvent for ESI-MS analysis (e.g., methanol, acetonitrile).
Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the analyte.
-
The presence of the molecular ion peak corresponding to the calculated mass of the protected diol confirms its formation.
Visualizing the Workflow
The following diagrams illustrate the general workflow for diol protection and the logical process for selecting an appropriate analytical technique.
Caption: Experimental workflow for diol protection and analysis.
Caption: Decision tree for selecting an analytical technique.
References
- 1. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 2. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Evidence for 2,6-Bis(trifluoromethyl)phenylboronate Ester Formation: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis and characterization of boronate esters are crucial steps in various applications, including Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative analysis of the spectroscopic evidence for the formation of 2,6-bis(trifluoromethyl)phenylboronate ester, a compound with strong electron-withdrawing groups, and its electron-donating counterpart, 2,6-dimethylphenylboronate ester. Detailed experimental protocols and spectroscopic data are presented to facilitate identification and characterization.
The formation of a boronate ester from a boronic acid and a diol, such as pinacol, results in characteristic changes in various spectroscopic signatures. These changes provide clear evidence of the successful conversion of the starting material. This guide focuses on the pinacol esters of 2,6-bis(trifluoromethyl)phenylboronic acid and 2,6-dimethylphenylboronic acid to illustrate the influence of electronic effects on their spectroscopic properties.
Comparative Spectroscopic Data
The formation of the pinacol boronate ester from the corresponding boronic acid can be monitored by a variety of spectroscopic techniques. The following tables summarize the expected and reported spectroscopic data for 2,6-bis(trifluoromethyl)phenylboronate ester and its 2,6-dimethyl-substituted analogue.
Table 1: Spectroscopic Data for this compound Pinacol Ester
| Technique | Expected Chemical Shift / Signal |
| ¹H NMR (CDCl₃) | δ ~7.8-8.0 ppm (m, Ar-H), ~1.4 ppm (s, 12H, C(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ ~135 ppm (Ar-C), ~123 ppm (q, J(C-F) ≈ 273 Hz, CF₃), ~85 ppm (O-C(CH₃)₂), ~25 ppm (O-C(CH₃)₂) |
| ¹¹B NMR (CDCl₃) | δ ~30-34 ppm (broad singlet) |
| ¹⁹F NMR (CDCl₃) | δ ~ -60 to -64 ppm |
| IR (film) | ν ~1370-1350 cm⁻¹ (B-O stretch), ~1150-1100 cm⁻¹ (C-F stretch) |
Table 2: Spectroscopic Data for 2,6-Dimethylphenylboronic Acid Pinacol Ester
| Technique | Reported/Expected Chemical Shift / Signal |
| ¹H NMR (CDCl₃) | δ ~7.1-7.2 ppm (m, 3H, Ar-H), ~2.5 ppm (s, 6H, Ar-CH₃), ~1.3 ppm (s, 12H, C(CH₃)₂)[1] |
| ¹³C NMR (CDCl₃) | δ ~145 ppm (Ar-C-B), ~136 ppm (Ar-C-CH₃), ~130 ppm (Ar-C), ~125 ppm (Ar-C), ~83 ppm (O-C(CH₃)₂), ~25 ppm (O-C(CH₃)₂), ~22 ppm (Ar-CH₃)[1] |
| ¹¹B NMR (CDCl₃) | δ ~33-35 ppm (broad singlet)[2] |
| IR (film) | ν ~1370-1350 cm⁻¹ (B-O stretch), ~2980-2850 cm⁻¹ (C-H stretch) |
Experimental Protocols
The synthesis of both 2,6-disubstituted phenylboronic acid pinacol esters can be achieved through the esterification of the corresponding boronic acids with pinacol.
Synthesis of this compound Pinacol Ester
This procedure is adapted from a general method for the synthesis of arylboronic acid pinacol esters.[1]
Materials:
-
This compound
-
Pinacol
-
Anhydrous diethyl ether (Et₂O) or Toluene
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous diethyl ether or toluene, add pinacol (1.2 equiv).
-
The mixture is stirred at room temperature overnight.
-
The reaction mixture is then concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the title compound.
Synthesis of 2,6-Dimethylphenylboronic Acid Pinacol Ester
This procedure follows a general method for the esterification of boronic acids.[1]
Materials:
-
2,6-Dimethylphenylboronic acid
-
Pinacol
-
Anhydrous diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,6-dimethylphenylboronic acid (1.0 equiv) and pinacol (1.2 equiv) in anhydrous diethyl ether, add anhydrous magnesium sulfate (1.5 equiv).
-
The suspension is stirred at room temperature for 24 hours.
-
The solid is removed by filtration, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (petroleum ether/ethyl acetate) to yield the pure boronic ester.[1]
Synthesis Workflow
The general synthesis process for 2,6-disubstituted phenylboronic acid pinacol esters can be visualized as a straightforward workflow.
Caption: General workflow for the synthesis of 2,6-disubstituted phenylboronic acid pinacol esters.
Discussion of Spectroscopic Evidence
The formation of the boronate ester is most conclusively confirmed by ¹¹B NMR spectroscopy . A significant downfield shift is observed from the boronic acid (typically δ 28-30 ppm) to the boronate ester (δ 30-35 ppm), indicating a change in the coordination environment of the boron atom.
In ¹H NMR spectroscopy , the disappearance of the broad singlet corresponding to the B(OH)₂ protons of the boronic acid is a key indicator of reaction completion. Furthermore, the appearance of a sharp singlet around δ 1.3-1.4 ppm, integrating to 12 protons, confirms the incorporation of the pinacol group. The aromatic protons of the 2,6-bis(trifluoromethyl)phenyl group are expected to appear further downfield compared to the 2,6-dimethylphenyl analogue due to the strong electron-withdrawing nature of the trifluoromethyl groups.
¹³C NMR spectroscopy provides further evidence with the appearance of a signal around δ 83-85 ppm for the quaternary carbons of the pinacol group. The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation.
For the 2,6-bis(trifluoromethyl)phenyl derivative, ¹⁹F NMR spectroscopy is a powerful tool. The presence of a signal in the expected region for the CF₃ groups confirms their presence in the final product.
Finally, Infrared (IR) spectroscopy shows the disappearance of the broad O-H stretching band of the boronic acid and the appearance of a strong B-O stretching band in the region of 1370-1350 cm⁻¹.[1]
By utilizing this combination of spectroscopic techniques, researchers can confidently confirm the formation and purity of 2,6-bis(trifluoromethyl)phenylboronate ester and other related boronate esters, enabling their effective use in subsequent synthetic applications.
References
Navigating Stability: A Comparative Guide to Boronic Acid Protecting Groups
For researchers, scientists, and drug development professionals, the judicious selection of a protecting group for boronic acids is paramount to the success of synthetic campaigns and the integrity of novel chemical entities. Boronic acids, while versatile building blocks in organic synthesis, are often susceptible to degradation through pathways such as oxidation and protodeboronation.[1] Protecting groups are employed to mitigate these stability issues, yet they exhibit widely varying degrees of robustness under different chemical environments. This guide provides an objective comparison of the stability of common boronic acid protecting groups, supported by available experimental data, to aid in the rational selection of the most appropriate protecting strategy.
Comparative Stability Data
The stability of a boronic acid protecting group is a critical parameter that influences its handling, purification, and compatibility with various reaction conditions. The following tables summarize the available quantitative and qualitative data on the stability of several widely used protecting groups under benchtop (storage), hydrolytic (acidic and basic), and oxidative conditions.
Table 1: Benchtop Stability of Boronic Acid Protecting Groups
| Protecting Group | Boronic Acid Substrate | Storage Conditions | Observation | % Decomposition | Reference |
| None | 2-Furanboronic acid | On benchtop, under air, 15 days | Significant decomposition | >95% | [2] |
| 2-Pyrroleboronic acid | On benchtop, under air, 15 days | Significant decomposition | >95% | [2] | |
| 2-Indoleboronic acid | On benchtop, under air, 15 days | Significant decomposition | >85% | [2] | |
| MIDA | 2-Furanboronic acid | On benchtop, under air, ≥60 days | No detectable decomposition | 0% | [2] |
| 2-Pyrroleboronic acid | On benchtop, under air, ≥60 days | No detectable decomposition | 0% | [2] | |
| 2-Indoleboronic acid | On benchtop, under air, ≥60 days | No detectable decomposition | 0% | [2] | |
| Trifluoroborate | General organoboron compounds | Indefinitely at room temperature, air and moisture | Exceptionally stable | Not Reported | [3] |
Table 2: Hydrolytic Stability of Boronic Acid Protecting Groups
| Protecting Group | Condition | Observation | Reference | | :--- | :--- | :--- | | Pinacol (Bpin) | Aqueous base (K₃PO₄), 110°C, 12h (for 3-pyridyl derivative) | Low levels of starting material remained |[4] | | | Reversed-phase HPLC conditions (with formic acid) | Rapid hydrolysis |[5][6] | | | Highly basic mobile phase (pH 12.4) for HPLC | Stabilized against hydrolysis |[5] | | MIDA | Aqueous NaOH | Fast, base-mediated hydrolysis (can be >1000x faster than neutral) |[7] | | | Aqueous K₃PO₄ | Slow, neutral hydrolysis |[8] | | | Acidic Conditions | Substantially slower hydrolysis than at high pH |[7] | | "Epin" (3,4-diethyl-hexane-3,4-diol) | Aqueous base (K₃PO₄), 110°C, 12h (for 3-pyridyl derivative) | Completely stable |[4] | | Diaminonaphthalene (dan) | Wide range of conditions | Very stable |[9] |
Table 3: Oxidative Stability of Boronic Acid Protecting Groups
| Protecting Group | Condition | Observation | Reference | | :--- | :--- | :--- | | Pinacol (Bpin) | Reactive oxygen species (e.g., H₂O₂) | Susceptible to oxidation |[10] | | | Peroxynitrite (ONOO⁻) | Rapid oxidation |[11] | | MIDA | General oxidative conditions | Stable |[9] | | Trifluoroborate | Strong oxidative conditions | Remarkably stable |[9] | | Boralactones (intramolecular ester) | Reactive oxygen species | Dramatically enhanced stability (10,000-fold more resistant than phenylboronic acid) |[12][13] |
Experimental Protocols
Reproducible assessment of protecting group stability is crucial for informed selection. The following are detailed methodologies for key experiments to evaluate the stability of boronic acid protecting groups.
Protocol 1: Assessment of Hydrolytic Stability by ¹H NMR
This protocol allows for the kinetic monitoring of boronate ester hydrolysis.
Materials:
-
Boronate ester of interest
-
Deuterated solvent (e.g., DMSO-d₆, Acetonitrile-d₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deionized water or buffer solution of desired pH
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the boronate ester and the internal standard in the deuterated solvent of choice.
-
Transfer a known volume of the stock solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
To initiate hydrolysis, add a specific volume of deionized water or buffer solution to the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for the first 2 hours, then hourly).
-
For each spectrum, integrate the signals corresponding to a characteristic peak of the boronate ester and the newly appearing peak of the hydrolyzed boronic acid, relative to the internal standard.
-
Plot the concentration of the boronate ester as a function of time to determine the rate of hydrolysis and the half-life of the protecting group under the tested conditions.
Protocol 2: Assessment of Stability by HPLC
This protocol is suitable for determining the stability of boronate esters under various conditions, including on-column stability during chromatographic analysis.
Materials:
-
Boronate ester of interest
-
Boronic acid standard
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Buffers and additives for mobile phase modification (e.g., formic acid, ammonium hydroxide)
-
HPLC system with a suitable column (e.g., C18, HILIC) and detector (e.g., UV-Vis, MS)
Procedure:
-
Solution Stability:
-
Prepare solutions of the boronate ester in different solvent systems (e.g., aqueous/organic mixtures at various pH values).
-
Incubate these solutions at a controlled temperature.
-
At specified time points, inject an aliquot of each solution into the HPLC system.
-
Quantify the amount of remaining boronate ester and the formed boronic acid by comparing peak areas to a standard curve.
-
-
On-Column Stability:
-
Develop an HPLC method for the separation of the boronate ester and its corresponding boronic acid.
-
To assess on-column hydrolysis, vary HPLC parameters such as mobile phase pH, organic solvent content, and column temperature.[1]
-
Inject a pure sample of the boronate ester and monitor for the appearance and growth of the boronic acid peak under different conditions. Hydrophilic Interaction Liquid Chromatography (HILIC) with a high percentage of organic solvent in the mobile phase can often prevent on-column hydrolysis.[14][15]
-
Visualization of Selection Logic
The choice of a boronic acid protecting group is a multifactorial decision based on the required stability and the conditions for its eventual removal. The following diagram illustrates a logical workflow for selecting an appropriate protecting group.
Conclusion
The stability of boronic acid protecting groups is a critical consideration in modern organic synthesis and drug development. MIDA boronates and trifluoroborates generally offer exceptional stability, making them ideal for multi-step syntheses and for the protection of inherently unstable boronic acids. Pinacol esters, while widely used, exhibit moderate stability and can be susceptible to hydrolysis, a factor that must be carefully managed during reactions and purification. The choice of protecting group should be guided by the specific requirements of the synthetic route, including the reaction conditions to be employed and the desired deprotection strategy. By leveraging the comparative data and experimental protocols presented in this guide, researchers can make more informed decisions to enhance the efficiency and success of their chemical endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 11. Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalysts in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The choice of the palladium catalyst is a critical parameter that significantly influences reaction yield, scope, and overall efficiency. This guide provides an objective comparison of commonly employed palladium catalysts for the Suzuki coupling reaction, supported by experimental data to facilitate catalyst selection for research and development.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in Suzuki coupling is largely determined by the nature of the ligand coordinated to the palladium center. The main classes of catalysts include those with phosphine ligands, N-heterocyclic carbene (NHC) ligands, and palladacycles.[2] The following table summarizes the performance of various palladium catalysts in the Suzuki coupling of different aryl halides with arylboronic acids, providing a comparative overview of their yields under specific reaction conditions.
| Catalyst System | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 5 | K₂CO₃ | DME | 80 | 12 | 25 | [3] |
| PdCl₂(dppf) | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 5 | K₂CO₃ | DME | 80 | 2 | 94 | [3] |
| Pd(OAc)₂/SPhos | 4-bromoanisole | Phenylboronic acid | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | |
| PEPPSI-IPr | 3-bromopyridine | Phenylboronic acid | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | |
| Herrmann's Catalyst (palladacycle) | 4-chloroacetophenone | Phenylboronic acid | 0.01 | K₂CO₃ | Toluene | 110 | 3 | 99 | |
| Pd/C (3%) | Iodobenzene | Phenylboronic acid | 3 | K₃PO₄ | Water/SDS | RT | 0.17 | 100 |
Key Observations:
-
Palladium-Phosphine Catalysts: Traditional catalysts like Pd(PPh₃)₄ can be effective but may require higher catalyst loadings and longer reaction times.[4] More advanced systems incorporating bulky, electron-rich phosphine ligands, such as Buchwald's SPhos and XPhos, demonstrate significantly higher activity, enabling the coupling of challenging substrates like aryl chlorides under milder conditions.[2][4] For instance, PdCl₂(dppf), which features a ferrocenylphosphine ligand, shows a dramatic improvement in yield and reaction time compared to Pd(PPh₃)₄ for the coupling of 5-bromo-1-ethyl-1H-indazole.[3]
-
Palladium-NHC Catalysts: N-heterocyclic carbene (NHC) ligands form highly stable and active palladium complexes due to their strong σ-donating properties.[2] This often translates to very high turnover numbers (TONs) and turnover frequencies (TOFs).[2] PEPPSI-type precatalysts are particularly effective for heteroaryl couplings, achieving high yields with low catalyst loadings.
-
Palladacycles: These pre-activated catalyst systems are known for their high thermal stability and catalytic activity.[2] They are often air- and moisture-stable, which simplifies handling.[2] Palladacycles can achieve exceptionally high TONs and TOFs, making them suitable for large-scale synthesis.
-
Heterogeneous Catalysts: Catalysts like palladium on carbon (Pd/C) offer the significant advantage of easy separation from the reaction mixture and potential for recycling. They can be highly active, especially for reactive substrates like iodobenzene, and can often be used in more environmentally friendly solvent systems like water.
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions representative of the catalyst systems compared.
General Procedure for Suzuki-Miyaura Coupling using a Phosphine-Ligated Palladium Catalyst (e.g., PdCl₂(dppf))
This protocol is adapted from a procedure found to be effective for the coupling of heteroaryl halides.[3]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, PdCl₂(dppf), and potassium carbonate.
-
Add degassed DME (5 mL).
-
Heat the reaction mixture to 80 °C with vigorous stirring for 2 hours, or until reaction completion is indicated by TLC or GC-MS analysis.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling using a Palladium-NHC Catalyst (e.g., PEPPSI-IPr)
This protocol is a general procedure for the coupling of heteroaryl halides.
Materials:
-
Heteroaryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
PEPPSI-IPr catalyst (0.01 mmol, 1 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
tert-Amyl alcohol (5 mL)
Procedure:
-
In a glovebox, a vial is charged with the heteroaryl halide, arylboronic acid, PEPPSI-IPr catalyst, and cesium carbonate.
-
The vial is sealed with a cap containing a PTFE septum and removed from the glovebox.
-
Degassed tert-amyl alcohol (5 mL) is added via syringe.
-
The reaction mixture is heated to 100 °C with stirring for 2 hours, or until reaction completion is observed.
-
After cooling, the mixture is diluted with a suitable organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography.
Visualizing the Suzuki Coupling Mechanism and Workflow
To better understand the reaction and experimental design, the following diagrams illustrate the catalytic cycle and a general workflow for catalyst comparison.
References
A Comparative Guide to Bases in Hindered Arylboronic Acid Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds. The choice of base is a critical parameter that significantly influences the yield, reaction rate, and selectivity, particularly when dealing with sterically hindered arylboronic acids. This guide provides an objective comparison of various bases, supported by experimental data, to facilitate the selection of the optimal base for challenging coupling reactions.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction involves a palladium catalyst to couple an organoboron compound with an organic halide. The catalytic cycle primarily consists of three steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step.[1] Two primary pathways are generally accepted for the activation of the organoboron species by the base:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.[1]
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[1]
The operative pathway is influenced by the specific base, solvent, and reactants utilized.
Comparative Performance of Different Bases
The selection of an appropriate base is pivotal for the success of Suzuki-Miyaura coupling reactions, especially with sterically demanding substrates. A range of inorganic and organic bases have been employed, with their performance being contingent on the specific substrates and reaction conditions.
Inorganic Bases
Inorganic bases are the most frequently used in Suzuki-Miyaura couplings.[1] Their effectiveness is determined by factors such as basicity, solubility, and the nature of the cation.
| Base | Common Substrates | Typical Yield (%) | Notes |
| Na₂CO₃ | Aryl bromides, aryl chlorides | 98% | Often found to be a highly effective and economical choice.[2][3] |
| K₂CO₃ | Aryl bromides, aryl chlorides | 60-85% | A commonly used and effective base.[4] |
| K₃PO₄ | Aryl bromides, aryl chlorides, nitrogen-containing heterocycles | 90-99% | A strong, non-nucleophilic base, particularly effective for coupling nitrogen-rich heterocycles.[1] |
| Cs₂CO₃ | Sterically hindered substrates | 71-99% | Often provides superior results, especially for challenging substrates (the "caesium effect").[1] |
| t-BuOK | Sterically hindered substrates | >99% | A very strong base, identified as highly effective in combination with dioxane for hindered couplings.[5] |
| NaOH | Aryl bromides | ~50-70% | A strong base, but its high basicity can sometimes lead to undesirable side reactions.[1] |
| KOH | Aryl bromides | 70-90% | Similar to NaOH, its strong basicity may not be suitable for all substrates.[1] |
| KF | Aryl bromides | Moderate to high | Fluoride ions are thought to play a distinct role in activating the boronic acid.[1] |
Organic Bases
Organic bases are generally less common but can be advantageous in specific scenarios, particularly when dealing with substrates that are sensitive to strong inorganic bases.
| Base | Common Substrates | Typical Yield (%) | Notes |
| Triethylamine (TEA) | Base-sensitive substrates | Variable | A non-nucleophilic base suitable for sensitive functional groups. |
| Diisopropylethylamine (DIPEA) | Base-sensitive substrates | Variable | Another non-nucleophilic option for substrates with sensitive functionalities.[1] |
Experimental Protocols
Reproducibility in Suzuki-Miyaura coupling reactions is highly dependent on detailed experimental procedures. Below are representative protocols for reactions utilizing different bases.
General Procedure using K₂CO₃
This protocol is adapted for the coupling of a generic aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Toluene/Ethanol/Water mixture (e.g., 4:1:1, 6 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, K₂CO₃, and a magnetic stir bar.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the solvent mixture via syringe.
-
Add the palladium catalyst to the stirring mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure for Hindered Substrates using t-BuOK
This protocol is optimized for challenging, sterically hindered substrates.
Materials:
-
Hindered aryl halide (1.0 mmol, 1.0 equiv)
-
Hindered arylboronic acid (1.5 mmol, 1.5 equiv)
-
t-BuOK (3.0 mmol, 3.0 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Anhydrous dioxane (5 mL)
Procedure:
-
In a glovebox, add the hindered aryl halide, hindered arylboronic acid, t-BuOK, Pd₂(dba)₃, and SPhos to a reaction vial equipped with a stir bar.
-
Add anhydrous dioxane to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase, filter, and concentrate.
-
Purify the residue by flash chromatography.
Visualizing the Experimental Workflow
A systematic approach is crucial when screening for the optimal base in a hindered Suzuki-Miyaura coupling. The following diagram illustrates a typical experimental workflow.
Caption: Workflow for screening bases in hindered Suzuki-Miyaura coupling.
The following diagram illustrates the two principal mechanistic pathways for the role of the base in the Suzuki-Miyaura coupling.
Caption: Mechanistic pathways for the role of the base.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
A Comparative Guide to Reaction Product Validation: Mass Spectrometry vs. NMR Spectroscopy
In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a reaction's outcome is paramount. Among the arsenal of analytical techniques available to researchers, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy stand out as the two pillars of structural elucidation and product validation. While both are powerful, they offer distinct and complementary information. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate technique for their needs.
Performance Comparison: At a Glance
Mass spectrometry and NMR spectroscopy differ fundamentally in the physical principles they employ, which in turn dictates their strengths and weaknesses in product validation. MS measures the mass-to-charge ratio of ionized molecules, providing rapid confirmation of molecular weight and elemental composition.[1][2] In contrast, NMR probes the magnetic properties of atomic nuclei, offering an unparalleled, detailed view of the molecular structure, including connectivity and stereochemistry.[3][4][5]
The synergy between these two techniques is widely acknowledged, with their combined use often considered the "gold standard" for definitive structural confirmation in pharmaceutical development and chemical research.[6][7][8]
Quantitative Data Summary
The choice between MS and NMR often depends on the specific question being asked—be it the presence of the product, its absolute purity, or its detailed atomic arrangement. The following table summarizes the key quantitative performance metrics for each technique in the context of validating a reaction product.
| Parameter | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Key Considerations |
| Primary Information | Molecular Weight, Fragmentation Patterns, Elemental Composition | Atomic Connectivity, 3D Structure, Stereochemistry, Isomer Identification | MS excels at confirming mass; NMR excels at defining structure.[4][8] |
| Sensitivity | High (femtomole to attomole) | Low (micromolar to millimolar) | MS is ideal for detecting trace products and impurities.[8][9] |
| Quantitative Accuracy | Good (requires calibration curves) | Excellent (inherently quantitative) | qNMR can determine absolute purity and molar ratios without identical standards.[3][10][11] |
| Sample Amount | Nanograms to micrograms | Milligrams | MS is advantageous when sample quantity is limited.[8] |
| Sample Preparation | Dilution in a suitable solvent, may require filtration | Dissolution in a deuterated solvent | NMR requires specific, more expensive solvents.[12][13] |
| Analysis Time | Fast (minutes per sample) | Slower (minutes to hours per sample) | MS is well-suited for high-throughput screening.[14] |
| Isomer Resolution | Limited (isomers often have the same mass) | Excellent (distinguishes constitutional isomers and stereoisomers) | NMR is superior for identifying structurally similar compounds.[4] |
| Data Interpretation | Can be complex, often requires fragmentation analysis | Can be complex, requires knowledge of chemical shifts and coupling constants | Both techniques require expertise for accurate data interpretation. |
Experimental Protocols
To illustrate the practical application of these techniques, detailed methodologies for the validation of a hypothetical reaction product, N-benzylacetamide, are provided below.
Protocol 1: Validation by Mass Spectrometry (Electrospray Ionization - Time of Flight)
Objective: To confirm the molecular weight of the synthesized N-benzylacetamide.
1. Sample Preparation:
- Weigh approximately 1 mg of the crude reaction product.
- Dissolve the sample in 1 mL of a suitable volatile solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.[15]
- Perform a serial dilution by taking 100 µL of the stock solution and diluting it with 900 µL of the same solvent to achieve a final concentration of 100 µg/mL.[15]
- If any precipitate is observed, filter the solution through a 0.22 µm syringe filter to prevent clogging of the instrument.[15]
- Transfer the final solution to a 2 mL autosampler vial.
2. Instrumentation and Data Acquisition:
- Instrument: A time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode is typically used for this class of compound.
- Infusion: The sample is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
- ESI Source Parameters:
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V (a low voltage is used to minimize in-source fragmentation)
- Desolvation Gas (N₂): 600 L/hr
- Desolvation Temperature: 350 °C
- TOF Analyzer Parameters:
- Mass Range: 50-500 m/z
- Acquisition Time: 1 minute
3. Data Analysis:
- Process the acquired spectrum to identify the peak corresponding to the protonated molecule [M+H]⁺. For N-benzylacetamide (C₉H₁₁NO, MW = 149.19 g/mol ), this peak should appear at approximately m/z 150.09.
- High-resolution mass spectrometry can provide an accurate mass measurement to confirm the elemental composition.
Protocol 2: Validation by ¹H NMR Spectroscopy
Objective: To confirm the structure and assess the purity of the synthesized N-benzylacetamide.
1. Sample Preparation:
- Weigh approximately 10-15 mg of the dried reaction product.[12]
- Transfer the solid to a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃), to the NMR tube.[13] Deuterated solvents are used to avoid large solvent signals in the proton spectrum.[12]
- Cap the tube and gently agitate or vortex until the sample is fully dissolved.
2. Instrumentation and Data Acquisition:
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Experiment: Standard 1D ¹H NMR acquisition.
- Acquisition Parameters:
- Number of Scans: 8-16 (to achieve a good signal-to-noise ratio).
- Relaxation Delay (d1): 5 seconds (a longer delay is crucial for accurate integration in quantitative analysis).
- Pulse Angle: 30-45 degrees.
- Acquisition Time (at): 2-4 seconds.
- The sample is placed in the spectrometer, and the magnetic field is locked and shimmed to ensure homogeneity.
3. Data Processing and Analysis:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum and perform a baseline correction.
- Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
- Integrate the area under each distinct proton signal. The ratio of the integrals should correspond to the number of protons in each chemical environment. For N-benzylacetamide, the expected integral ratio for the aromatic, methylene (CH₂), and methyl (CH₃) protons would be 5:2:3.
- Analyze the chemical shifts and splitting patterns (multiplicity) to confirm the connectivity of the molecule.
Visualizing the Workflow and Logic
To better illustrate the process of reaction product validation and the decision-making involved, the following diagrams are provided.
Caption: Workflow for the validation of a chemical reaction product.
Caption: Decision logic for selecting an analytical validation technique.
References
- 1. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 9. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 10. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sapub.org [sapub.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mass Spectrometric Synthesis in the Undergraduate Organic Lab - Aston Labs - Purdue University [aston.chem.purdue.edu]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Safety Operating Guide
Proper Disposal of 2,6-Bis(trifluoromethyl)phenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2,6-Bis(trifluoromethyl)phenylboronic acid (CAS RN: 681812-07-7), a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
Immediate Safety and Hazard Information:
This compound is a chemical that requires careful handling due to its potential health hazards. Key safety considerations based on available data include:
-
Irritation: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): When handling this compound, it is imperative to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of the solid material or its solutions should be conducted in a well-ventilated area or a chemical fume hood.[1]
Hazard and Exposure Data
At present, specific occupational exposure limits for this compound have not been established by major regulatory bodies such as OSHA or ACGIH. This lack of defined limits highlights the importance of minimizing exposure through rigorous adherence to safe handling protocols.
| Parameter | Value | Regulatory Body |
| OSHA PEL (Permissible Exposure Limit) | Not Available | Occupational Safety and Health Administration |
| NIOSH REL (Recommended Exposure Limit) | Not Available | National Institute for Occupational Safety and Health |
| ACGIH TLV (Threshold Limit Value) | Not Available | American Conference of Governmental Industrial Hygienists |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Part 1: Disposal of Unused or Waste this compound
-
Waste Characterization: All chemical waste must be properly characterized. Waste this compound should be classified as a hazardous solid organic waste and an irritant.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. It should be kept separate from incompatible materials such as strong oxidizing agents.
-
Packaging:
-
Carefully transfer the solid waste into a designated, sealable, and clearly labeled hazardous waste container. The container should be appropriate for solid chemical waste.
-
For solutions of the compound, use a designated, sealable, and clearly labeled hazardous waste container for liquids.
-
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate amount of waste.
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Disposal Request: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or equivalent authority. Follow their specific procedures for waste manifest and collection.[1]
Part 2: Decontamination and Disposal of Empty Containers
Empty containers of this compound must be thoroughly decontaminated to ensure the safety of all personnel and to comply with environmental regulations.
-
Initial Rinse (to be collected as hazardous waste):
-
Rinse the container three times with a suitable organic solvent in which the compound is soluble (e.g., methanol or acetone).
-
Crucially, all rinsate must be collected and disposed of as liquid hazardous waste. [2] Transfer the rinsate to a designated and properly labeled hazardous waste container for flammable liquids.
-
-
Final Disposal of the Container:
-
After the triple rinse, allow the container to air dry completely in a well-ventilated area, such as at the back of a chemical fume hood.
-
Once completely dry, deface the original label on the container.
-
The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, in accordance with your institution's specific guidelines.
-
Part 3: Management of Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills (contained within a fume hood):
-
Ensure you are wearing the proper PPE.
-
Contain the spill using a chemical absorbent pad or an inert material such as sand or vermiculite.
-
Carefully collect the absorbent material and the spilled compound and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent and collect all cleaning materials for disposal as hazardous waste.
-
-
Large Spills (or any spill outside of a fume hood):
-
Immediately evacuate the area.
-
Alert your colleagues and contact your institution's EHS office without delay.
-
Prevent entry to the affected area until it has been cleared by trained safety personnel.
-
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,6-Bis(trifluoromethyl)phenylboronic acid
Essential Safety and Handling Guide for 2,6-Bis(trifluoromethyl)phenylboronic acid
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the safety profiles of structurally similar compounds, such as other trifluoromethyl-substituted phenylboronic acids. Researchers should always consult the specific SDS provided by the supplier and perform a risk assessment before handling this chemical.
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and proper chemical management.
Immediate Safety and Hazard Information
Based on data from analogous compounds, this compound should be handled as a substance that can cause skin, eye, and respiratory irritation.[1] All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
Hazard Summary Based on Analogous Compounds:
| Hazard Statement | GHS Classification (Typical for Analogs) | Precautionary Codes (Typical for Analogs) |
| Causes skin irritation | Skin Irritation, Category 2 | P280, P302+P352 |
| Causes serious eye irritation | Eye Irritation, Category 2A | P280, P305+P351+P338 |
| May cause respiratory irritation | STOT - Single Exposure, Category 3 | P261, P304+P340 |
| Harmful if swallowed, in contact with skin or if inhaled | Acute Toxicity, Category 4 | P261, P270, P280, P301+P312, P302+P352, P304+P340 |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[4][5] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and change immediately upon contamination.[4] | Prevents skin contact with the compound. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[4][5] | Minimizes the risk of respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Keep the container of this compound tightly closed when not in use.
-
Avoid generating dust when transferring the solid.[4] Use appropriate tools, such as a spatula, for transfers.
-
If making a solution, slowly add the solid to the solvent to avoid splashing.
-
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Properly remove and dispose of contaminated PPE as hazardous waste.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene (HDPE) or glass) and has a secure, leak-proof lid.[1]
-
Do not mix this waste with other incompatible chemicals, such as strong oxidizing agents.[4][5]
-
-
Container Management:
-
Keep the hazardous waste container closed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated, and secure area.
-
Utilize secondary containment to prevent the spread of material in case of a leak.[1]
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with the compound, such as pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.[1]
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[1]
-
Spill Response Plan
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
Caption: Workflow for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
